10-(3-Bromopropyl)-10H-phenothiazine
Description
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Properties
IUPAC Name |
10-(3-bromopropyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMXOSUNXWHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534150 | |
| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92357-95-4 | |
| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 10-(3-Bromopropyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 10-(3-Bromopropyl)-10H-phenothiazine, a pivotal intermediate in the development of novel therapeutic agents. Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2][3] The title compound, featuring a versatile bromopropyl chain at the N-10 position, serves as a key building block for introducing diverse functionalities and synthesizing libraries of new chemical entities. This document details a robust synthetic protocol, explains the underlying chemical principles, outlines a comprehensive characterization workflow, and discusses the compound's applications and safety considerations.
Strategic Importance in Drug Discovery
The phenothiazine tricycle is a privileged scaffold in pharmacology. The strategic introduction of an N-alkyl halide, such as the 3-bromopropyl group, transforms the core phenothiazine structure into a highly versatile synthetic intermediate. The terminal bromine atom is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of various pharmacophores, such as amines, thiols, and azoles, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[4][5] Derivatives synthesized from this intermediate are being investigated for a range of applications, from novel antipsychotics to anticancer agents.[4][5][6]
Synthesis: N-Alkylation of Phenothiazine
The synthesis of this compound is achieved via a classical N-alkylation reaction. The process involves the deprotonation of the secondary amine on the phenothiazine ring, followed by a nucleophilic attack on an appropriate alkylating agent.
Underlying Principles and Mechanistic Rationale
The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.
-
Deprotonation: The hydrogen atom on the nitrogen of the phenothiazine ring is weakly acidic. A strong base, such as sodium hydride (NaH), is required to abstract this proton, generating a highly nucleophilic phenothiazinate anion. The use of a strong, non-nucleophilic base like NaH is critical as it ensures irreversible deprotonation, driving the reaction to completion.[7][8]
-
Nucleophilic Attack: The resulting anion attacks one of the terminal carbon atoms of 1,3-dibromopropane. This dihaloalkane serves as the electrophile.
-
Displacement: The carbon-bromine bond is cleaved, and a bromide ion is displaced as the leaving group, forming the final product.
To prevent a common side reaction—the dialkylation of 1,3-dibromopropane by two molecules of phenothiazine—a strategic excess of 1,3-dibromopropane is employed. This ensures that the phenothiazinate anion is more likely to encounter a molecule of the alkylating agent than the mono-alkylated product.
Visualization of the Synthetic Pathway
Caption: Figure 1: Synthetic Workflow.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) suspended in anhydrous N,N-dimethylformamide (DMF). The choice of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the phenothiazinate anion.[8]
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Dissolve phenothiazine (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve as the phenothiazinate anion is formed.
-
Alkylation: Add 1,3-dibromopropane (3.0 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 92357-95-4 | [9][10] |
| Molecular Formula | C₁₅H₁₄BrNS | [9] |
| Molecular Weight | 320.25 g/mol | [9][10] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
The following data are representative of the expected spectroscopic signatures for this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): This technique provides detailed information about the proton environment. The expected signals are consistent with the N-alkylation at the 10-position.[8]
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 7.10 - 7.25 Multiplet 4H Aromatic protons (H-2, H-4, H-6, H-8) ~ 6.85 - 7.00 Multiplet 4H Aromatic protons (H-1, H-3, H-7, H-9) ~ 4.05 Triplet 2H -N-CH₂ -CH₂-CH₂-Br ~ 3.50 Triplet 2H -N-CH₂-CH₂-CH₂ -Br | ~ 2.30 | Quintet | 2H | -N-CH₂-CH₂ -CH₂-Br |
-
¹³C NMR (100 MHz, CDCl₃): This analysis confirms the carbon skeleton of the molecule.[8]
Chemical Shift (δ, ppm) Assignment ~ 144.5 Quaternary aromatic carbons (C-4a, C-5a) ~ 127.0 - 128.0 Aromatic CH carbons ~ 122.0 - 123.5 Aromatic CH carbons ~ 115.5 Aromatic CH carbons adjacent to N ~ 46.0 -N -CH₂- ~ 32.0 -CH₂-CH₂ -Br | ~ 30.0 | -CH₂ -Br |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3060 | C-H Stretch | Aromatic |
| ~ 2950, 2860 | C-H Stretch | Aliphatic (CH₂) |
| ~ 1590, 1460 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-N Stretch | Aryl Amine |
| ~ 750 | C-H Bend | ortho-disubstituted benzene |
| ~ 650 | C-Br Stretch | Alkyl Bromide |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.
-
Expected m/z: 319 ([M]⁺ for ⁷⁹Br), 321 ([M+2]⁺ for ⁸¹Br)
Characterization Workflow Visualization
Caption: Figure 2: Comprehensive Characterization Workflow.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors must be handled with appropriate care.
-
Hazard Identification: While specific toxicity data for this compound is limited, phenothiazine itself may cause skin and eye irritation and can be harmful if swallowed or inhaled.[9][12][13] Alkyl bromides are generally considered to be alkylating agents and should be handled as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound and its reagents.[12][13]
-
Engineering Controls: All manipulations, especially those involving volatile solvents or dusty solids, should be performed in a certified chemical fume hood to ensure adequate ventilation.[12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[10][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12]
Conclusion and Future Outlook
This compound is a synthetically accessible and highly valuable intermediate for drug discovery and development. The robust N-alkylation protocol described herein provides reliable access to this key building block. Its well-defined spectroscopic signature allows for unambiguous characterization, ensuring the quality and integrity of the material for subsequent synthetic transformations. The ability to easily introduce a wide array of chemical functionalities via nucleophilic displacement of the terminal bromide positions this compound as a critical tool for developing next-generation therapeutics derived from the pharmacologically significant phenothiazine scaffold.
References
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PubChem. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. National Center for Biotechnology Information. Available from: [Link]
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De Gruyter. Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. Available from: [Link]
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AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Available from: [Link]
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PubChem. 10-(3-Bromopropyl)-2-chloro-phenothiazine. National Center for Biotechnology Information. Available from: [Link]
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Chemsrc. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Available from: [Link]
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IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. Available from: [Link]
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Pharmaffiliates. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Available from: [Link]
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Kuwait University. INFRARED SPECTRA OF PHENOTHIAZINES. Available from: [Link]
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Redox. Safety Data Sheet Phenothiazine. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. Available from: [Link]
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PubMed. Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate. National Center for Biotechnology Information. Available from: [Link]
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NIST WebBook. Phenothiazine, 10-(3-dimethylaminopropyl)-2-methyl-, hydrochloride. National Institute of Standards and Technology. Available from: [Link]
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PubMed. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy. National Center for Biotechnology Information. Available from: [Link]
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PubMed Central. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Possible Biological and Clinical Applications of Phenothiazines. National Center for Biotechnology Information. Available from: [Link]
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Pharmaffiliates. CAS No : 1675-43-0 | Product Name : 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Available from: [Link]
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NIH. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Institutes of Health. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 10-(3-Bromopropyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(3-Bromopropyl)-10H-phenothiazine is a derivative of the heterocyclic compound phenothiazine. The phenothiazine core structure is a well-established pharmacophore, forming the basis for a variety of drugs with applications in antipsychotic, antiemetic, and antihistaminic therapies.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, a key intermediate in the synthesis of various biologically active phenothiazine derivatives. A thorough understanding of these properties is critical for its effective use in medicinal chemistry, drug design, and development.
The presence of the bromopropyl group at the 10-position of the phenothiazine ring system imparts specific reactivity, making it a versatile building block for further molecular elaboration through nucleophilic substitution reactions.[2] This guide will delve into the structural characteristics, and key physicochemical parameters of this compound, and provide detailed experimental protocols for their determination. Additionally, we will explore its reactivity, stability, and the broader context of its application in drug discovery, particularly in relation to its mechanism of action as a dopamine receptor antagonist.
Structural and Physicochemical Characterization
A comprehensive understanding of the physicochemical properties of a compound is the foundation of its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Molecular Identity and Structure
The fundamental identity of this compound is defined by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C15H14BrNS | [3] |
| Molecular Weight | 320.25 g/mol | [3] |
| CAS Number | 92357-95-4 | [3] |
| IUPAC Name | This compound |
The structure of this compound consists of a tricyclic phenothiazine core with a 3-bromopropyl chain attached to the nitrogen atom.
Physical Properties
| Property | Estimated/Observed Value | Notes |
| Melting Point | Data not available | The melting point of substituted phenothiazines can vary significantly depending on the nature and position of the substituent. |
| Boiling Point | Data not available | Subject to decomposition at high temperatures. |
| Appearance | Likely a solid at room temperature | Based on the properties of similar phenothiazine derivatives. |
| Solubility | Insoluble in water; Soluble in some organic solvents. | Phenothiazine itself is insoluble in water but slightly soluble in ethanol, ether, and chloroform.[4] The solubility of the title compound is expected to be similar. |
Experimental Protocol: Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 20°C below the expected melting point. If unknown, a preliminary rapid heating can be performed to estimate the approximate range.
-
Set the heating rate to 1-2°C per minute to ensure accurate determination.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting:
-
Report the melting point as a range from the initial to the final temperature. A narrow melting range (1-2°C) is indicative of a pure compound.
-
Causality Behind Experimental Choices:
-
Pulverizing the sample: Ensures uniform heat transfer throughout the sample.
-
Slow heating rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.
-
Using a dry sample: The presence of solvents can depress the melting point and broaden the melting range, leading to inaccurate results.
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
Solubility is a crucial parameter that influences a drug's bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.
Objective: To determine the solubility of this compound in various solvents (e.g., water, ethanol, chloroform).
Materials:
-
This compound sample
-
Selected solvents
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent.
-
Determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the respective solvent, taking into account the dilution factor.
-
Causality Behind Experimental Choices:
-
Using an excess of solid: Ensures that a saturated solution is formed, which is essential for determining equilibrium solubility.
-
Prolonged agitation: Facilitates the dissolution process and ensures that the system reaches equilibrium.
-
Temperature control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
Centrifugation: Provides a clear separation of the undissolved solid from the saturated solution, preventing interference in the subsequent concentration analysis.
Caption: Workflow for Solubility Determination.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not provided in the search results, a predicted spectrum can be inferred based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system, typically in the range of 6.8-7.5 ppm. The protons of the bromopropyl chain will appear as multiplets in the aliphatic region. The methylene group adjacent to the nitrogen will be deshielded and appear further downfield compared to the other methylene groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the phenothiazine core and the three carbons of the bromopropyl chain.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain the proton nuclear magnetic resonance spectrum of this compound for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Causality Behind Experimental Choices:
-
Deuterated solvent: Used to avoid large solvent signals that would obscure the signals from the analyte.
-
Locking and shimming: Essential for achieving high-resolution spectra with sharp peaks.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of phenothiazine derivatives is characterized by absorption bands arising from π-π* transitions within the aromatic system. The parent phenothiazine exhibits absorption maxima around 253 nm and 312 nm. The substitution on the phenothiazine ring can cause shifts in these absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in the chosen solvent of a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Record the UV-Vis spectrum of the solvent (as a blank).
-
Record the spectra of the sample solutions at different concentrations.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If desired, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity.
-
Causality Behind Experimental Choices:
-
Spectroscopic grade solvent: Ensures that the solvent itself does not absorb in the wavelength range of interest.
-
Quartz cuvettes: Transparent to UV radiation, unlike glass or plastic cuvettes.
Chemical Reactivity and Stability
The chemical behavior of this compound is largely dictated by the reactivity of the phenothiazine core and the bromopropyl side chain.
-
Nucleophilic Substitution: The bromine atom on the propyl chain is a good leaving group, making this position susceptible to nucleophilic attack by various nucleophiles such as amines, thiols, and alkoxides. This reactivity is fundamental to its use as a synthetic intermediate.[2]
-
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form the corresponding sulfoxide or sulfone.[2]
-
Stability: Phenothiazine and its derivatives can be sensitive to light and air, leading to oxidation. Therefore, storage in a dark, inert atmosphere is recommended. The stability is also pH-dependent, with degradation observed under acidic conditions.
Application in Drug Development: A Focus on Dopamine Receptor Antagonism
Phenothiazine derivatives are a cornerstone in the treatment of psychosis, and their primary mechanism of action involves the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[1][5] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[5] The binding of dopamine to the D2 receptor initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] Phenothiazine derivatives act as antagonists at these receptors, blocking the effects of dopamine and thereby modulating downstream signaling pathways.
Caption: Dopamine D2 Receptor Signaling and Phenothiazine Inhibition.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery, primarily owing to the established pharmacological importance of the phenothiazine scaffold. This guide has provided a detailed overview of its key physicochemical properties and the experimental methodologies for their determination. A thorough grasp of these characteristics is essential for researchers and scientists working on the design and synthesis of novel phenothiazine-based therapeutic agents. The provided protocols and theoretical background serve as a practical resource for the effective utilization of this compound in medicinal chemistry endeavors.
References
Sources
Spectroscopic Characterization of 10-(3-Bromopropyl)-10H-phenothiazine: An In-depth Technical Guide
This guide provides a detailed technical analysis of the spectroscopic data for 10-(3-Bromopropyl)-10H-phenothiazine, a key intermediate in the synthesis of various biologically active phenothiazine derivatives. The structural elucidation of this compound is paramount for ensuring the purity and identity of subsequent products in drug development and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the spectral features.
Introduction to this compound
Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of applications, most notably in pharmacology as antipsychotic, antihistaminic, and antiemetic agents.[1] The introduction of an N-alkyl side chain, such as the 3-bromopropyl group, provides a reactive handle for further molecular elaboration, allowing for the synthesis of a diverse library of compounds with tailored biological activities. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the structural integrity of the target molecule.
Below is a depiction of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is particularly useful for resolving the complex aromatic region of the phenothiazine core.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenothiazine core and the aliphatic protons of the 3-bromopropyl side chain. The expected chemical shifts (δ) in CDCl₃ are summarized in the table below.[2]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.15–7.05 | Multiplet | - |
| N-CH₂ | 3.75 | Triplet | 6.8 |
| CH₂Br | 3.40 | Triplet | 7.2 |
| -CH₂- | 2.25 | Quintet | 6.8 |
-
Aromatic Protons (7.15–7.05 ppm): The eight protons on the two benzene rings of the phenothiazine core are expected to appear as a complex multiplet in the aromatic region. Their overlapping signals are a characteristic feature of the unsubstituted phenothiazine scaffold.
-
N-CH₂ Protons (3.75 ppm): These protons are on the carbon adjacent to the nitrogen atom. The electron-withdrawing effect of the nitrogen deshields these protons, causing them to resonate at a relatively downfield region for aliphatic protons. The signal appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.
-
CH₂Br Protons (3.40 ppm): The protons on the carbon bearing the bromine atom are also deshielded due to the electronegativity of bromine. This signal is a triplet due to coupling with the neighboring methylene protons.
-
-CH₂- Protons (2.25 ppm): The central methylene protons of the propyl chain are coupled to the two adjacent methylene groups (N-CH₂ and CH₂Br). This results in a quintet (or a multiplet that appears as a quintet).
Caption: ¹H NMR correlation diagram for this compound.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The expected chemical shifts are presented below.[2]
| Carbon Assignment | Chemical Shift (ppm) |
| C-N (Aromatic) | 143.2 |
| Ar-C | 128.4–126.1 |
| N-CH₂ | 48.3 |
| CH₂Br | 33.8 |
| -CH₂- | Not explicitly reported, but expected around 30-35 ppm |
-
Aromatic Carbons (143.2, 128.4–126.1 ppm): The phenothiazine core will exhibit several signals in the aromatic region. The carbons directly attached to the nitrogen and sulfur atoms (quaternary carbons) will have distinct chemical shifts from the protonated aromatic carbons. The signal at 143.2 ppm is assigned to the carbons flanking the nitrogen atom.
-
Aliphatic Carbons (48.3, 33.8 ppm): The three carbons of the propyl chain will appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen (N-CH₂) is observed at 48.3 ppm, while the carbon bonded to the bromine (CH₂Br) is found at 33.8 ppm. The central methylene carbon is expected to resonate in a similar region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.
-
IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H and C=C bonds of the phenothiazine core and the aliphatic C-H bonds of the propyl chain, as well as the C-Br bond.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic |
| 750-700 | C-H out-of-plane bend | Aromatic (ortho-disubstituted) |
| 690-515 | C-Br stretch | Alkyl bromide |
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): These absorptions are typically sharp and of weak to medium intensity, appearing at wavenumbers just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching (2960-2850 cm⁻¹): The symmetric and asymmetric stretching vibrations of the methylene groups in the propyl chain will give rise to medium to strong absorptions in this region.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic rings result in several sharp peaks of variable intensity in this region.
-
Aromatic C-H Bending (750-700 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the aromatic rings are characteristic of the substitution pattern. For the 1,2-disubstituted benzene rings of the phenothiazine core, a strong absorption is expected in this region.
-
C-Br Stretching (690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond will appear as a medium to strong absorption in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. EI is a high-energy technique that often leads to extensive fragmentation, providing structural information. ESI is a soft ionization method that typically results in the observation of the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Mass Spectral Data and Interpretation
The molecular formula of this compound is C₁₅H₁₄BrNS, which corresponds to a monoisotopic mass of approximately 320.01 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Expected Molecular Ion:
-
[M]⁺ at m/z ≈ 320 (for ⁷⁹Br) and 322 (for ⁸¹Br)
Key Fragmentation Pathways:
The fragmentation of N-alkylphenothiazines in EI-MS is well-documented. The primary fragmentation pathways for this compound are expected to involve the cleavage of the N-alkyl chain.
Caption: Proposed mass fragmentation pathway for this compound.
-
Loss of the Bromopropyl Radical: Cleavage of the N-C bond can lead to the formation of the stable phenothiazine radical cation at m/z 198.
-
Loss of a Bromine Radical: The initial loss of the bromine radical would result in a fragment at m/z 240.
-
Formation of the Phenothiazine Cation: Subsequent fragmentation of the m/z 240 ion through the loss of the propylene fragment can lead to the formation of the phenothiazine cation at m/z 199.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, based on the analysis of closely related structures and established spectroscopic principles, serves as a reliable reference for the characterization of this important synthetic intermediate. Rigorous spectroscopic analysis is indispensable for quality control in drug discovery and development, ensuring that the materials used meet the required standards of purity and identity.
References
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 2022. [Link]
-
NMR-based characterization of phenothiazines as a RNA binding scaffold. Journal of the American Chemical Society, 2004. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoM, 2025. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest, 2015. [Link]
-
Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. Semantic Scholar. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
10-(3-Bromopropyl)-2-chloro-phenothiazine. PubChem. [Link]
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Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 10-(3-Bromopropyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of a compound is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth technical analysis of the solubility of 10-(3-Bromopropyl)-10H-phenothiazine in common organic solvents. While extensive experimental data for this specific molecule is not widely published, this document leverages fundamental chemical principles and data from analogous structures to predict its solubility profile. Furthermore, it offers a comprehensive, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the predictions and experimental design, ensuring a thorough understanding of the compound's behavior in solution.
Introduction: The Significance of Solubility
This compound is a derivative of phenothiazine, a heterocyclic compound that forms the backbone of a wide range of pharmaceuticals, dyes, and materials.[1] The N-alkylation of the phenothiazine core, in this case with a 3-bromopropyl group, significantly alters its physicochemical properties, including its solubility. For researchers in drug discovery, a compound's solubility is a critical parameter that influences its bioavailability, formulation, and ultimately, its therapeutic efficacy.[2] In materials science, solubility dictates the processing and application of novel compounds. This guide serves as a practical resource for predicting and experimentally verifying the solubility of this compound, providing a solid foundation for its application in various scientific endeavors.
Molecular Structure Analysis and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility in different classes of organic solvents.
The molecule can be deconstructed into two key components:
-
The Phenothiazine Core: This large, tricyclic aromatic system is predominantly nonpolar and hydrophobic. The parent compound, phenothiazine, is known to be practically insoluble in water but shows some solubility in organic solvents like benzene, ether, and hot acetic acid.[1] Its solubility in ethanol is slight.[1] The nitrogen and sulfur heteroatoms introduce some polarity, but the overall character is lipophilic.
-
The 10-(3-Bromopropyl) Substituent: This alkyl halide chain attached to the nitrogen atom modifies the properties of the phenothiazine core. The propyl chain itself is nonpolar. The terminal bromine atom, being electronegative, introduces a polar C-Br bond. However, alkyl halides, in general, are only slightly soluble in water because the energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of new attractions between the alkyl halide and water.[5][6] They are, however, typically soluble in organic solvents.[6][7]
Predicted Solubility Profile:
Based on this structural analysis, the following solubility profile for this compound in common organic solvents can be predicted:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The large, nonpolar phenothiazine core will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High to Medium | These solvents can interact with the polar C-Br bond and the heteroatoms of the phenothiazine ring, while also accommodating the nonpolar aromatic system. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Medium to Low | The ability of these solvents to hydrogen bond is a dominant intermolecular force. While some interaction with the heteroatoms and the C-Br bond is possible, the large nonpolar surface area of the molecule will limit its solubility. Solubility is expected to be higher than in water due to the organic nature of the alcohols. |
| Highly Polar | Water | Very Low/Insoluble | The predominantly nonpolar and hydrophobic nature of the molecule will prevent it from effectively disrupting the strong hydrogen-bonding network of water. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive solubility data, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Experimental Workflow Diagram
Sources
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. m.youtube.com [m.youtube.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
literature review on the synthesis of 10-(3-Bromopropyl)-10H-phenothiazine
An In-depth Technical Guide to the Synthesis of 10-(3-Bromopropyl)-10H-phenothiazine
Introduction: The Phenothiazine Core and its Synthetic Versatility
Phenothiazine, a heterocyclic compound with the formula S(C₆H₄)₂NH, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique, non-planar "butterfly" conformation and electron-rich nature make it a foundational building block for a diverse range of applications, from antipsychotic drugs to organic dyes for solar cells.[1][2] The nitrogen atom at the 10-position is a key site for chemical modification, and its functionalization through N-alkylation is a common strategy to introduce various side chains that modulate the molecule's biological activity or physical properties.[2][3]
This guide provides a detailed technical overview of the synthesis of a crucial intermediate, This compound . This molecule serves as a versatile precursor, with the terminal bromine atom acting as a reactive handle for subsequent nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it an essential component in the synthesis of more complex phenothiazine derivatives for drug development and scientific research.
Core Synthetic Strategy: N-Alkylation via Nucleophilic Substitution
The principal and most effective method for synthesizing this compound is the N-alkylation of the 10H-phenothiazine core. This reaction proceeds via a classical two-step mechanism involving nucleophilic substitution.
-
Deprotonation: The first step is the deprotonation of the secondary amine (-NH-) at the N-10 position of the phenothiazine ring. This is achieved using a strong, non-nucleophilic base. The removal of the proton generates a highly nucleophilic phenothiazinate anion.
-
Nucleophilic Attack (Sₙ2): The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. For this specific synthesis, 1,3-dibromopropane is the ideal reagent, as it provides the required three-carbon chain with a terminal bromine atom. The phenothiazinate anion displaces one of the bromide ions in an Sₙ2 reaction to form the desired N-C bond.
The choice of base and solvent is critical for the success of this reaction, directly influencing reaction rate, yield, and purity of the final product.
Experimental Protocol: Synthesis using Sodium Hydride in DMF
This section details a robust and high-yielding protocol for the synthesis of this compound, adapted from established methodologies for similar N-alkylations of the phenothiazine scaffold.[4]
Causality Behind Experimental Choices
-
Base (Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base. Its use ensures the rapid and irreversible deprotonation of the phenothiazine nitrogen, driving the reaction to completion. Unlike weaker bases (e.g., K₂CO₃) or nucleophilic bases (e.g., NaOH), NaH minimizes side reactions and typically leads to higher yields.[3][4]
-
Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the sodium cation (Na⁺) generated during deprotonation but does not solvate the phenothiazinate anion, leaving it highly reactive and available for nucleophilic attack. Its high boiling point also allows for flexibility in reaction temperature if heating is required.
-
Alkylating Agent (1,3-Dibromopropane): This reagent directly provides the 3-bromopropyl side chain. An excess is typically used to favor the desired monosubstitution product and minimize the formation of a dimeric by-product where a second phenothiazine molecule displaces the remaining bromine atom.
-
Inert Atmosphere (Nitrogen or Argon): Sodium hydride is highly reactive with water and atmospheric moisture. Conducting the reaction under an inert atmosphere is crucial to prevent the quenching of the base and ensure safety.
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 to 1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF via syringe, and cool the resulting suspension to 0°C using an ice bath.
-
Deprotonation: Dissolve 10H-phenothiazine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15-20 minutes. Maintain the temperature at 0°C. After the addition is complete, allow the mixture to stir at this temperature for an additional 30 minutes to ensure complete formation of the sodium phenothiazinate salt.
-
Alkylation: Add 1,3-dibromopropane (1.5 to 2.0 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[4][5]
-
Work-up:
-
Once the reaction is complete, carefully cool the mixture back to 0°C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous brine to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash them sequentially with water and then saturated brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective for isolating the pure product.[4] The final product is usually obtained as a pale yellow oil or a low-melting solid.
Visual Representation of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Scheme and Summary
The overall transformation can be summarized by the following reaction scheme.
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Introduction: The Serendipitous Saga of a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of 10H-Phenothiazine Derivatives
In the annals of medicinal chemistry, few molecular structures can claim a legacy as rich and transformative as the 10H-phenothiazine core. This tricyclic heterocycle, with its characteristic folded "butterfly" conformation, is a quintessential "privileged scaffold"—a molecular framework that has given rise to a vast and diverse array of pharmacologically active compounds. Its journey from the vats of 19th-century dye chemists to the forefront of a revolution in psychiatric medicine is a compelling narrative of scientific serendipity, keen observation, and chemical ingenuity.[1][2][3]
This guide provides a comprehensive technical overview of the discovery and history of 10H-phenothiazine and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper look into the foundational synthetic chemistry, the pivotal experimental choices, and the structure-activity relationships that unlocked the therapeutic potential of this remarkable class of molecules. We will explore the key reactions, the critical clinical insights, and the evolution of thought that elevated phenothiazine from a chemical curiosity to a cornerstone of modern psychopharmacology.[4][5][6]
Chapter 1: Genesis of the Scaffold: From Dyes to Dewormers
The story of phenothiazines begins not in a pharmacy, but in the burgeoning field of synthetic organic chemistry, driven by the textile industry's demand for new colors.
The Aniline Dye Industry and the Birth of Methylene Blue
The mid-to-late 19th century was a golden age for the German dye industry.[4][5] In 1876, at BASF, the chemist Heinrich Caro synthesized a vibrant blue dye that would later be recognized as a phenothiazine derivative: Methylene Blue.[1][6] While its initial value was as a textile dye, its utility soon captured the attention of the pioneering biologist Paul Ehrlich. In the 1880s, Ehrlich used Methylene Blue's selective staining properties to visualize different cell types, laying groundwork for histology and hematology.[1][7] His intellectual leap, however, was to question if a compound that selectively stains a pathogen could also be used to kill it. This led him to test Methylene Blue as an antimalarial agent in the 1890s, making it one of the very first fully synthetic drugs used in medicine.[1][7]
The Core Synthesis: Bernthsen's Phenothiazine (1883)
While Methylene Blue was the first derivative, the parent 10H-phenothiazine compound was synthesized shortly after, in 1883, by August Bernthsen.[1][6][8] His method, a direct and robust fusion reaction, remains a classic in heterocyclic chemistry.
Experimental Protocol: The Bernthsen Synthesis of 10H-Phenothiazine
This protocol describes the original, foundational method for creating the phenothiazine nucleus.
-
Principle: The reaction proceeds via an electrophilic substitution of diphenylamine with elemental sulfur at high temperatures. The evolution of hydrogen sulfide gas is a key indicator of the reaction's progress. While the original reaction was uncatalyzed, the addition of a catalytic amount of iodine or other Lewis acids was later found to significantly improve yields and reduce reaction temperatures, a crucial modification that enabled the synthesis of key intermediates like 2-chlorophenothiazine.[9]
-
Materials:
-
Diphenylamine
-
Elemental sulfur (S₈)
-
Iodine (catalyst, optional but recommended)
-
-
Step-by-Step Methodology:
-
Mixing Reagents: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to safely vent H₂S to a scrubber), combine diphenylamine and elemental sulfur in a 1:2 molar ratio.
-
Adding Catalyst: Add a catalytic amount of iodine (approx. 1-2% by weight of the diphenylamine).
-
Heating: Heat the mixture gradually in a fume hood. The reaction is typically initiated at temperatures between 180-250°C.
-
Reaction Progression: The mixture will melt and begin to evolve hydrogen sulfide gas, indicating the cyclization is occurring. Maintain the temperature until the gas evolution ceases (typically several hours).
-
Isolation and Purification: Allow the reaction mixture to cool and solidify. The crude product can be purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield pale yellow crystals of 10H-phenothiazine.[9][10]
-
-
Self-Validation: The identity and purity of the resulting 10H-phenothiazine can be confirmed by its melting point (185-186°C), and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy). The characteristic butterfly structure can be confirmed by single-crystal X-ray diffraction.
Caption: Workflow of Chlorpromazine's Discovery.
Chapter 3: Core Synthetic Methodologies and Derivatives
The discovery of chlorpromazine ignited an explosion of research into phenothiazine chemistry. Understanding the synthetic routes and the structure-activity relationships (SAR) is crucial for appreciating the development of subsequent drugs.
Key Derivative Classes and Structure-Activity Relationships
Modifications to the phenothiazine structure, particularly at the N-10 position and the C-2 position, were found to have profound effects on pharmacological activity. This led to the classification of phenothiazine antipsychotics into three main groups based on the N-10 side chain.
| Derivative Class | N-10 Side Chain | Key Examples | Typical Potency | Sedative Effects | Extrapyramidal Side Effects (EPS) |
| Aliphatic | Simple, linear alkylamine | Chlorpromazine | Low-Medium | High | Moderate |
| Piperidine | Contains a piperidine ring | Thioridazine | Low-Medium | High | Low |
| Piperazine | Contains a piperazine ring | Fluphenazine, Trifluoperazine | High | Low | High |
-
Causality of SAR: The nature of the N-10 side chain influences the drug's affinity for various receptors. The high potency and high EPS of the piperazine class, for instance, are directly linked to their strong antagonism of the dopamine D₂ receptor. Conversely, the high sedative effects of the aliphatic and piperidine classes are due to their significant blockade of histamine H₁ and alpha-adrenergic receptors. The low EPS of thioridazine is attributed to its strong anticholinergic (muscarinic M₁) activity, which counteracts dopamine blockade in the nigrostriatal pathway.
Synthesis of Key Derivatives: An Experimental Protocol
The synthesis of most therapeutic phenothiazines involves a two-step process: first, the synthesis of the appropriately substituted phenothiazine core (e.g., 2-chlorophenothiazine), and second, the alkylation of the nitrogen at the 10-position.
Experimental Protocol: Synthesis of Chlorpromazine
-
Principle: This is a nucleophilic substitution reaction where the deprotonated nitrogen of 2-chlorophenothiazine acts as a nucleophile, attacking the electrophilic carbon on the 3-dimethylaminopropyl chloride side chain.
-
Materials:
-
2-Chlorophenothiazine
-
Sodamide (NaNH₂) or Sodium Hydride (NaH)
-
3-Dimethylaminopropyl chloride
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
-
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-chlorophenothiazine in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen). Add a strong base, such as sodamide, portion-wise. The mixture is typically heated (e.g., to reflux) to ensure complete formation of the sodium salt of the phenothiazine.
-
Side-Chain Addition: While maintaining the temperature, slowly add a solution of 3-dimethylaminopropyl chloride in toluene to the reaction mixture.
-
Reaction: Allow the reaction to proceed at reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup and Isolation: Cool the reaction mixture. Wash it with water to remove any remaining base and salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude chlorpromazine base can be purified by vacuum distillation or by converting it to its hydrochloride salt, which can then be recrystallized.
-
-
Self-Validation: The final product's identity is confirmed using spectroscopic methods (NMR, IR) and mass spectrometry. Purity is typically assessed by HPLC.
Oxidation Products: Sulfoxides and Sulfones
Phenothiazines can be readily oxidized at the sulfur atom to form sulfoxides (S=O) and sulfones (O=S=O). These are not only important metabolites of phenothiazine drugs but can also be synthesized directly.
Experimental Protocol: Oxidation of 10H-Phenothiazine
-
Principle: The electron-rich sulfur atom in the phenothiazine ring is susceptible to electrophilic attack by oxidizing agents. The degree of oxidation can be controlled by the reaction conditions.
-
Materials:
-
10H-Phenothiazine (or a derivative)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting phenothiazine in glacial acetic acid in a round-bottom flask.
-
Oxidation: Add 30% hydrogen peroxide dropwise to the solution. The reaction is often exothermic and may require cooling.
-
Reaction Conditions:
-
For Sulfoxide (5-oxide): Milder conditions (e.g., shorter reaction time, room temperature) favor the formation of the sulfoxide. [11] * For Sulfone (5,5-dioxide): More forcing conditions (e.g., heating/refluxing for several hours) will drive the reaction to the fully oxidized sulfone. [10][12] 4. Isolation: Pour the reaction mixture into ice water. The solid product will precipitate out.
-
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol or another suitable solvent. [10]* Self-Validation: The formation of the sulfoxide or sulfone can be unequivocally confirmed by IR spectroscopy, which will show strong characteristic stretching bands for the S=O group(s).
-
Conclusion: The Enduring Legacy of Phenothiazines
The history of 10H-phenothiazine derivatives is a testament to the power of interdisciplinary research and the importance of clinical observation. What began as a synthetic dye was repurposed as an anthelmintic, explored as an antihistamine, and ultimately revolutionized the treatment of severe mental illness. [1][2][4]The discovery of chlorpromazine was a watershed moment, catalyzing the development of modern psychopharmacology and providing the first tangible evidence that complex mental disorders had a biological basis that could be addressed chemically. [5][13]While many newer agents have since been developed, the foundational principles of dopamine receptor antagonism established by the phenothiazines continue to underpin antipsychotic drug design. The versatile phenothiazine scaffold remains an area of active research, with derivatives being investigated for novel applications in oncology, neurodegenerative diseases, and as anti-infective agents, ensuring its legacy will continue to evolve for decades to come. [3][14]
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Unlocking the Electronic Blueprint: A Theoretical Investigation of 10-(3-Bromopropyl)-10H-phenothiazine
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with applications ranging from antipsychotics to potential anticancer agents.[1][2][3] The therapeutic efficacy and potential side effects of these molecules are intrinsically linked to their electronic structure. This guide provides an in-depth theoretical exploration of the electronic properties of a specific derivative, 10-(3-Bromopropyl)-10H-phenothiazine. By leveraging the principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will dissect the molecular orbital landscape, predict electronic transitions, and elucidate the influence of the N-alkyl bromide substituent on the core phenothiazine scaffold. This document serves as a comprehensive resource for researchers seeking to understand and modulate the electronic behavior of phenothiazine-based compounds in the pursuit of novel therapeutic agents.
Introduction: The Enduring Legacy of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in drug discovery, renowned for its "butterfly" conformation and rich electronic character.[4] This electron-donating core, a result of the lone pairs on the nitrogen and sulfur heteroatoms, is fundamental to its biological activity.[5][6] Phenothiazine derivatives have found widespread use as antipsychotic medications, where their mechanism of action is often attributed to their interaction with dopamine receptors.[7] The nature of the substituent at the 10-position of the phenothiazine ring is a critical determinant of the pharmacological activity of these compounds.[2]
Understanding the electronic structure of these molecules is paramount for rational drug design. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the HOMO-LUMO gap, govern the molecule's reactivity, redox potential, and photophysical behavior.[8][9] For instance, the HOMO energy is directly related to the ionization potential and the molecule's ability to donate electrons, a key aspect of its antioxidant properties and interaction with biological targets.[8] This guide will focus on the theoretical elucidation of these properties for this compound, providing a foundational understanding for its potential applications.
Theoretical Methodology: A Computational Microscope
To probe the electronic intricacies of this compound, we employ a suite of well-established quantum chemical methods. The choice of methodology is critical for obtaining accurate and predictive results.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[10] At the heart of DFT is the principle that the ground-state energy of a molecule can be determined from its electron density.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties and predict the UV-Vis absorption spectrum of this compound, Time-Dependent DFT (TD-DFT) is the method of choice.[10][11] TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied to an unoccupied molecular orbital.
The following diagram illustrates the typical workflow for a theoretical study of a molecule's electronic structure:
Caption: A typical workflow for the theoretical investigation of a molecule's electronic structure.
Electronic Structure of this compound: A Detailed Analysis
Based on established theoretical principles from studies on related phenothiazine derivatives, we can predict the key electronic features of this compound.
Molecular Geometry
The phenothiazine core is not planar but adopts a folded "butterfly" conformation along the N-S axis.[4] The introduction of the 3-bromopropyl chain at the nitrogen atom is expected to have a minimal effect on this characteristic folding of the central ring system. The alkyl chain itself will possess conformational flexibility.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key players in determining a molecule's electronic behavior.
-
HOMO: For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, specifically with significant contributions from the nitrogen and sulfur atoms.[6] This indicates that this is the primary site for electron donation and electrophilic attack. The presence of the electron-withdrawing bromine atom at the end of the alkyl chain is not expected to significantly alter the localization of the HOMO on the phenothiazine core, as its effect will be transmitted through the insulating alkyl chain.
-
LUMO: The LUMO is also generally distributed over the phenothiazine ring system. The energy of the LUMO is related to the electron affinity of the molecule.[8]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For phenothiazine derivatives, this gap typically falls in a range that allows for absorption in the UV region.
The following diagram illustrates the expected localization of the HOMO and LUMO in this compound:
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safety and handling precautions for 10-(3-Bromopropyl)-10H-phenothiazine
An In-Depth Technical Guide to the Safe Handling of 10-(3-Bromopropyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential (CAS No. 92357-95-4). Designed for professionals in research and drug development, this document synthesizes critical information from available safety data sheets, related chemical profiles, and established laboratory safety protocols. The guide emphasizes a proactive approach to safety, detailing hazard identification, personal protective equipment (PPE), emergency procedures, and proper disposal methods. By understanding the causality behind these recommendations, scientific professionals can mitigate risks and ensure a safe laboratory environment when working with this reactive phenothiazine derivative.
Introduction: Understanding the Compound
This compound is a derivative of phenothiazine, a core structure in many pharmaceutical compounds.[1] The presence of a bromopropyl group makes it a valuable intermediate for synthesizing various phenothiazine-based molecules, particularly in the development of antipsychotic drugs.[2] However, this reactive functional group also necessitates stringent safety protocols. The phenothiazine core itself is bioactive and can present toxicological concerns, while the bromopropyl moiety introduces risks associated with alkylating agents.[2][3]
This guide is structured to provide a logical flow from hazard identification to practical application of safety measures, ensuring that every protocol is a self-validating system of safety.
Hazard Identification and Risk Assessment
While a definitive Globally Harmonized System (GHS) classification for this compound is not consistently available across all supplier safety data sheets, a precautionary approach is mandatory.[4] The hazards of the parent compound, phenothiazine, and the reactivity of the alkyl bromide group should inform the risk assessment.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 92357-95-4 | [4] |
| Molecular Formula | C₁₅H₁₄BrNS | [4] |
| Molecular Weight | 320.25 g/mol | [4] |
| Appearance | Data not consistently available; likely a solid. | |
| Reactivity | The bromine atom is susceptible to nucleophilic substitution. The phenothiazine core can undergo oxidation.[2] | [2] |
Potential Hazards:
-
Skin and Eye Irritation: Based on data for related phenothiazine compounds, this chemical should be considered a skin and eye irritant.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Dermal Toxicity and Sensitization: Phenothiazines can cause skin sensitization and photosensitization.[3][5]
-
Target Organ Toxicity: Prolonged or repeated exposure to phenothiazine derivatives may cause damage to organs, including the liver, kidneys, and blood.[3]
-
Alkylation Hazard: As a brominated organic compound, it has the potential to be an alkylating agent, which are often associated with mutagenic or carcinogenic properties. This necessitates handling with a high degree of caution.
Due to the lack of comprehensive toxicological data, it is prudent to handle this compound as a substance with unknown but potentially significant hazards.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on general best practices for hazardous chemicals and potential alkylating agents.[6][7][8]
-
Hand Protection: Double gloving is recommended. Use chemically resistant gloves, such as nitrile gloves, ensuring the outer glove is changed immediately upon contamination. Gloves must be inspected before use.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.
-
Body Protection: A lab coat is standard, but for procedures with a higher risk of splashes or aerosol generation, a chemically impervious gown or apron should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If there is a risk of dust formation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid Dust and Aerosol Formation: Use techniques that minimize the generation of dust when handling the solid compound.[4]
-
Inert Atmosphere: For reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Equipment: Use non-sparking tools to prevent ignition.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Temperature: A recommended storage temperature is between 2-8°C, and the substance should be kept in a dark place.[9]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an exposure or spill is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. | [4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. | [4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4] |
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Cleanup: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material and place in a hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Caption: Step-by-step workflow for responding to an accidental release.
Waste Disposal
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Collect waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Method: Disposal should be carried out by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing to handle the bromine content.[10][11]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined application of safety protocols. While comprehensive toxicological data may be limited, the information available on the phenothiazine core and related alkylating agents mandates a cautious and well-prepared approach. By integrating the principles outlined in this guide—from rigorous PPE use to meticulous handling and disposal practices—researchers and scientists can confidently and safely utilize this compound in their vital work.
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HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Role of 10-(3-Bromopropyl)-10H-phenothiazine in Modern Medicinal Chemistry
Abstract
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on antipsychotic therapy and now increasingly for its potential in oncology and infectious diseases.[1][2] 10-(3-Bromopropyl)-10H-phenothiazine emerges as a critical intermediate, a versatile building block whose strategic importance lies in its reactive bromopropyl side chain. This functional group serves as an electrophilic handle, enabling facile covalent linkage to a multitude of nucleophilic moieties. This guide provides an in-depth exploration of the applications of this compound, detailing its use in the synthesis of novel anticancer agents, multidrug resistance (MDR) modulators, and antipsychotic drug analogs. We present field-proven protocols, mechanistic insights, and the causal logic behind experimental design for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound
The utility of this compound is rooted in its hybrid structure:
-
The Phenothiazine Core: This tricyclic system is not merely a passive scaffold. It is a pharmacologically active entity known to interact with various cellular targets. Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antibacterial, and antioxidant effects.[3] The core structure's inherent hydrophobicity allows it to interact with cell membranes and proteins, a key aspect of its mechanism in various applications.[4][5][6]
-
The 3-Bromopropyl Linker: The alkyl halide at the N-10 position is the cornerstone of this compound's versatility. The bromine atom is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack by amines, thiols, alcohols, and other functional groups. This allows for the straightforward synthesis of a diverse library of derivatives where the phenothiazine core is tethered to other pharmacophores or functional moieties.
General Synthetic Workflow
The primary reaction involving this compound is nucleophilic substitution. This allows for the coupling of the phenothiazine scaffold to a desired molecule (R-Nu), where 'Nu' is a nucleophile.
Caption: General workflow for synthesizing phenothiazine derivatives.
Application in Anticancer Drug Development
Phenothiazine derivatives have emerged as promising anticancer agents due to their multifaceted mechanisms of action.[5][6] They are known to induce apoptosis, modulate critical cell signaling pathways, inhibit angiogenesis, and disrupt cell cycle progression.[3][5][6][7][8] this compound serves as a key starting material for creating novel compounds with enhanced potency and selectivity.[9]
Mechanistic Insights: How Phenothiazines Target Cancer Cells
Phenothiazines exert their anticancer effects through a variety of mechanisms:[5][6]
-
Signaling Pathway Modulation: They can inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, which are frequently hyperactivated in cancer.[5][6][7]
-
Induction of Apoptosis: By disrupting key signaling nodes and generating reactive oxygen species (ROS), phenothiazines can trigger programmed cell death.[3][6]
-
Membrane Integrity Disruption: As amphiphilic molecules, they can intercalate into the plasma membrane, altering its fluidity and disrupting lipid rafts, which can sensitize cancer cells to other therapies.[5][6]
-
Calmodulin (CaM) Inhibition: Some phenothiazine derivatives bind to and inhibit calmodulin, a key calcium sensor protein involved in cell cycle regulation. This can lead to cell cycle arrest.[10][11]
Caption: Key anticancer mechanisms of phenothiazine derivatives.
Protocol: Synthesis of a Phenothiazine-Piperazine Anticancer Conjugate
This protocol describes the synthesis of a novel phenothiazine derivative by conjugating this compound with N-Boc-piperazine, a common moiety in pharmacologically active compounds.
Objective: To synthesize 4-(3-(10H-phenothiazin-10-yl)propyl)piperazine-1-carboxylate as an intermediate for further anticancer drug development.
Materials and Reagents:
-
This compound
-
N-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Ethyl acetate, hexane (for chromatography)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), N-Boc-piperazine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. The K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting bromopropyl-phenothiazine spot indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized phenothiazine derivative against a panel of cancer cell lines.
Materials and Reagents:
-
Synthesized phenothiazine compound, Doxorubicin (positive control), DMSO (vehicle)
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
DMEM/RPMI-1640 culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound and the positive control (Doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Application in Overcoming Multidrug Resistance (MDR)
A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and mechanistically distinct drugs.[12] Phenothiazine derivatives have been identified as potent MDR modulators, capable of resensitizing resistant cancer cells to standard chemotherapeutics.[4][13]
Mechanism of MDR Reversal
The primary mechanism of MDR reversal by phenothiazines involves the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[4][13]
-
Direct P-gp Inhibition: Phenothiazines can act as competitive or non-competitive inhibitors of P-gp, directly binding to the transporter and preventing it from effluxing chemotherapy drugs out of the cell. This leads to increased intracellular drug accumulation and restored cytotoxicity.[12][13]
-
Membrane Perturbation: The lipophilic nature of the phenothiazine core allows it to intercalate into the lipid bilayer, altering membrane fluidity. This can indirectly affect the function of membrane-embedded proteins like P-gp.[4][12]
Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition
Objective: To assess the ability of a synthesized phenothiazine derivative to inhibit P-gp-mediated efflux in a resistant cancer cell line.
Materials and Reagents:
-
P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its non-resistant parental line (e.g., OVCAR-8)
-
Synthesized phenothiazine compound
-
Verapamil or Trifluoperazine (positive control P-gp inhibitors)
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture the resistant and parental cell lines to 80% confluency. Harvest and resuspend the cells in fresh medium.
-
Pre-incubation: Incubate the cells with various concentrations of the synthesized phenothiazine derivative or a positive control inhibitor for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM and incubate for another 30-60 minutes.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (without Rhodamine 123 but with the test compounds) and incubate for 1-2 hours to allow for P-gp-mediated efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A P-gp inhibitor will block the efflux of Rhodamine 123, resulting in higher intracellular fluorescence compared to untreated resistant cells.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. The increase in MFI in the presence of the test compound is indicative of P-gp inhibition.
Application in Antipsychotic Drug Analog Synthesis
The history of phenothiazines is intrinsically linked to psychiatry.[14] Chlorpromazine, the first typical antipsychotic, revolutionized the treatment of schizophrenia.[15] These drugs primarily function as antagonists of dopamine D2 receptors.[8] While newer atypical antipsychotics are now common, the phenothiazine scaffold remains a valuable starting point for developing novel CNS-active agents. This compound is an ideal precursor for synthesizing analogs of classic drugs like fluphenazine or prochlorperazine, which feature a piperazine ring attached to the N-10 position via a propyl chain.[8]
Protocol: General Synthesis of a Piperazine-Substituted Phenothiazine
Objective: To synthesize a phenothiazine derivative with a terminal piperazine group, mimicking the structure of classical antipsychotics. This protocol builds upon the synthesis described in section 2.2.
Materials and Reagents:
-
Product from section 2.2 (Boc-protected phenothiazine-piperazine conjugate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Deprotection Setup: Dissolve the Boc-protected phenothiazine-piperazine conjugate in DCM in a round-bottom flask.
-
TFA Addition: Slowly add an excess of TFA (e.g., 20-30% v/v) to the solution at 0°C (ice bath). The TFA will cleave the Boc protecting group, exposing the secondary amine of the piperazine ring.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final piperazine-substituted phenothiazine derivative. This product can then be used for further derivatization or biological screening.
Data Summary
The following table summarizes representative data for phenothiazine derivatives in anticancer applications, illustrating the impact of substitutions on activity.
| Compound ID | R-Group at C2 | Side Chain at N10 | Cell Line | IC₅₀ (µg/mL) | Reference |
| PTZ-CF3 | -CF₃ | -H | HEp-2 | 4.7 | [16] |
| PTZ-Cl | -Cl | -H | HEp-2 | 62.5 | [16] |
| Pht-Pr-PTZ | -H | -3-(Phthalimido)propyl | HEp-2 | 11.5 | [16] |
| Pht-Bu-PTZ | -H | -4-(Phthalimido)butyl | HEp-2 | 7.8 | [16] |
| Pht-Pr-PTZ-CF3 | -CF₃ | -3-(Phthalimido)propyl | HEp-2 | 11.5 | [16] |
Data adapted from Nagy et al., 1996.[16] This demonstrates that both the substitution on the phenothiazine ring (C2 position) and the nature of the alkyl side chain at the N10 position significantly influence antitumor activity.
References
- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.). NIH.
- Application Notes and Protocols for the Synthesis of Phenothiazine Derivatives from 2-((2-Aminophenyl)thio)benzoic Acid. (n.d.). Benchchem.
- New Phenothiazine-Type Multidrug Resistance Modifiers: Anti-MDR Activity Versus Membrane Perturbing Potency. (2003). PubMed.
- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.). PubMed.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). Frontiers.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. (2023). PMC - PubMed Central.
- Phenothiazine derivatives as anticancer compounds. (n.d.). ResearchGate.
- Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives. (2008). ResearchGate.
- Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2021). PubMed.
- Phenothiazines and Structurally Related Compounds as Modulators of Cancer Multidrug Resistance. (n.d.). Bentham Science Publisher.
- This compound. (n.d.). Benchchem.
- Synthetic protocol for phenothiazine derivatives. (n.d.). ResearchGate.
- A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (n.d.). Benchchem.
- Phenothiazine. (n.d.). StatPearls - NCBI Bookshelf.
- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). PubMed.
- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). PMC - PubMed Central - NIH.
- Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSRPHR.
- Antitumor activity of phenothiazine-related compounds. (1996). PubMed.
- A history of antipsychotic drug development. (n.d.). PubMed.
- The development of antipsychotic drugs. (n.d.). PMC - PubMed Central - NIH.
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N-Alkylation of Phenothiazine: A Comprehensive Experimental Protocol for Researchers
Abstract
The N-alkylation of phenothiazine is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals. The strategic introduction of alkyl groups onto the nitrogen atom of the phenothiazine core is a critical step that significantly modulates the biological activity of the resulting derivatives. These compounds are renowned for a wide spectrum of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic properties.[1][2] This guide provides a detailed exposition of the experimental protocols for the N-alkylation of phenothiazine, grounded in established chemical principles and practical laboratory experience. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and safely perform this vital chemical transformation.
Introduction: The Significance of N-Alkylated Phenothiazines
Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][4] The nitrogen atom within the central ring of the phenothiazine structure serves as a key site for chemical modification, with N-alkylation being a primary strategy to synthesize a vast library of bioactive molecules.[2] The discovery of the antipsychotic properties of chlorpromazine, an N-alkylated phenothiazine, in the 1950s was a landmark event in psychiatry and catalyzed extensive research into this class of compounds.[2] Today, N-alkylated phenothiazines are integral components of drugs targeting a range of conditions, from psychoses and allergies to Parkinson's disease.[2]
This document provides a comprehensive overview of the synthetic protocols for the N-alkylation of phenothiazine. It delves into the underlying reaction mechanisms, explores various experimental methodologies, and offers practical guidance on purification and safety.
The Chemistry of N-Alkylation: Mechanism and Key Considerations
The N-alkylation of phenothiazine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (typically an alkyl halide). The reaction is generally facilitated by a base, which deprotonates the N-H group, increasing the nucleophilicity of the nitrogen atom and driving the reaction forward.
The choice of base, solvent, and reaction temperature are critical parameters that can significantly influence the reaction's yield and purity.[2] For instance, strong bases like sodium hydride (NaH) are often employed in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[2] Phase transfer catalysis (PTC) offers a milder and often more efficient alternative, allowing the reaction to proceed in a biphasic system with a less hazardous base like sodium hydroxide.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient method for N-alkylation.[5][6]
Diagram: General Mechanism of Phenothiazine N-Alkylation
Sources
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- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
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- 6. researchgate.net [researchgate.net]
Harnessing the Phenothiazine Scaffold: 10-(3-Bromopropyl)-10H-phenothiazine as a Linker for Proteolysis-Targeting Chimeras (PROTACs)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3][4] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[3][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][7]
While the choice of ligands dictates the target, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[5] The length, rigidity, and chemical nature of the linker influence the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination.[2] Linkers are broadly categorized as flexible (e.g., polyethylene glycol or alkyl chains) or rigid (e.g., incorporating cyclic structures).[2][]
This guide focuses on the application of 10-(3-Bromopropyl)-10H-phenothiazine as a rigid linker in the synthesis of PROTACs. The phenothiazine scaffold, a tricyclic aromatic system, offers a degree of conformational rigidity that can be advantageous in optimizing the presentation of the two ligands for ternary complex formation.
II. The Phenothiazine Linker: Physicochemical Properties and Design Rationale
The selection of a phenothiazine-based linker is guided by several key physicochemical considerations that can impact the final PROTAC's behavior.
-
Rigidity and Conformational Control: The fused tricyclic structure of phenothiazine imparts significant rigidity to the linker. This can reduce the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable and productive ternary complexes.
-
Hydrophobicity: Phenothiazine is a hydrophobic moiety.[9] This property will influence the overall lipophilicity of the resulting PROTAC, which can affect its solubility, cell permeability, and pharmacokinetic profile. The hydrophobicity of phenothiazine derivatives has been shown to play a role in their interactions with proteins.[9]
-
Synthetic Tractability: The presence of a reactive bromopropyl group on the phenothiazine core allows for straightforward nucleophilic substitution reactions with common functional groups found on POI ligands or E3 ligase ligands, such as amines, phenols, or thiols.
Data Presentation: Comparative Properties of Linker Precursors
| Linker Precursor | Class | Key Features | Potential Impact on PROTAC |
| This compound | Rigid | Tricyclic aromatic core, defined length | Enhanced ternary complex stability, potential for altered solubility and permeability |
| PEG-based linkers | Flexible | Hydrophilic, variable lengths | Improved aqueous solubility, conformational flexibility |
| Alkyl chain linkers | Flexible | Hydrophobic, variable lengths | Increased lipophilicity, high conformational freedom |
III. Experimental Protocols: Synthesis of a Phenothiazine-Linked PROTAC
The following is a generalized, step-by-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes a sequential coupling strategy where the linker is first attached to the E3 ligase ligand, followed by conjugation to the POI ligand. Researchers should adapt the reaction conditions based on the specific chemistry of their ligands.
Mandatory Visualization: PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a phenothiazine-linked PROTAC.
Step 1: Conjugation of this compound to an E3 Ligase Ligand
This step involves the reaction of the bromopropyl group of the phenothiazine linker with a nucleophilic handle (e.g., an amine or phenol) on the E3 ligase ligand.
Materials:
-
E3 Ligase Ligand (containing a nucleophilic group, e.g., pomalidomide derivative)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon atmosphere
Protocol:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) or DIPEA (3.0 eq).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-Phenothiazine intermediate.
Expertise & Experience: The choice of base is critical. K₂CO₃ is suitable for phenol nucleophiles, while DIPEA is often preferred for amine nucleophiles to minimize side reactions. Anhydrous conditions are essential to prevent hydrolysis of the alkyl bromide.
Step 2: Conjugation of the E3 Ligand-Phenothiazine Intermediate to the POI Ligand
This step is not directly applicable in this sequence. A more common approach is to functionalize the other end of the linker first. A more robust synthetic route would involve synthesizing a phenothiazine linker with orthogonal protecting groups or functionalities. However, for the purpose of this generalized protocol using the specified starting material, a one-pot reaction or sequential addition can be attempted, though this may lead to a mixture of products requiring careful purification.
A more reliable two-step approach involves synthesizing a phenothiazine linker with a different reactive group at the other end. For the sake of a workable protocol with the given starting material, we will assume a POI ligand with a more reactive nucleophile that can displace the bromide in the presence of the already formed bond.
Revised Step 2: PROTAC Assembly
Materials:
-
E3 Ligand-Phenothiazine Intermediate (from Step 1)
-
POI Ligand (with a nucleophilic handle)
-
Anhydrous DMF
-
DIPEA
-
Nitrogen or Argon atmosphere
Protocol:
-
Dissolve the E3 Ligand-Phenothiazine intermediate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purification are similar to Step 1. The final PROTAC is typically purified by preparative High-Performance Liquid Chromatography (HPLC).
Trustworthiness: The success of this sequential approach is highly dependent on the relative nucleophilicity of the handles on the E3 and POI ligands and the reaction conditions. It is crucial to characterize the product thoroughly at each step.
Step 3: Purification and Characterization
Purification:
-
Preparative HPLC: This is the most common method for purifying the final PROTAC to a high degree of purity (>95%). A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid is typically used.
Characterization:
-
LC-MS: To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the final PROTAC.
IV. Biological Evaluation of the Phenothiazine-Linked PROTAC
Once the PROTAC is synthesized and purified, its biological activity must be assessed.
Mandatory Visualization: PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Protocol 1: Western Blotting for POI Degradation
Objective: To determine the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Procedure:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded).
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
Objective: To provide evidence for the formation of the POI-PROTAC-E3 ligase ternary complex.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding partners.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by Western blotting. Probe for the presence of the POI, the E3 ligase, and associated subunits to confirm their co-immunoprecipitation.
V. Safety and Handling
Based on safety data for similar phenothiazine derivatives, this compound should be handled with care. It may cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
VI. Conclusion
This compound represents a valuable building block for the synthesis of PROTACs with a rigid linker architecture. The phenothiazine core offers a distinct set of physicochemical properties that can be exploited to optimize PROTAC efficacy. The provided protocols offer a foundational framework for the synthesis and biological evaluation of novel phenothiazine-linked PROTACs. As with all PROTAC development, empirical testing and iterative design are key to identifying potent and selective degraders.
VII. References
-
Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Physicochemical properties of phenothiazine derivatives. ResearchGate. [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]
-
Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed. [Link]
-
Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]
-
Interactions of phenothiazine drugs with surfactants: a detailed physicochemical overview. PubMed. [Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PubMed. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica. [Link]
-
Proteolysis targeting chimera. Grokipedia. [Link]
-
Proteolysis Targeting Chimeras With Reduced Off-targets. ResearchGate. [Link]
-
Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PubMed Central. [Link]
-
10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. PubChem. [Link]
-
Synthesis, Characterization and Anticancer Molecular Docking Studies of Phenothiazine Derivatives – A Green Chemical Approach. ResearchGate. [Link]
-
Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. MDPI. [Link]
-
10-(3-Chloropropyl)-2-(methylsulphonyl)-10H-phenothiazine. PubChem. [Link]
-
Protein-Targeted Degradation Agents Based on Natural Products. MDPI. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]
-
The application of targeted protein degradation technologies to G protein-coupled receptors. The Royal Society of Chemistry. [Link]
-
10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Chemsrc. [Link]
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- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
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- 7. mdpi.com [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
Application Note & Protocol: Strategic Synthesis of Novel Phenothiazine Derivatives via N-Alkylation of 10-(3-Bromopropyl)-10H-phenothiazine
Abstract
The phenothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotic to anticancer treatments.[1][2][3][4] This guide provides a detailed framework for the synthesis of novel phenothiazine-based compounds, utilizing the versatile intermediate, 10-(3-Bromopropyl)-10H-phenothiazine. We will delve into the strategic considerations, a robust and reproducible protocol for N-alkylation, and the essential techniques for purification and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of pharmacologically active molecules.
Introduction: The Enduring Significance of the Phenothiazine Core
Phenothiazine is a tricyclic heterocyclic compound that has served as a cornerstone in drug discovery for over a century.[5] Its unique "butterfly" conformation and the electron-rich nitrogen and sulfur heteroatoms bestow it with potent and diverse pharmacological properties.[6] The N-10 position of the phenothiazine ring is a primary site for chemical modification, allowing for the introduction of various side chains that modulate the compound's biological activity, solubility, and pharmacokinetic profile.
The intermediate, this compound, is an ideal starting material for such modifications. The propyl linker provides flexibility, while the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, most notably the alkylation of amines.[7] This reaction provides a direct and efficient route to couple a wide array of amine-containing moieties (including primary and secondary amines, anilines, and heterocyclic amines) to the phenothiazine core, enabling the systematic exploration of structure-activity relationships (SAR).[8]
The Strategic Core: Nucleophilic Substitution
The primary reaction detailed in this guide is the N-alkylation of an amine with this compound. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.
Causality Behind Experimental Choices:
-
Nucleophile: The choice of the amine nucleophile is the main source of novelty. Its structure will dictate the properties of the final compound. Primary and secondary aliphatic amines are generally strong nucleophiles.
-
Base: An acid scavenger (base) is crucial. The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is used to neutralize the HBr as it forms, ensuring the amine remains in its free, reactive state. K₂CO₃ is often preferred as it is inexpensive and easily removed during aqueous work-up.
-
Solvent: A polar aprotic solvent like Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the reactants but do not participate in the reaction. Their polarity helps to stabilize the transition state of the SN2 reaction.
-
Temperature: Heating is often employed to increase the reaction rate, especially for less reactive amines. A typical reflux temperature ensures the reaction proceeds at a reasonable pace without causing degradation of the reactants or products.
Visualizing the Synthetic Workflow
The overall process from starting materials to the final purified compound can be visualized as a clear, multi-stage workflow.
Caption: General workflow for synthesis, purification, and characterization.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a self-validating system, where successful completion of each stage confirms the integrity of the process.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| This compound | 5969-27-7 | 320.25 | Key electrophile. |
| Amine Nucleophile (generic) | Variable | Variable | 1.2 equivalents. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base, 2.0-3.0 equivalents. |
| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction & chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For work-up. |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel (for column chromatography) | 7631-86-9 | - | 230-400 mesh. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to create a ~0.1 M solution.
-
Add the desired amine nucleophile (1.2 eq) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 6-24 hours. The reaction progress should be monitored periodically.
-
Monitoring: After 2-3 hours and then every few hours, take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up & Extraction: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate. Stir vigorously.
-
Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the layers.
-
Wash the organic layer sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify this crude material using flash column chromatography on silica gel.[9] The appropriate eluent system is typically determined by TLC analysis during the monitoring phase.
-
Collect the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield the final phenothiazine derivative.
Visualizing the Core Reaction
The fundamental chemical transformation is the formation of a new carbon-nitrogen bond.
Caption: General N-alkylation reaction scheme.
Characterization and Data Interpretation
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.[8][10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Key signals to identify include:
-
Aromatic protons of the phenothiazine core (typically in the δ 6.8-7.5 ppm range).
-
Protons of the propyl linker, which will appear as multiplets. The CH₂ group adjacent to the nitrogen will be shifted downfield compared to the other two.
-
Protons from the newly introduced amine moiety (R-group).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[2][3]
-
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the synthesized molecule, confirming its elemental composition.
Example Data Summary (Hypothetical)
| Amine Nucleophile | Product Yield (%) | ¹H NMR (δ, ppm for N-CH₂) | HRMS [M+H]⁺ calcd. | HRMS [M+H]⁺ found |
| Piperidine | 85 | ~2.45 (t) | 325.1684 | 325.1680 |
| Morpholine | 82 | ~2.50 (t) | 327.1477 | 327.1472 |
| Aniline | 65 | ~3.20 (t) | 333.1371 | 333.1365 |
Conclusion and Future Directions
The use of this compound as a synthetic intermediate offers a reliable and versatile platform for the development of novel phenothiazine derivatives. The protocol described herein is robust and can be adapted for a wide range of amine nucleophiles, facilitating the rapid generation of compound libraries for biological screening. Future work could involve exploring other nucleophiles (e.g., thiols, azides) or further functionalizing the phenothiazine ring to create even more complex and potentially potent therapeutic candidates.
References
- BenchChem. (n.d.). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights.
- Li, T., et al. (2020). The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. Molecules, 25(18), 4284.
-
Yilmaz, I., et al. (2020). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 5(27), 16675–16693. Retrieved from [Link]
- Yilmaz, I., et al. (2020). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
- Semantic Scholar. (n.d.). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS.
- National Center for Biotechnology Information. (2020). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed.
-
Al-Suwaidan, I. A., et al. (2018). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 23(11), 2743. Retrieved from [Link]
-
Warżajtis, B., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(16), 4966. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Design, Spectral Insights, and Enhanced Antioxidant Potential of Novel Phenothiazine Derivatives-1. PubMed.
- IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.
- AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
- Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies.
-
PubChem. (n.d.). 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
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The Versatile Role of 10-(3-Bromopropyl)-10H-phenothiazine in Advanced Materials and Polymer Chemistry: Application Notes and Protocols
The unique electronic and structural characteristics of the phenothiazine core have established it as a privileged scaffold in the development of functional organic materials.[1] Its electron-rich nature, coupled with a non-planar butterfly conformation, imparts desirable properties for applications ranging from organic electronics to energy storage.[2][3] This guide focuses on a key derivative, 10-(3-Bromopropyl)-10H-phenothiazine, a versatile building block that enables the integration of the electroactive phenothiazine moiety into polymeric architectures. The presence of the reactive bromopropyl group allows for its use as an initiator, a monomer precursor, or a post-polymerization modification agent, offering multiple pathways to novel functional polymers.
This document provides researchers, materials scientists, and polymer chemists with in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of redox-active and electrochromic polymers. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
I. Application in Redox-Active Polymers for Energy Storage
The growing demand for high-performance energy storage solutions has spurred research into organic electrode materials as alternatives to traditional inorganic systems.[4] Phenothiazine-based polymers are particularly promising as cathode-active materials due to their stable and reversible redox behavior at high operating potentials.[5][6] The incorporation of phenothiazine into a polymer backbone prevents its dissolution in the battery electrolyte, thereby enhancing cycling stability.[6]
The this compound molecule serves as an excellent starting point for creating polymers with pendant phenothiazine groups. The propyl spacer between the phenothiazine core and the polymer backbone has been shown to enhance the stability of the formed radical cations, leading to improved battery performance, including decelerated self-discharge.[7]
Protocol 1: Synthesis of a Methacrylate Monomer from this compound and its Subsequent Polymerization
This protocol details a two-step process: the conversion of this compound to a polymerizable methacrylate monomer, followed by its radical polymerization to yield a redox-active polymer.
This initial step involves the conversion of the bromo-functionalized precursor to a hydroxyl-terminated intermediate.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in THF.
-
Add an aqueous solution of NaOH (1.5 equivalents).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, remove the THF using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous phase three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield 10-(3-Hydroxypropyl)-10H-phenothiazine as a crude product, which can be purified by column chromatography on silica gel.
The hydroxyl group is then esterified with methacryloyl chloride to introduce a polymerizable double bond.
Materials:
-
10-(3-Hydroxypropyl)-10H-phenothiazine
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Dissolve 10-(3-Hydroxypropyl)-10H-phenothiazine (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Add methacryloyl chloride (1.1 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting monomer (MAPT) by column chromatography.
The synthesized monomer is polymerized using a free radical initiator.
Materials:
-
10-(3-Methacryloyloxypropyl)-10H-phenothiazine (MAPT)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anisole or THF, anhydrous
-
Methanol
-
Schlenk flask, magnetic stirrer, heating oil bath.
Procedure:
-
Dissolve the MAPT monomer and AIBN (as initiator) in anhydrous anisole or THF in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 60-70 °C for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Diagram 1: Synthesis of Poly(10-(3-methacryloyloxypropyl)-10H-phenothiazine)
Caption: Synthetic route from this compound to the redox-active polymer.
Electrochemical Characterization and Performance
The resulting polymer can be characterized by various techniques to assess its suitability for battery applications.
Table 1: Physicochemical and Electrochemical Properties of Phenothiazine-based Polymers
| Property | Typical Value Range | Significance |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Affects solubility and film-forming properties. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Indicates the breadth of the molecular weight distribution. |
| Redox Potentials (vs. Li/Li⁺) | 3.5 - 4.1 V | Determines the operating voltage of the battery cathode.[5] |
| Specific Capacity | 70 - 150 mAh/g | Represents the charge storage capacity per unit mass.[8] |
| Cycling Stability | >80% capacity retention after 100 cycles | A measure of the durability and lifetime of the battery.[4] |
Protocol 2: Fabrication and Testing of a Coin Cell
Materials:
-
Poly(MAPT) (active material)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) (binder)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Aluminum foil (current collector)
-
Lithium metal foil (anode)
-
Celgard separator
-
Electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate/dimethyl carbonate)
-
Coin cell components (casings, spacers, springs)
-
Doctor blade, vacuum oven, glovebox, battery cycler.
Procedure:
-
Prepare a slurry by mixing Poly(MAPT), carbon black, and PVDF in a weight ratio of, for example, 60:30:10 in NMP.
-
Homogenize the slurry using a planetary mixer or ultrasonication.
-
Cast the slurry onto aluminum foil using a doctor blade to a desired thickness.
-
Dry the electrode in a vacuum oven at 80-100 °C for 12 hours to remove the solvent.
-
Punch out circular electrodes of a specific diameter.
-
Assemble a coin cell in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and the electrolyte.
-
Perform electrochemical testing (e.g., cyclic voltammetry, galvanostatic charge-discharge) using a battery cycler.
Diagram 2: Coin Cell Assembly Workflow
Caption: Workflow for the fabrication and testing of a laboratory coin cell.
II. Application in Electroactive Polymers for Electrochromic Devices
Electrochromic materials, which change their optical properties in response to an applied voltage, are of great interest for applications such as smart windows, displays, and sensors.[9] Phenothiazine derivatives are excellent candidates for anodically coloring materials in electrochromic devices, often exhibiting color changes from a transparent or lightly colored neutral state to a colored oxidized state.[2][10]
The versatile chemistry of this compound allows for its incorporation into various polymer architectures suitable for electrochromic applications, including conjugated polymers and polymers with pendant electroactive units.
Protocol 3: Synthesis of a Phenothiazine-Carbazole Copolymer for Electrochromic Applications
This protocol describes the synthesis of a copolymer where the bromopropyl group of this compound is used to alkylate a carbazole monomer, which is then copolymerized.
Materials:
-
This compound
-
Carbazole
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) and KOH (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of this compound (1 equivalent) in DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
After cooling, pour the reaction mixture into a large volume of water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the product by recrystallization or column chromatography.
The synthesized phenothiazine-carbazole monomer is then polymerized via oxidative coupling.[1]
Materials:
-
9-(3-(10H-phenothiazin-10-yl)propyl)-9H-carbazole
-
Iron(III) chloride (FeCl₃), anhydrous
-
Chloroform, anhydrous
-
Methanol
-
Ammonia solution
-
Schlenk flask, magnetic stirrer.
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend anhydrous FeCl₃ (4 equivalents) in anhydrous chloroform.
-
Add the monomer (1 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol.
-
To remove the catalyst, stir the polymer in an ammonia solution, then wash with water until the filtrate is neutral.
-
Dry the resulting polymer under vacuum.[1]
Diagram 3: Synthesis of Phenothiazine-Carbazole Copolymer
Caption: Synthesis of an electrochromic copolymer.
Electrochromic Device Fabrication and Characterization
The synthesized polymer can be used to fabricate a simple electrochromic device to evaluate its performance.
Table 2: Typical Performance of Phenothiazine-based Electrochromic Polymers
| Property | Typical Value Range | Significance |
| Color Change | Transparent/Yellow to Green/Blue | The visible change in the material's appearance.[2] |
| Switching Time | 1 - 10 seconds | The speed at which the color change occurs. |
| Optical Contrast (%ΔT) | 30 - 70% | The difference in transmittance between the colored and bleached states. |
| Coloration Efficiency (η) | 100 - 400 cm²/C | A measure of the change in optical density per unit of injected charge. |
| Electrochemical Stability | >1000 cycles | The ability to withstand repeated switching cycles without degradation. |
Protocol 4: Fabrication of a Simple Electrochromic Device
Materials:
-
Phenothiazine-carbazole copolymer
-
Indium tin oxide (ITO) coated glass slides
-
Gel electrolyte (e.g., containing LiClO₄ and propylene carbonate in a polymer matrix like PMMA)
-
Solvent for the polymer (e.g., chloroform or DMF)
-
Spin coater
-
UV-Vis spectrophotometer, potentiostat.
Procedure:
-
Clean the ITO-coated glass slides thoroughly by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Prepare a solution of the electrochromic polymer in a suitable solvent.
-
Deposit a thin film of the polymer onto the conductive side of an ITO slide using a spin coater.
-
Dry the film in a vacuum oven.
-
Assemble a sandwich-type cell with another ITO slide, using the gel electrolyte as the ion-conducting layer.
-
Characterize the device by applying different voltages and measuring the change in the UV-Vis absorption spectrum to determine the optical contrast and switching times.
III. Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in materials science and polymer chemistry. Its utility in creating redox-active polymers for energy storage and electroactive polymers for electrochromic devices has been demonstrated through the detailed protocols provided. The ability to readily modify its structure allows for the fine-tuning of material properties to meet the demands of specific applications. Future research may explore its use in other areas such as organic photovoltaics, sensors, and stimuli-responsive materials, further expanding the application scope of this important phenothiazine derivative. The continued exploration of novel polymerization techniques and device architectures will undoubtedly unlock the full potential of polymers derived from this precursor.
IV. References
-
Aydin, M., et al. (2018). Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. Journal of Molecular Structure, 1171, 312-321.
-
Zhang, W., et al. (2023). Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Journal of Materials Chemistry C, 11(3), 1085-1092.
-
Kumar, P., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C, 8(41), 14319-14352.
-
Li, H., et al. (2015). Design and synthesis of multicolor electrochromic polymers based on oligoaniline and viologen/phenothiazine groups. Polymer Chemistry, 6(16), 3059-3069.
-
Jena, K. K., et al. (2023). Hypercrosslinked Phenothiazine Polymer as a Low-Cost and Durable Organic Cathode for Rechargeable Lithium Batteries. ACS Applied Materials & Interfaces, 15(50), 58651-58660.
-
Wang, B., et al. (2016). The synthesis of phenothiazine derivatives and their electrochromic property. Dyes and Pigments, 133, 339-346.
-
Golriz, A. A., et al. (2013). Redox active polymer brushes with phenothiazine moieties. ACS applied materials & interfaces, 5(7), 2485-2494.
-
Song, Z., et al. (2015). Phenothiazine-Based Polymer Cathode Materials with Ultra-High Power Densities for Lithium Ion Batteries. Advanced Energy Materials, 5(19), 1500858.
-
Schon, T. B., et al. (2016). Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. Accounts of Chemical Research, 49(9), 1859-1868.
-
Nguyen, L. T., et al. (2021). 10-(pyren-1-yl)-10h-phenothiazine and pyrene as organic catalysts for photoinitiated ATRP of 4-vinylpyridine. Polímeros, 31(1).
-
Nishide, H., et al. (2015). Phenothiazine-functionalized redox polymers for a new cathode-active material. RSC advances, 5(28), 21865-21868.
-
Godet-Bar, T., et al. (2015). Electrochemical and ab initio investigations to design a new phenothiazine based organic redox polymeric material for metal-ion battery cathodes. Journal of Materials Chemistry A, 3(44), 22225-22235.
-
Kulkarni, A. P., et al. (2004). Phenothiazine-Based Conjugated Polymers: Synthesis, Electrochemistry, and Light-Emitting Properties. Chemistry of materials, 16(23), 4556-4564.
-
Sharma, V., et al. (2014). Synthesis of phenothiazine derivatives and their diverse biological activities: A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3124.
-
Golriz, A. A., et al. (2013). Redox active polymer brushes with phenothiazine moieties. ACS applied materials & interfaces, 5(7), 2485-2494.
-
Schubert, U. S., et al. (2020). Chapter 5. Phenothiazine-based Redox Polymers for Energy Storage. In Organic and Polymer Batteries (pp. 119-146). Royal Society of Chemistry.
-
Schon, T. B., et al. (2016). Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. Accounts of Chemical Research, 49(9), 1859-1868.
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- 1. researchgate.net [researchgate.net]
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Analytical Techniques for the Quantification of 10-(3-Bromopropyl)-10H-phenothiazine
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the primary analytical techniques for the accurate quantification of 10-(3-Bromopropyl)-10H-phenothiazine. As a key intermediate in the synthesis of various phenothiazine-based active pharmaceutical ingredients (APIs), its precise measurement is critical for ensuring reaction yield, purity, and the overall quality of final products. This guide offers detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section explains the underlying scientific principles, causality behind experimental choices, and self-validating protocols designed for researchers, scientists, and drug development professionals.
Introduction and Significance
This compound is a crucial precursor molecule in medicinal chemistry. The phenothiazine core is a privileged scaffold found in a wide range of drugs, including antipsychotics, antihistamines, and antiemetics[1]. The bromopropyl chain at the N-10 position provides a reactive handle for introducing diverse functionalities, making this compound a versatile building block in drug discovery and development[2][3].
Accurate and reliable quantification of this intermediate is paramount for several reasons:
-
Process Chemistry: To monitor the progress and yield of its synthesis.
-
Quality Control: To assess the purity of the intermediate before its use in subsequent reactions, preventing the carry-over of impurities.
-
Stability Studies: To determine the degradation profile of the compound under various stress conditions.
This application note details three robust analytical methods, each with distinct advantages, to provide a complete analytical toolkit for this compound.
Physicochemical Properties of this compound Analogues:
| Property | Value (for related structures) | Source |
| Molecular Formula | C₁₅H₁₄BrNS (unsubstituted) | Derived |
| Molecular Weight | 320.25 g/mol (unsubstituted) | Derived |
| XLogP3 | ~5.9 | [4] |
| Solubility | Good solubility in common organic solvents like DMF, CH₂Cl₂, Acetonitrile |
Note: The exact properties of the parent compound may vary slightly from its substituted analogues found in databases like PubChem[5][4]. The high XLogP3 value indicates significant non-polarity, which is a key consideration for chromatographic method development.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the cornerstone technique for the analysis of moderately polar to non-polar organic molecules. Its high resolution, sensitivity, and reproducibility make it the method of choice for purity assessment and quantification in pharmaceutical settings.
Causality of Method Design: The non-polar nature of this compound (high XLogP3) makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). A non-polar stationary phase (like C18) will retain the analyte, and a polar mobile phase will elute it. The key to a successful separation is optimizing the mobile phase composition to achieve a suitable retention time, good peak shape, and resolution from any impurities. Phenothiazines are known to exhibit strong UV absorbance due to their conjugated aromatic system, making UV detection a simple and sensitive choice[6][7]. A wavelength of 254 nm is commonly effective for phenothiazine derivatives[8].
Workflow for HPLC Analysis
Caption: Workflow for quantification via HPLC.
Protocol 2.1: Quantitative Analysis by RP-HPLC
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Ammonium acetate (optional, for pH control).
-
This compound reference standard.
-
0.45 µm syringe filters.
2. Chromatographic Conditions: This protocol is a robust starting point. Optimization may be required based on the specific HPLC system and impurity profile.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (80:20 v/v) | The high organic content is necessary to elute the non-polar analyte from the C18 column in a reasonable time. Adjust the ratio to fine-tune retention. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard stationary phase for non-polar compounds, providing excellent resolving power. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | Phenothiazines exhibit strong absorbance at this wavelength, providing good sensitivity[8]. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and sensitivity needs. |
| Run Time | 10 minutes | Should be sufficient to elute the main peak and any relevant impurities. |
3. Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of at least five working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in acetonitrile to achieve a final concentration within the calibration range (e.g., ~50 µg/mL). Filter the solution through a 0.45 µm filter before injection.
4. System Validation & Analysis:
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering exceptional specificity and sensitivity. It is particularly useful for identifying and quantifying volatile and thermally stable compounds. The mass spectrometer provides structural information, making it an excellent tool for impurity identification.
Causality of Method Design: The suitability of GC-MS hinges on the analyte's ability to be volatilized without thermal degradation. While phenothiazines are relatively large molecules, many can be analyzed by GC. Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, which act as a "fingerprint" for the molecule, allowing for definitive identification via library matching or spectral interpretation. The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities[9].
Workflow for GC-MS Analysis
Caption: Workflow for quantification and confirmation via GC-MS.
Protocol 3.1: Quantitative Analysis by GC-MS
1. Instrumentation and Materials:
-
GC system equipped with an autosampler and a mass selective detector (MSD).
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Ethyl acetate or Dichloromethane (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
Reference standard of this compound.
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Temp. | 280°C | Ensures rapid and complete vaporization of the analyte without degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is used for higher concentrations to avoid column overload. Splitless is for trace analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min | A temperature ramp is essential to separate compounds based on their boiling points and ensure the elution of the high-boiling analyte. |
| MS Source Temp. | 230°C | Standard temperature for an EI source. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 450 m/z | Covers the molecular ion and expected fragment ions of the analyte. |
3. Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with ethyl acetate.
-
Sample Solution: Prepare the sample in ethyl acetate to a final concentration within the calibration range.
4. Data Analysis:
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic, abundant ion (quantification ion) versus concentration. Calculate the sample concentration using this curve.
-
Confirmation: The identity of the analyte peak in the sample is confirmed if:
-
The retention time matches that of the reference standard.
-
The mass spectrum of the sample peak matches the mass spectrum of the reference standard and/or a library spectrum.
-
UV-Vis Spectrophotometry
This technique is a rapid and straightforward method for quantifying a pure substance in solution. It relies on the principle that the amount of light absorbed by a compound at a specific wavelength is directly proportional to its concentration (Beer-Lambert Law).
Causality of Method Design: This method is best suited for quick checks of concentration in samples where this compound is the only component that absorbs light at the analytical wavelength (λmax). Its simplicity and speed are major advantages, but it lacks the specificity of chromatographic methods. Any impurity with a similar chromophore will interfere with the measurement, leading to an overestimation of the concentration[10]. The extended conjugated system of the phenothiazine core results in strong UV absorption, making this technique highly sensitive[11][7].
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for quantification via UV-Vis Spectrophotometry.
Protocol 4.1: Quantitative Analysis by UV-Vis
1. Instrumentation and Materials:
-
Dual-beam UV-Vis Spectrophotometer.
-
Matched 1 cm quartz cuvettes.
-
Methanol or Ethanol (Spectroscopic grade).
-
Reference standard of this compound.
2. Procedure:
-
Determine λmax:
-
Prepare Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol.
-
From the stock, prepare at least five standards of decreasing concentration (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax, using methanol as the blank.
-
Plot absorbance versus concentration. The data should be linear with a correlation coefficient (r²) >0.995.
-
-
Sample Analysis:
-
Prepare a sample solution in methanol with an expected concentration that falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration of the analyte in the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
-
Summary and Method Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, throughput, and available instrumentation.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separates from impurities) | Very High (separation + mass confirmation) | Low (prone to interference) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Application | Purity, assay, stability testing | Impurity identification, trace analysis | Quick concentration checks of pure samples |
| Sample Type | Soluble, non-volatile compounds | Volatile, thermally stable compounds | Soluble compounds with a UV chromophore |
| Complexity | Moderate | High | Low |
| Cost | Moderate | High | Low |
Conclusion
Three robust and reliable methods for the quantification of this compound have been presented.
-
RP-HPLC is recommended as the primary method for routine quality control, purity determination, and formal assay due to its high specificity, reproducibility, and robustness.
-
GC-MS serves as a powerful complementary technique, especially for the definitive identification of volatile impurities and for ultra-trace quantification.
-
UV-Vis Spectrophotometry is a valuable tool for rapid, high-throughput concentration measurements of purified samples where interfering substances are not a concern.
By selecting the appropriate technique based on the analytical objective, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby supporting the successful advancement of new phenothiazine-based therapeutics.
References
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De Leenheer, A. (1973). Ultraviolet Spectrophotometry of Phenothiazine Derivatives and Analogs. Journal of the Association of Official Analytical Chemists, 56(1), 105-18. [Link]
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PubChem. Compound Summary for CID 10808072, 10-(3-Bromopropyl)-2-chloro-phenothiazine. National Center for Biotechnology Information. [Link]
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Zhang, J., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(18), 5236-5243. [Link]
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Nycz, J. E., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(11), 3325. [Link]
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Wallace, J. E., & Biggs, J. D. (1971). Determination of phenothiazine compounds in biologic specimens by UV spectrophotometry. Journal of Pharmaceutical Sciences, 60(9), 1346-50. [Link]
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Lalevée, J., et al. (2020). Design of new phenothiazine derivatives as visible light photoinitiators. Polymer Chemistry, 11(3), 635-646. [Link]
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ChemSrc. (2025). 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Chemsrc.com. [Link]
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PubChem. Compound Summary for CID 13598053, 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. National Center for Biotechnology Information. [Link]
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IOSR Journal of Pharmacy (IOSRPHR). (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journals, 10(9), 55-63. [Link]
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Pharmaffiliates. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Pharmaffiliates.com. [Link]
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Gu, C., Sun, H., & Wang, K. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. ASMS 2014, Poster MP363. [Link]
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International Journal of Novel Research and Development (IJNRD). (2025). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. IJNRD, 10(7). [Link]
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Application Notes and Protocols: The Reaction Mechanism of 10-(3-Bromopropyl)-10H-phenothiazine with Nucleophiles
Introduction: A Versatile Scaffold in Medicinal Chemistry
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from antipsychotic to antihistaminic and antiemetic treatments.[1][2][3] The tricyclic phenothiazine core is a privileged scaffold, and its functionalization, particularly at the N-10 position, is a critical strategy for modulating biological activity and developing new drug candidates.[3]
10-(3-Bromopropyl)-10H-phenothiazine is a key intermediate in this process. Its propyl chain, terminating in an excellent leaving group (bromide), provides a reactive handle for introducing diverse functional groups through nucleophilic substitution. Understanding the mechanistic underpinnings of these reactions is paramount for researchers, scientists, and drug development professionals to achieve rational synthesis design, optimize reaction conditions, and maximize yields of desired products.
This document serves as an in-depth technical guide to the reaction mechanisms of this compound with various nucleophiles. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven protocols and analytical insights to ensure reproducible and efficient synthesis.
Part 1: The Core Mechanistic Pathway - A Clear Case for Sₙ2
The reaction between an electrophile and a nucleophile, where the nucleophile replaces a leaving group, is known as a nucleophilic substitution reaction.[4][5] These reactions primarily proceed through two distinct mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular).[6]
For this compound, the reaction landscape is overwhelmingly dominated by the Sₙ2 mechanism . Several structural and electronic factors dictate this preference:
-
The Electrophile (Substrate): The leaving group, bromide, is attached to a primary (1°) carbon atom on the propyl side chain. Primary alkyl halides strongly disfavor the Sₙ1 pathway because it would require the formation of a highly unstable primary carbocation.[7][8] Conversely, the primary carbon is relatively unhindered sterically, making it highly accessible for the backside attack characteristic of an Sₙ2 reaction.[8]
-
The Leaving Group: The bromide ion (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[6] A good leaving group is essential for both Sₙ1 and Sₙ2 pathways.[9]
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6] This leads to an inversion of stereochemistry at the reaction center, although this is not relevant for the achiral carbon in the propyl chain.
Part 2: Key Parameters Influencing Reaction Success
Optimizing the Sₙ2 reaction requires careful consideration of the nucleophile, solvent, and temperature. The choices made directly impact reaction rate, yield, and purity.
| Parameter | Influence on Sₙ2 Reaction | Rationale & Expert Insight |
| Nucleophile Strength | Strongly Favors: Strong, negatively charged nucleophiles (e.g., RS⁻, RO⁻, R₂N⁻, N₃⁻) react much faster. | The rate of an Sₙ2 reaction is directly proportional to the concentration and strength of the nucleophile.[9][10] Strong nucleophiles are more effective at attacking the electrophilic carbon and displacing the leaving group in the concerted step.[7] |
| Solvent Choice | Strongly Favors: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile, Acetone). | Polar aprotic solvents can dissolve both the ionic nucleophile and the organic substrate.[11] Crucially, they do not form a tight "cage" of hydrogen bonds around the nucleophile, leaving it "naked" and highly reactive.[7] Polar protic solvents (e.g., water, ethanol) should be avoided as they solvate and stabilize the nucleophile, reducing its reactivity.[9] |
| Base | Often Required: Non-nucleophilic bases (e.g., K₂CO₃, NaH, t-BuOK). | A base is often necessary to deprotonate a neutral nucleophile (like a thiol or alcohol) to generate its more potent anionic conjugate base.[12] It also serves to neutralize the acidic byproduct (HBr) that forms, which could otherwise protonate and deactivate the nucleophile.[13] |
| Temperature | Increases Rate: Reactions are often performed between room temperature and reflux. | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, excessively high temperatures can promote side reactions.[13] |
Part 3: Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the synthesis of various phenothiazine derivatives. Researchers should employ standard laboratory safety procedures. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to determine completion.[2]
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
This procedure is fundamental for synthesizing many phenothiazine-based drugs that feature a terminal amine, such as those with piperazine moieties.[2]
-
Objective: To synthesize 10-(3-(piperazin-1-yl)propyl)-10H-phenothiazine.
-
Causality: A base like potassium carbonate is used to scavenge the HBr produced during the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic. Acetonitrile is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction.[7][13]
Materials:
-
This compound (1.0 eq)
-
Piperazine (2.0 eq, excess to favor mono-alkylation and act as a base)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous acetonitrile.
-
Add piperazine and potassium carbonate to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours, monitoring by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[14]
-
Purify the crude product via column chromatography on silica gel to obtain the pure product.
Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)
Thiols are excellent nucleophiles, especially in their deprotonated thiolate form. This reaction is useful for introducing sulfur-containing linkers.
-
Objective: To synthesize 10-(3-(ethylthio)propyl)-10H-phenothiazine.
-
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base used to quantitatively deprotonate the ethanethiol, generating the highly nucleophilic sodium ethanethiolate.[1] The reaction is performed at 0°C initially to control the exothermic deprotonation step and then warmed to ensure the substitution proceeds efficiently. Anhydrous conditions are critical as NaH reacts violently with water.[12]
Materials:
-
This compound (1.0 eq)
-
Ethanethiol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and cool to 0°C in an ice bath.
-
Carefully add the sodium hydride in portions to the stirred solvent.
-
Slowly add ethanethiol dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound in a minimum amount of anhydrous DMF dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Part 4: Analytical Workflow for Monitoring and Characterization
A robust analytical strategy is crucial for validating the reaction's success and confirming the identity and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation. For a successful substitution on this compound, the ¹H NMR spectrum will show characteristic upfield shifts of the methylene protons adjacent to the former bromine atom (C₃-H₂) and the appearance of new signals corresponding to the attached nucleophile.[14][15][16]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the substitution has occurred and the correct nucleophile has been incorporated.[1][17]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which is a critical parameter for materials intended for biological screening.[2][18]
Conclusion
The reaction of this compound with nucleophiles is a reliable and high-yielding transformation that proceeds almost exclusively through an Sₙ2 mechanism . The primary nature of the alkyl halide substrate is the determining factor for this pathway. Success in the laboratory hinges on the rational selection of experimental parameters. The use of strong nucleophiles in polar aprotic solvents is key to maximizing reaction rates and yields. The protocols and analytical strategies detailed herein provide a comprehensive framework for researchers to confidently synthesize and characterize novel phenothiazine derivatives, paving the way for the discovery of new therapeutic agents.
References
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Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. Available from: [Link]
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Review of Methods of Analysis for Phenothiazine Drugs. Oxford Academic, Journal of Chromatographic Science. Available from: [Link]
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Aryl phenothiazine derivatives through nucleophilic aromatic substitution toward polyfluoroarenes. Pacifichem 2021. Available from: [Link]
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Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. Available from: [Link]
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Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available from: [Link]
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Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis. Available from: [Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. Available from: [Link]
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SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Available from: [Link]
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The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. PubMed. Available from: [Link]
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8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]
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(PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available from: [Link]
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Nucleophilic substitution reactions. Khan Academy. Available from: [Link]
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The Versatile Role of 10-(3-Bromopropyl)-10H-phenothiazine in the Synthesis of Advanced Fluorescent Probes: A Guide for Researchers
This comprehensive guide is intended for researchers, scientists, and professionals in the field of drug development and chemical biology. It details the strategic use of 10-(3-Bromopropyl)-10H-phenothiazine as a pivotal building block in the creation of innovative fluorescent probes. By leveraging the unique photophysical properties of the phenothiazine core, this guide provides in-depth protocols and application notes for the synthesis and utilization of these powerful analytical tools.
Introduction: The Power of Phenothiazine in Fluorescence Sensing
Phenothiazine, a sulfur and nitrogen-containing heterocyclic compound, has emerged as a privileged scaffold in the design of fluorescent probes. Its electron-rich nature and non-planar, butterfly-like conformation contribute to unique photophysical properties, including large Stokes shifts and susceptibility to fluorescence modulation through various mechanisms.[1][2] The introduction of a 3-bromopropyl chain at the N-10 position of the phenothiazine ring system creates a versatile electrophilic handle, this compound, allowing for its facile conjugation to a wide array of recognition moieties. This strategic design enables the development of highly specific and sensitive probes for a multitude of analytes.
The general principle behind these probes often involves a donor-acceptor (D-A) architecture, where the electron-donating phenothiazine core is coupled with an electron-accepting analyte recognition site.[3] The interaction with the target analyte modulates the electronic properties of the probe, leading to a measurable change in its fluorescence output. This can manifest as a "turn-on" or "turn-off" response, a ratiometric shift in the emission wavelength, or a change in fluorescence lifetime. Key mechanisms governing these changes include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[3]
Core Synthesis Strategy: Leveraging the Reactivity of the Bromopropyl Linker
The primary advantage of this compound lies in the reactivity of the terminal bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, such as amines, phenols, thiols, and carboxylates, which can act as analyte recognition sites.
Caption: General synthetic scheme for phenothiazine-based fluorescent probes.
Protocol 1: General Synthesis of a Phenothiazine-Based Fluorescent Probe
This protocol outlines a general procedure for the synthesis of a fluorescent probe by reacting this compound with a nucleophilic recognition moiety.
Materials:
-
This compound
-
Nucleophilic recognition moiety (e.g., an amine-containing compound)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the nucleophilic recognition moiety (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure fluorescent probe.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties of Phenothiazine-Derived Probes
The photophysical properties of the synthesized probes are crucial for their application. Key parameters include the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). The Stokes shift, the difference between the emission and absorption maxima, is particularly important for minimizing self-absorption and improving signal-to-noise ratios in biological imaging.
| Probe Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F | Target Analyte | Reference |
| PTZ-Thiophene | ~416 | ~604 | 188 | - | Cu²⁺ | [1] |
| PT-BT | - | - | - | - | ClO⁻ | [4] |
| PTZ-based probe | ~432 | ~619 | 187 | - | CN⁻ | [5] |
Note: The photophysical data can vary depending on the solvent and the specific recognition moiety attached to the phenothiazine core. "-" indicates data not specified in the provided search results.
Applications in Analyte Detection and Cellular Imaging
Fluorescent probes derived from this compound have found widespread use in the detection of a variety of analytes, including metal ions, reactive oxygen species (ROS), and anions.
Application Note 1: Detection of Metal Ions
Phenothiazine-based probes can be designed to selectively bind to specific metal ions, leading to a change in their fluorescence properties. For example, a probe incorporating a thiophene moiety has been shown to be a selective sensor for Cu²⁺ ions.[1] The coordination of the metal ion to the recognition site can either quench the fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor).
Caption: Sensing mechanism for metal ion detection.
Application Note 2: Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species, such as hypochlorite (ClO⁻), play important roles in various physiological and pathological processes. Phenothiazine-based probes can be designed to react specifically with ROS, leading to a change in their fluorescence. For instance, a probe utilizing a benzothiazolium moiety has been developed for the selective detection of ClO⁻.[4]
Protocol 2: General Procedure for Fluorescence-Based Analyte Detection
This protocol provides a general guideline for using a phenothiazine-based fluorescent probe for analyte detection in a solution.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile)
-
Buffer solution appropriate for the assay (e.g., PBS, HEPES)
-
Stock solutions of the analyte and potential interfering species
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the fluorescent probe in the desired buffer. The final concentration of the organic solvent (e.g., DMSO) should typically be kept low (e.g., <1%) to avoid affecting the assay.
-
Fluorescence Measurement: Place the probe solution in a cuvette and record its initial fluorescence spectrum using a fluorometer. Determine the optimal excitation wavelength and record the emission spectrum.
-
Analyte Titration: Add increasing concentrations of the analyte to the probe solution and record the fluorescence spectrum after each addition. Allow for an appropriate incubation time for the reaction or binding to reach equilibrium.
-
Selectivity Test: To assess the selectivity of the probe, add various potentially interfering species to the probe solution at concentrations typically higher than that of the target analyte and record the fluorescence response.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
Application Note 3: Live Cell Imaging
The ability to visualize the distribution and dynamics of specific analytes within living cells is a powerful application of fluorescent probes. Phenothiazine-based probes, due to their favorable photophysical properties and potential for cell permeability, are well-suited for live-cell imaging.
Protocol 3: General Protocol for Live Cell Imaging
This protocol provides a general framework for using a phenothiazine-based fluorescent probe for imaging in live cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorescent probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope or fluorescence microscope
Procedure:
-
Cell Culture: Culture the desired cell line on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency (typically 50-70%).
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the fluorescent probe in serum-free medium or an appropriate buffer at a predetermined concentration (typically in the low micromolar range) for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing: After incubation, remove the probe solution and wash the cells gently with PBS two to three times to remove any excess, non-internalized probe.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker, LysoTracker).
-
Image Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity and localization.
Caption: Workflow for live cell imaging using a fluorescent probe.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile platform for the development of sophisticated fluorescent probes. Its straightforward reactivity allows for the facile incorporation of a wide range of recognition moieties, enabling the design of probes for a diverse array of analytes. The inherent photophysical advantages of the phenothiazine core, such as large Stokes shifts, make these probes particularly well-suited for challenging applications like biological imaging.
Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as the exploration of novel sensing mechanisms. The design of probes that can be activated by specific enzymes or that can report on multiple analytes simultaneously will further expand the utility of these powerful molecular tools in both fundamental research and clinical diagnostics.
References
-
The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. Retrieved from [Link]]
-
Ilakiyalakshmi, M., & Napoleon, A. A. (2024). Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples. RSC Advances, 14(14), 9646-9653.[1]
-
Ali, A. M., et al. (2020). Preparation of phenothiazine probe and its detection mechanism for cyanide in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112194.[5]
-
Wu, Y., et al. (2011). Synthesis of Ethynylated Phenothiazine Based Fluorescent Boronic Acid Probes. Journal of Fluorescence, 21(3), 1143-1154.[3]
-
Gao, C., et al. (2024). A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms. Talanta, 268(Pt 1), 125299.[4]
-
University of Sheffield. (n.d.). Introduction to Live Cell Imaging. Retrieved from [Link]]
-
Zhang, Y., et al. (2021). Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells. Dyes and Pigments, 196, 109801.[6]
-
Star Protocols. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR Protocols, 3(1), 101199.[7]
-
Kwon, N., et al. (2023). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. Molecules, 28(11), 4488.[8]
-
Al-Mokyna, A. A., et al. (2024). A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. Chemosensors, 12(1), 18.[9]
-
Lu, X., et al. (2022). Recent development of small-molecule fluorescent probes based on phenothiazine and its derivates. Journal of Photochemistry and Photobiology B: Biology, 234, 112528.[10]
Sources
- 1. Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ethynylated phenothiazine based fluorescent boronic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A-08B: Detailed Protocol for the Synthesis of 10-(3-Bromopropyl)-10H-phenothiazine
Application Note: A-08B
Introduction
10-(3-Bromopropyl)-10H-phenothiazine is a crucial synthetic intermediate used in the development of various neurologically active pharmaceutical agents. Its structure allows for further modification, making it a valuable building block in medicinal chemistry. This document provides a detailed, reliable, and reproducible protocol for its synthesis via the N-alkylation of 10H-phenothiazine with 1,3-dibromopropane. The causality behind reagent choice, reaction conditions, and safety protocols is emphasized to ensure both high yield and operator safety.
The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of the phenothiazine ring, after being deprotonated by a strong base, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion. Using a significant excess of 1,3-dibromopropane is critical to favor the desired mono-alkylation product over the potential formation of a dimeric bis-phenothiazine propane byproduct.
Reaction Scheme & Mechanism
The synthesis proceeds via an SN2 mechanism as illustrated below:
Step 1: Deprotonation 10H-Phenothiazine + NaH → Sodium Phenothiazinide + H2 (gas)
Step 2: Nucleophilic Attack Sodium Phenothiazinide + Br-(CH2)3-Br → this compound + NaBr
Figure 1. Overall reaction scheme.
Materials and Reagents
Proper preparation and handling of all reagents are paramount for the success and safety of this protocol. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere to prevent quenching of the sodium hydride.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 10H-Phenothiazine | 92-84-2 | 199.27 | 5.00 g | 25.09 | Starting Material |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 (as 100%) | 1.20 g | 30.0 (active NaH) | Base |
| 1,3-Dibromopropane | 109-64-8 | 201.89 | 16.9 g (8.3 mL) | 83.7 | Alkylating Agent |
| Anhydrous DMF | 68-12-2 | 73.09 | 75 mL | - | Solvent |
| Diethyl Ether | 60-29-7 | 74.12 | ~300 mL | - | Extraction Solvent |
| Saturated Brine | 7647-14-5 | 58.44 | ~100 mL | - | Quenching/Washing |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | As needed | - | Drying Agent |
Experimental Protocol
This protocol is designed for a 25 mmol scale. Adjustments may be necessary for scaling up or down.
Preparation and Reaction Setup
-
Inert Atmosphere: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Base Suspension: In the reaction flask, suspend sodium hydride (1.20 g, 30.0 mmol, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Reactant Solution: In a separate, dry flask, dissolve 10H-phenothiazine (5.00 g, 25.09 mmol) in anhydrous DMF (25 mL).
-
Initial Cooling: Cool the sodium hydride suspension to 0 °C using an ice-water bath. This is crucial to control the initial exothermic deprotonation and subsequent hydrogen gas evolution.
Reaction Execution
-
Deprotonation: Add the phenothiazine solution dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes. A deep green or dark-colored solution should form, indicating the formation of the phenothiazinide anion. Vigorous bubbling (H2 evolution) will be observed.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add 1,3-dibromopropane (8.3 mL, 83.7 mmol, ~3.3 eq) dropwise to the reaction mixture at 0 °C.
-
Warming: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 9:1 v/v).[2] The reaction is complete when the starting phenothiazine spot has been consumed.
Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding saturated brine (~50 mL) while cooling the flask in an ice bath. This neutralizes any remaining sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).[1] The product fractions are identified by TLC, combined, and the solvent is removed in vacuo to yield this compound as a pale yellow oil or solid.
Visualization of Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Synthetic workflow from preparation to final product.
Safety and Hazard Management
Strict adherence to safety protocols is mandatory. This reaction should only be performed inside a certified chemical fume hood by trained personnel.
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[3] It releases flammable hydrogen gas upon contact with water or protic solvents.[3] Handle exclusively under an inert atmosphere.[3] Use a Class D fire extinguisher for fires; DO NOT USE WATER .[3]
-
1,3-Dibromopropane: Toxic, irritant, and a suspected carcinogen and mutagen.[4][5] Avoid inhalation and skin contact.[4] Always wear appropriate gloves (e.g., nitrile) and eye protection.[4][5]
-
N,N-Dimethylformamide (DMF): A reproductive hazard. Avoid inhalation and skin contact.
-
Phenothiazine: May cause skin sensitization.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves are required at all times.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.[4]
-
Inhalation: Move the individual to fresh air immediately.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.
References
-
PubChem. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine | C16H13BrF3NS. Available from: [Link]
-
ResearchGate. Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Available from: [Link]
-
PubChem. 10-(3-Bromopropyl)-2-chloro-phenothiazine | C15H13BrClNS. Available from: [Link]
-
Pharmaffiliates. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Available from: [Link]
-
MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Available from: [Link]
-
UC Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. Available from: [Link]
-
PubMed Central. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives. Available from: [Link]
- Google Patents. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
-
ResearchGate. Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Available from: [Link]
- Google Patents. EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
-
ResearchGate. (PDF) Synthesis of N-alkaloidacyl derivatives of phenothiazine. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-(3-Bromopropyl)-10H-phenothiazine
Welcome to the technical support center for the synthesis of 10-(3-Bromopropyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher success rate and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of phenothiazine with 1,3-dibromopropane.
Issue 1: Low or No Product Yield
Question: I am observing a very low to non-existent yield of my desired this compound. What are the potential causes and how can I improve the outcome?
Answer: A low or negligible yield in the N-alkylation of phenothiazine can be attributed to several factors, from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Root Cause Analysis & Corrective Actions:
1. Inadequate Deprotonation of Phenothiazine:
-
Explanation: The N-H proton of phenothiazine must be abstracted by a base to form the nucleophilic phenothiazide anion, which then attacks the electrophilic 1,3-dibromopropane. If the base is not strong enough or if it is not present in a sufficient amount, the initial deprotonation step will be inefficient, leading to a poor yield.
-
Solutions:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this transformation, as it irreversibly deprotonates the phenothiazine.[1] Potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are also viable options, often used in conjunction with a phase transfer catalyst.[2][3]
-
Anhydrous Conditions: If using NaH, ensure strictly anhydrous conditions. Any moisture will quench the hydride, rendering it ineffective.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.
-
2. Poor Reactivity of the Alkylating Agent:
-
Explanation: While 1,3-dibromopropane is generally reactive, its efficacy can be compromised by degradation or impurities.
-
Solutions:
-
Reagent Quality: Use freshly opened or purified 1,3-dibromopropane. Old bottles can accumulate impurities that may interfere with the reaction.
-
Excess Alkylating Agent: Employing a significant excess of 1,3-dibromopropane can favor the desired mono-alkylation product and suppress the formation of the dimer (1,3-bis(10H-phenothiazin-10-yl)propane). However, this will necessitate careful purification to remove the unreacted dibromide.
-
3. Suboptimal Reaction Conditions:
-
Explanation: The choice of solvent and temperature plays a critical role in the reaction rate and selectivity.
-
Solutions:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally effective as they can solvate the cation of the base and do not interfere with the nucleophile.[3][4]
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Prolonged heating at high temperatures can lead to side product formation.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
1. 1,3-bis(10H-phenothiazin-10-yl)propane (Dimer):
-
Explanation: This dimer forms when the initially formed this compound reacts with another molecule of the phenothiazide anion.
-
Mitigation:
-
Control Stoichiometry: Use a large excess of 1,3-dibromopropane relative to phenothiazine. This statistically favors the reaction of the phenothiazide anion with the more abundant dibromide.
-
Slow Addition: Add the phenothiazine/base mixture slowly to a solution of 1,3-dibromopropane. This maintains a low concentration of the phenothiazide anion, reducing the likelihood of the second substitution.
-
2. Phenothiazine-5-oxide:
-
Explanation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.[5][6]
-
Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
3. Ring Alkylation Products:
-
Explanation: While N-alkylation is generally favored, under certain conditions, particularly with Friedel-Crafts type catalysts, alkylation can occur on the aromatic rings.[7] This is less common under the typical basic conditions for this synthesis but can be a concern with certain catalyst systems.
-
Mitigation:
-
Avoid Acidic Catalysts: Stick to base-mediated reaction conditions to ensure selective N-alkylation.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my crude product by column chromatography. The fractions are not clean, and the yield is low.
Answer: Purification can be challenging due to the similar polarities of the product and some side products, as well as unreacted starting materials.
Purification Troubleshooting:
1. Removing Unreacted 1,3-dibromopropane:
-
Explanation: The excess 1,3-dibromopropane used in the reaction can be difficult to separate from the product due to its nonpolar nature.
-
Solution:
-
Evaporation: 1,3-dibromopropane is volatile and can be partially removed under reduced pressure.
-
Column Chromatography: A carefully chosen solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane) can effectively separate the nonpolar dibromide from the more polar product.
-
2. Separating the Product from the Dimer:
-
Explanation: The dimer is significantly less polar than the desired product.
-
Solution:
-
Column Chromatography: A well-optimized gradient elution on silica gel should provide good separation. Start with a nonpolar eluent (e.g., pure hexane) and gradually increase the polarity to first elute the dimer and then the desired product.
-
3. Removing Unreacted Phenothiazine:
-
Explanation: Unreacted phenothiazine can be an impurity if the reaction does not go to completion.
-
Solution:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) of the organic layer during workup can help remove the basic phenothiazine. However, care must be taken as the product itself has a basic nitrogen. A better approach is careful chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst (PTC) in this synthesis, and is it necessary?
A1: A phase transfer catalyst, such as a quaternary ammonium salt, is highly beneficial for this reaction, especially when using inorganic bases like KOH or K₂CO₃ with non-polar solvents like toluene.[2] The PTC transports the hydroxide or carbonate anion from the aqueous or solid phase into the organic phase where it can deprotonate the phenothiazine. This allows for milder reaction conditions and can significantly improve the yield.[8] While not strictly necessary if using a strong base like NaH in a polar aprotic solvent, PTC offers a greener and often more efficient alternative.
Q2: Can I use 1-bromo-3-chloropropane instead of 1,3-dibromopropane?
A2: Yes, 1-bromo-3-chloropropane can be used. The bromo group is a better leaving group than the chloro group, so the initial N-alkylation will occur at the carbon bearing the bromine. This would result in the formation of 10-(3-chloropropyl)-10H-phenothiazine. This can be an advantage if the subsequent reaction requires a less reactive halide.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (phenothiazine), the product, and any major side products. The spots can be visualized under UV light.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Phenothiazine and its derivatives can be skin and respiratory irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,3-dibromopropane is a toxic and potentially carcinogenic compound. All handling should be done in a fume hood.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and have appropriate quenching procedures in place.
Experimental Protocols & Data
Optimized Protocol using Phase Transfer Catalysis
This protocol is designed to maximize yield and minimize side products.
-
To a stirred solution of phenothiazine (1.0 eq) and 1,3-dibromopropane (5.0 eq) in toluene, add powdered potassium hydroxide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Heat the mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water to remove the catalyst and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary: Comparison of Reaction Conditions
| Parameter | Method A | Method B | Method C |
| Base | NaH | KOH | K₂CO₃ |
| Solvent | Anhydrous DMF | Toluene | Acetonitrile |
| Catalyst | None | TBAB (PTC) | None |
| Temperature | Room Temp to 50°C | 60-70°C | Reflux |
| Key Advantages | High reactivity | Mild conditions, high yield | Readily available reagents |
| Potential Drawbacks | Requires strict anhydrous conditions | Requires vigorous stirring | Slower reaction rates |
Note: This table is a compilation of typical conditions reported in the literature for N-alkylation of phenothiazines and related heterocycles.
Visualizing the Reaction Pathway
The following diagram illustrates the main reaction pathway and the formation of the primary side product.
Caption: Reaction scheme for the synthesis of this compound.
References
- Gozlan, I., et al. Phase transfer catalysis in N‐alkylation of the pharmaceutical intermediates phenothiazine and 2‐chlorophenothiazine. The Hebrew University of Jerusalem.
- Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives.
- Alkylation of phenothiazine.
- Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing.
- Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. PubMed Central.
- Synthesis and Evaluation of Phenothiazine Deriv
- N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes.
- Phenothiazine. Wikipedia.
- 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide.
- Side-chain effects on phenothiazine c
- Purification of phenothiazine.
- synthesis of phenothiazine deriv
- Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC.
- Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central.
- Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals.
- This compound-2-carbonitrile. BLDpharm.
- Synthesis and Evaluation of Phenothiazine Derivatives.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Acta Poloniae Pharmaceutica.
- Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity.
- Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
- Industrial Phase-Transfer C
- Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.
- 10-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE. gsrs.
- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein.
- 10-(3-bromopropyl)-2-trifluoromethyl-10H-phenothiazine. DR JCR BIO.
- 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Chemsrc.
- Synthesis of 2-substituted phenothiazines.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
- Optimizing reaction conditions for the N-alkyl
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US3689484A - Alkylation of phenothiazine - Google Patents [patents.google.com]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: Purification of 10-(3-Bromopropyl)-10H-phenothiazine
Welcome to our dedicated technical support center for the synthesis and purification of 10-(3-bromopropyl)-10H-phenothiazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. We understand that while the synthesis may appear straightforward, the purification process can present significant challenges that impact yield, purity, and project timelines.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively. Our approach is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can achieve your desired product specifications with confidence.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that can arise during the purification of this compound. Each issue is presented with potential causes and actionable solutions.
Question 1: Why is my crude product a dark, oily residue instead of a solid, and how does this impact purification?
Answer: The appearance of a dark, oily crude product is a common issue and typically points to the presence of unreacted starting materials, polymeric byproducts, or degradation products. Phenothiazine and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. The oily consistency makes handling and purification by crystallization particularly difficult.
-
Causality:
-
Incomplete Reaction: Unreacted phenothiazine or 1,3-dibromopropane can contribute to the oily nature of the crude product.
-
Side Reactions: Over-alkylation or polymerization can lead to the formation of high-molecular-weight, non-crystalline byproducts.
-
Oxidation: The phenothiazine nucleus is sensitive to air and light, leading to the formation of colored, often tarry, oxidation products. The sulfur atom in the phenothiazine ring can be oxidized to a sulfoxide, which can complicate the purification process.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). The disappearance of the starting phenothiazine spot is a key indicator.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Strategy: Direct crystallization of an oily crude is often unsuccessful. The recommended approach is to first subject the crude oil to column chromatography to remove the bulk of the impurities.
-
Question 2: I'm seeing multiple spots on my TLC plate after column chromatography. How can I identify these impurities and improve separation?
Answer: Observing multiple spots on a TLC plate post-purification indicates that the chosen chromatographic conditions were not optimal for separating the desired product from various impurities.
-
Common Impurities & Identification:
-
Unreacted Phenothiazine: This will appear as a separate spot, typically with a different Rf value than the product.
-
1,3-Dibromopropane: This starting material can also persist if used in excess.
-
Phenothiazine Sulfoxide: Oxidation of the product can lead to the formation of the corresponding sulfoxide, which is more polar and will have a lower Rf value.
-
Dimeric Byproducts: Reaction of the product with another molecule of phenothiazine can lead to dimeric impurities.
-
-
Improving Chromatographic Separation:
-
Solvent System Optimization: The polarity of the eluent is critical. A common starting point is a mixture of hexane and ethyl acetate. A systematic approach to optimizing the solvent system involves running multiple TLCs with varying solvent ratios to achieve maximum separation between the product spot and impurity spots.
-
Gradient Elution: If a single solvent system (isocratic elution) is insufficient, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be highly effective.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, other options like alumina (neutral or basic) could be explored, especially if dealing with acid-sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
A1: A two-step purification process is generally the most effective method. This involves an initial purification by column chromatography on silica gel, followed by recrystallization of the fractions containing the pure product. This dual approach first removes the bulk of impurities and byproducts through chromatography, and the subsequent recrystallization step yields a highly pure, crystalline product.
Q2: My product appears to be degrading during column chromatography. What can I do to prevent this?
A2: Degradation on silica gel can occur, as silica can be slightly acidic. This can be mitigated by:
-
Deactivating the Silica Gel: The silica gel can be treated with a base, such as triethylamine, before packing the column. This is done by adding a small amount of triethylamine (e.g., 1%) to the solvent system used to pack and run the column.
-
Minimizing Residence Time: The purification should be performed as quickly as possible to minimize the contact time between the compound and the silica gel.
Q3: What are the ideal storage conditions for this compound?
A3: Due to its sensitivity to light and air, the purified compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a standard procedure for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, analyzing the fractions to identify those containing the pure product.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions, as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol is for the final purification step to obtain a highly pure, crystalline product.
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or a mixture of ethanol and water are often good choices.
-
-
Dissolution:
-
Place the purified product from the column chromatography step in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision tree for troubleshooting poor TLC separation.
References
-
Title: Synthesis and preliminary evaluation of 10H-phenothiazine-based scaffolds as multi-target-directed ligands for Alzheimer's disease. Source: RSC Advances, 2017, 7, 39343-39363. URL: [Link]
-
Title: Synthesis and characterization of novel phenothiazine derivatives as potential anticancer agents. Source: Journal of Molecular Structure, 2021, 1225, 129103. URL: [Link]
common side products in the synthesis of 10-(3-Bromopropyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 10-(3-Bromopropyl)-10H-phenothiazine. As Senior Application Scientists, we have compiled this resource to address common challenges, focusing on the identification and mitigation of side products to improve yield and purity.
I. Overview of the Synthesis and Potential Side Reactions
The synthesis of this compound is typically achieved via the N-alkylation of phenothiazine with 1,3-dibromopropane. This reaction is generally carried out in the presence of a base to deprotonate the secondary amine of the phenothiazine ring, thereby activating it as a nucleophile.
While seemingly straightforward, this synthesis is often complicated by the formation of several side products that can impact the purity and yield of the desired compound. Understanding the mechanisms leading to these impurities is the first step in effective troubleshooting.
DOT Script for Synthesis Overview
Caption: Overview of the synthesis of this compound and its major side products.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction mixture shows multiple spots on the TLC plate, even after completion. What are the likely side products?
A1: The presence of multiple spots on your TLC plate is a strong indication of side product formation. The most common impurities in this synthesis are:
-
1,3-bis(10H-phenothiazin-10-yl)propane (Over-alkylation Product): This occurs when a second molecule of phenothiazine displaces the bromine atom of the desired product. This side reaction is favored when an excess of phenothiazine or a strong base is used.
-
10-(prop-2-en-1-yl)-10H-phenothiazine (Elimination-Alkylation Product): 1,3-dibromopropane can undergo an elimination reaction in the presence of a strong base to form allyl bromide. This highly reactive species can then alkylate phenothiazine.
-
This compound-5-oxide (S-Oxidation Product): The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing impurities are present in the reagents or solvents.
Q2: How can I identify these side products in my crude reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for unequivocal identification.
| Compound | Expected TLC Rf Value (relative to desired product) | Key ¹H NMR Signals (indicative) | Key Mass Spec. (m/z) |
| This compound | Reference | Multiplet ~2.2-2.4 ppm (CH₂), Triplet ~3.5 ppm (CH₂Br), Triplet ~4.0 ppm (NCH₂) | ~320/322 (M⁺, Br isotope pattern) |
| 1,3-bis(10H-phenothiazin-10-yl)propane | Lower | Additional aromatic signals, absence of -CH₂Br signal | ~492 (M⁺) |
| 10-(prop-2-en-1-yl)-10H-phenothiazine | Higher | Signals in the vinyl region (~5.0-6.0 ppm) | ~239 (M⁺) |
| This compound-5-oxide | Lower | Downfield shift of aromatic protons adjacent to the sulfoxide group | ~336/338 (M⁺, Br isotope pattern) |
Note: The exact Rf values will depend on the TLC system used. It is crucial to run reference standards if available.
DOT Script for Troubleshooting Workflow
Caption: A workflow for troubleshooting the synthesis of this compound.
Q3: How can I minimize the formation of the over-alkylation product?
A3: To suppress the formation of 1,3-bis(10H-phenothiazin-10-yl)propane, consider the following strategies:
-
Stoichiometry Control: Use a molar excess of 1,3-dibromopropane (typically 1.5 to 3 equivalents) relative to phenothiazine. This ensures that the phenothiazine anion is more likely to react with the starting dihalide rather than the already mono-alkylated product.
-
Choice of Base: Employ a weaker base, such as potassium carbonate (K₂CO₃), instead of stronger bases like sodium hydride (NaH). A weaker base will generate the phenothiazine anion more slowly, reducing its stationary concentration and disfavoring the second alkylation step.
-
Slow Addition: If using a strong base, add the phenothiazine solution slowly to the mixture of the base and 1,3-dibromopropane.
Q4: What are the best practices to avoid the elimination-alkylation side product?
A4: The formation of 10-(prop-2-en-1-yl)-10H-phenothiazine is a result of the base-induced elimination of HBr from 1,3-dibromopropane. To mitigate this:
-
Use a Weaker Base: As with over-alkylation, using a weaker base like K₂CO₃ is beneficial. Strong, sterically hindered bases should be avoided.
-
Control the Temperature: Perform the reaction at a lower temperature. Higher temperatures favor elimination reactions. A gentle reflux is often sufficient, but monitor the reaction progress closely.
Q5: My product appears to have oxidized. How can I prevent the formation of the sulfoxide?
A5: The sulfur atom in phenothiazine is susceptible to oxidation. To prevent the formation of this compound-5-oxide:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This will minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
High-Purity Reagents: Ensure that your starting materials and solvents are free from oxidizing impurities.
III. Experimental Protocols
A. Recommended Synthesis Protocol for this compound
This protocol is designed to minimize the formation of common side products.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenothiazine (1.0 eq) and anhydrous acetone or DMF.
-
Addition of Base: Add powdered potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (1.5-2.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 8:2 v/v). The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
B. Purification Protocol
Column chromatography is generally the most effective method for purifying the crude product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the concentration of ethyl acetate. The desired product will elute after any unreacted 1,3-dibromopropane and before the more polar side products like the sulfoxide and the bis-alkylated phenothiazine.
-
Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.
-
Recrystallization: The purified product can often be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
IV. References
-
Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings. [Link]
-
Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. [Link]
-
Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]
-
Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. ACS Omega. [Link]
-
N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Tetrahedron Letters. [Link]
-
Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia. [Link]
-
10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Pharmaffiliates. [Link]
-
Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
10-(prop-2-ynyl)-10H-phenothiazine. Acta Crystallographica Section E. [Link]
Technical Support Center: Optimization of Reaction Conditions for Phenothiazine N-Alkylation
Welcome to the technical support center for the N-alkylation of phenothiazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical synthetic transformation. The N-alkylation of the phenothiazine scaffold is a cornerstone in the development of a vast array of pharmaceuticals, including antipsychotics, antihistamines, and antiemetics.[1] The strategic introduction of an alkyl chain at the nitrogen atom is a key determinant of the biological activity of these derivatives.[1] This resource is structured to address common challenges and provide scientifically grounded solutions to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the N-alkylation of phenothiazine.
1. What is the fundamental mechanism of phenothiazine N-alkylation?
The N-alkylation of phenothiazine is a nucleophilic substitution reaction. The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). The reaction is generally facilitated by a base, which deprotonates the N-H group of the phenothiazine, increasing its nucleophilicity.
DOT script for the general mechanism of phenothiazine N-alkylation:
Caption: General mechanism of phenothiazine N-alkylation.
2. How does the choice of base impact the reaction?
The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Strong Bases (e.g., NaH, NaNH₂): These are often used for less reactive alkylating agents. They ensure complete deprotonation of the phenothiazine nitrogen, leading to a highly nucleophilic species. However, their use requires anhydrous conditions and careful handling.
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are milder bases and are commonly used in polar aprotic solvents like DMF or acetonitrile. They are effective for reactive alkylating agents like benzyl halides and allyl halides.
-
Hydroxides (e.g., NaOH, KOH): Often used in phase-transfer catalysis (PTC) systems, where the reaction occurs at the interface of two immiscible phases.[2] This method offers the advantage of using aqueous solutions and milder reaction conditions.[2]
3. What are the most common solvents for this reaction?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent choices as they can dissolve both the phenothiazine and the alkylating agent, and they can solvate the cation of the base, leaving the anion more reactive.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): These are often used in classical thermal methods and phase-transfer catalysis. Dry benzene has been used in reactions with acylating agents like chloroacetyl chloride.[1]
-
Ethers (e.g., THF, Dioxane): These can be used, particularly when strong bases like NaH are employed.
4. What types of alkylating agents can be used?
A wide variety of alkylating agents can be employed, leading to a diverse range of N-substituted phenothiazines.[3][4][5]
-
Alkyl Halides (R-X): Alkyl chlorides, bromides, and iodides are the most common.[3] The reactivity order is generally I > Br > Cl. For less reactive chlorides, the addition of a catalytic amount of iodide (e.g., KI) can enhance the reaction rate through the Finkelstein reaction.[6]
-
Sulfonates (e.g., Tosylates, Mesylates): These are excellent leaving groups and can be used for efficient alkylation.
-
Epoxides: The phenothiazine nitrogen can open an epoxide ring to form a β-hydroxyalkyl derivative.
-
Sultones: Cyclic alkyl sulfonates like 1,3-propane sultone and 1,4-butane sultone can be used to introduce sulfonate-containing alkyl chains.[7]
5. What is Phase-Transfer Catalysis (PTC) and why is it beneficial for phenothiazine N-alkylation?
Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide or hydrogen sulfate), transports the nucleophile (deprotonated phenothiazine) from the aqueous phase to the organic phase where the alkylating agent resides.[1][8][10]
Benefits of PTC include:
-
Milder reaction conditions (often at ambient temperature).[2]
-
Use of inexpensive and safer inorganic bases like NaOH.[11]
-
Avoidance of anhydrous solvents.
-
Often leads to higher yields and cleaner reactions.[2]
DOT script for the PTC workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. US3689484A - Alkylation of phenothiazine - Google Patents [patents.google.com]
- 4. Medical Pharmacology: Cancer Chemotherapy [pharmacology2000.com]
- 5. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 6. reddit.com [reddit.com]
- 7. ç¾åº¦æåº [word.baidu.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. iajpr.com [iajpr.com]
- 10. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 11. phasetransfer.com [phasetransfer.com]
stability and degradation of 10-(3-Bromopropyl)-10H-phenothiazine under different conditions
Technical Support Center: 10-(3-Bromopropyl)-10H-phenothiazine
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting assistance for experiments involving this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues as they arise, and ensure the integrity of your results.
Overview: Understanding the Chemistry of this compound
This compound is a bifunctional molecule, and its stability is dictated by the reactivity of its two key components: the phenothiazine core and the bromopropyl side chain.
-
The Phenothiazine Core: This tricyclic system is electron-rich and susceptible to oxidation, particularly at the sulfur atom, which can form a sulfoxide.[1][2] The aromatic nature of the phenothiazine ring also makes it sensitive to light, leading to photodegradation, often through radical-mediated pathways.[3][4][5]
-
The Bromopropyl Side Chain: This primary alkyl halide is a reactive electrophile. The carbon-bromine bond is susceptible to cleavage by nucleophiles. In the presence of water or other nucleophilic solvents, this can lead to hydrolysis, replacing the bromine with a hydroxyl group.[6][7][8]
Proper handling and storage are therefore critical to maintaining the purity and reactivity of the compound. The manufacturer recommends storing the compound in a dry, cool, well-ventilated, and dark place in a tightly sealed container.[9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of this compound.
Question 1: I've stored my compound for several months and now see a new, more polar spot on my TLC plate. What is it?
Answer: The appearance of a more polar impurity over time, especially if the compound was not rigorously protected from air and light, strongly suggests oxidation of the phenothiazine core.
-
Most Likely Culprit: The primary oxidation product is the This compound-5-oxide . The addition of the oxygen atom to the sulfur significantly increases the polarity of the molecule, causing it to have a lower Rf value on a normal-phase TLC plate. The oxidation of phenothiazines to their corresponding sulfoxides is a well-documented degradation pathway.[1][2][11]
-
Causality: This oxidation can be initiated by atmospheric oxygen and is often accelerated by exposure to light and elevated temperatures.[2][12]
-
Troubleshooting & Verification:
-
Mass Spectrometry: Analyze your sample by LC-MS or direct infusion mass spectrometry. Look for a peak with an m/z that is 16 atomic mass units (amu) higher than the parent compound.
-
Spectroscopy: A difference spectrophotometric method can be used to specifically determine the amount of intact phenothiazine drug in the presence of its sulfoxide derivative.[13]
-
Preventative Measures: Purge the headspace of your storage vial with an inert gas like argon or nitrogen before sealing. Store at the recommended 2-8°C[10] and ensure the vial is opaque or wrapped in aluminum foil to protect from light.
-
Question 2: My aqueous reaction is giving a significant byproduct that lacks a bromine atom. What could be the cause?
Answer: This is a classic sign of hydrolysis of the alkyl bromide side chain. The bromopropyl group is susceptible to nucleophilic substitution, and water is a common, albeit weak, nucleophile.[6]
-
Most Likely Culprit: The byproduct is likely 10-(3-Hydroxypropyl)-10H-phenothiazine . This occurs when a water molecule attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and formation of an alcohol. This process is known as hydrolysis or solvolysis.[8][14]
-
Causality: The reaction can proceed via an SN1 or SN2 mechanism.[7] The presence of water, alcohols, or other nucleophilic species in your reaction mixture or solvent will facilitate this degradation. The rate of hydrolysis can be influenced by temperature and pH.
-
Troubleshooting & Verification:
-
Confirm Identity: Use LC-MS to identify the byproduct. The expected mass will correspond to the parent molecule minus the mass of bromine (79.9 amu) plus the mass of a hydroxyl group (17.0 amu).
-
Use Anhydrous Conditions: If the intended reaction does not involve water, ensure all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (nitrogen or argon) can also help prevent moisture from the air from interfering.
-
Solvent Choice: If possible, choose a non-nucleophilic, aprotic solvent for your reaction to minimize side reactions with the bromopropyl group.
-
Question 3: The purity of my compound seems to decrease rapidly when dissolved in solution for screening. Why is this happening and how can I mitigate it?
Answer: The stability of this compound in solution is highly dependent on the solvent, pH, and exposure to light. Phenothiazine derivatives are known to be particularly unstable in solution when exposed to UV or even ambient light.[3][5]
-
Primary Causes:
-
Photodegradation: Phenothiazines are photosensitive.[15] Exposure to light can generate highly reactive radical species, leading to a complex mixture of degradation products.[3] This is often the fastest degradation pathway in solution.
-
Solvent-Mediated Degradation: As discussed in Question 2, protic or nucleophilic solvents (water, methanol, ethanol) can react with the bromopropyl group.[4][16]
-
pH-Dependent Hydrolysis: The stability of some phenothiazine esters has been shown to be highly pH-dependent.[17] While this compound is not an ester, extreme pH values can influence the rate of side-chain hydrolysis.
-
-
Troubleshooting & Mitigation Strategy:
-
Work in Low-Light Conditions: Prepare solutions in a dimly lit room or use amber vials. Protect solutions from direct light at all times.
-
Prepare Solutions Fresh: Do not store stock solutions for extended periods. Prepare them fresh immediately before use.
-
Conduct a Preliminary Stability Study: Before a large-scale experiment, perform a small-scale stability test in your chosen solvent system. The protocol below provides a framework for this.
-
Visualizing the Degradation Landscape
The following diagram illustrates the two primary degradation pathways discussed.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Basic Stability Assessment in Solution
This protocol provides a workflow to assess the stability of this compound in a specific solvent over time.
Objective: To determine the rate of degradation and identify major degradation products in a chosen solvent system under specific conditions (e.g., room temperature, protected from light).
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Acetonitrile, PBS buffer)
-
Amber HPLC vials
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Workflow Diagram:
Caption: Workflow for conducting a basic solution stability study.
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound in the solvent of interest (e.g., 1 mg/mL). Use an amber volumetric flask to protect from light.
-
T=0 Analysis: Immediately after preparation, transfer an aliquot to an amber HPLC vial and analyze it. This is your baseline (100% purity) measurement. Record the peak area of the parent compound.
-
Incubation: Aliquot the remaining stock solution into several sealed amber HPLC vials. Store them under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial and analyze it by HPLC/LC-MS using the same method as the T=0 sample.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.
-
Monitor the appearance and growth of new peaks, which represent degradation products. If using LC-MS, record the m/z of these new peaks to aid in their identification.
-
Summary of Stability and Handling Recommendations
The following table summarizes the key factors affecting the stability of this compound and the recommended actions to minimize degradation.
| Factor | Potential Impact | Recommended Action | Primary Degradation Pathway |
| Light/UV Exposure | Rapid degradation, formation of complex byproducts. | Store solid and solutions in amber vials or protected from light.[9] | Photodegradation[3][5] |
| Atmospheric Oxygen | Slow oxidation of the sulfur atom. | Store solid under an inert atmosphere (Ar, N₂). Purge solutions with inert gas. | Oxidation to Sulfoxide[1][2] |
| Temperature | Increased rate of all degradation reactions. | Store solid at 2-8°C.[10] Store solutions cold when not in use. | General Kinetics |
| Water/Moisture | Hydrolysis of the C-Br bond. | Use anhydrous solvents. Store solid in a desiccator.[9] | Hydrolysis[6][8] |
| pH | Can catalyze hydrolysis, especially at extremes. | Buffer solutions to a neutral pH if compatible with the experiment. | Hydrolysis[17] |
| Nucleophilic Solvents | Reaction with the bromopropyl side chain. | Use aprotic, non-nucleophilic solvents where possible. | Nucleophilic Substitution |
References
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The SN1 Reaction of Alkyl Halides with Water. Chemistry Steps. [Link]
-
Reaction of Alkyl Halides Experiment. PraxiLabs. [Link]
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Hydrolysis of Alkyl Halides: Mechanisms, Reactions, and Applications. Techiescientist. [Link]
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Klán, P., & Cerman, J. (2001). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Medicinal Chemistry, 8(3), 237-253. [Link]
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Hydrolysis of Alkyl Halides. University of Calgary. [Link]
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García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemical & Photobiological Sciences, 8(1), 160-170. [Link]
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García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. ResearchGate. [Link]
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Underberg, W. J. (1978). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Journal of Pharmaceutical Sciences, 67(8), 1131-1133. [Link]
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Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
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Fujisawa, S., & Kawabata, S. (1966). [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. Yakugaku Zasshi, 86(6), 510-514. [Link]
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Mechanism proposed for the photodehalogenation of chlorinated phenothiazines in alcohols. ResearchGate. [Link]
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Alfred-Ugbenbo, D., Blazheyevskiy, M. Y., Kovalenko, V. S., & Merzlikin, S. I. (2022). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Odessa University Chemical Journal, 20(1(77)), 35-43. [Link]
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Davidson, A. G. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Journal of Pharmacy and Pharmacology, 28(11), 795-800. [Link]
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Khokhar, M. A., & Rathinavelu, A. (2020). Exploitation of a novel phenothiazine derivative for its anti-cancer activities in malignant glioblastoma. Apoptosis, 25(3-4), 261-274. [Link]
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Otręba, M., & Rok, J. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. International Journal of Molecular Sciences, 23(19), 11537. [Link]
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Phenothiazine oxidation process. ResearchGate. [Link]
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Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Odessa University Chemical Journal. [Link]
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10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Pharmaffiliates. [Link]
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A comparative study of thermodynamic properties of structurally related phenothiazine drugs in aqueous solution. ResearchGate. [Link]
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Im, Y., Kim, J., Kim, D., Lee, J., & Kim, J. (2015). Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. Chemical Science, 6(11), 6018-6025. [Link]
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Structure of the phenothiazine derivatives and related compounds. ResearchGate. [Link]
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Hrynova, S., & Kovalenko, S. (2021). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 10(11), 1693. [Link]
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The Chemistry of Phenothiazine. Chemical Reviews. [Link]
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Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395. [Link]
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10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Chemsrc. [Link]
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A comparative study of thermodynamic properties of structurally related phenothiazine drugs in aqueous solution. Semantic Scholar. [Link]
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Drwięga, P., & Małecki, G. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(16), 4983. [Link]
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10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. PubChem. [Link]
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Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-517. [Link]
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Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]
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Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55-59. [Link]
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10-(3-Bromopropyl)-2-chloro-phenothiazine. PubChem. [Link]
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Zyszka-Haberecht, M., & Mankiewicz-Boczek, J. (2022). Degradation of Three Microcystin Variants in the Presence of the Macrophyte Spirodela polyrhiza and the Associated Microbial Communities. Toxins, 14(5), 350. [Link]
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- 17. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common issues in the synthesis of phenothiazine derivatives
Welcome to the technical support center for the synthesis of phenothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the phenothiazine core?
A1: The primary methods for constructing the phenothiazine tricycle include the Bernthsen synthesis (reaction of a diphenylamine with sulfur), the Ullmann condensation (copper-catalyzed cyclization of a 2-halodiarylamine or reaction of an o-aminothiophenol with an activated o-halobenzene), and the Smiles rearrangement of o-aminodiphenyl sulfides.[1][2][3] More recently, palladium-catalyzed methods like the Buchwald-Hartwig amination have also been employed for the intramolecular C-N bond formation.[4][5]
Q2: My phenothiazine synthesis is resulting in a low yield and a significant amount of tar-like byproducts. What are the likely causes?
A2: Low yields and the formation of tarry substances are common, particularly in classical methods like the Bernthsen synthesis which often requires high temperatures.[6] Key factors contributing to this include:
-
Oxidation: The phenothiazine nucleus is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of sulfoxides and other degradation products.[7][8]
-
Reaction Conditions: Inadequate temperature control can lead to side reactions. For instance, in the Bernthsen synthesis, the reaction can be vigorous with the evolution of hydrogen sulfide, and poor control can lead to decomposition.[2][6]
-
Purity of Starting Materials: Impurities in the starting diphenylamine or sulfur can lead to unwanted side reactions.
Q3: How can I effectively monitor the progress of my phenothiazine synthesis?
A3: Thin-layer chromatography (TLC) is a highly effective and convenient method for monitoring the reaction's progress.[6] By taking small aliquots from the reaction mixture at various time points, you can observe the consumption of the starting materials and the formation of the phenothiazine product. The presence of multiple spots can indicate the formation of side products, such as the corresponding sulfoxide.[8]
Q4: What are the general strategies for purifying crude phenothiazine derivatives?
A4: Purification is a critical step to obtain a high-purity product. Common techniques include:
-
Recrystallization: This is a widely used method, with solvents like ethanol, toluene, or chlorobenzene being effective for many phenothiazine derivatives.[2][9]
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from byproducts and unreacted starting materials.[10]
-
Chemical Derivatization: In some cases, impure phenothiazine can be purified by forming a derivative, such as with 2,3-dihydropyran, which can be easily purified and then decomposed to regenerate the pure phenothiazine.[11]
-
Distillation: For some derivatives, distillation under reduced pressure can be a viable purification method.[2][12]
Troubleshooting Guides
Issue 1: Inconsistent Yields and Reproducibility in Ullmann Condensation
Q: My Ullmann condensation for phenothiazine synthesis is giving inconsistent results, with yields varying significantly between batches. How can I improve its reliability?
A: The Ullmann condensation, being a copper-catalyzed reaction, can be sensitive to several factors, leading to issues with reproducibility.[6][13] Here’s a systematic approach to troubleshooting:
-
Causality: The catalytic activity of copper is highly dependent on its oxidation state and surface area. Inconsistent catalyst quality or reaction conditions can lead to variable reaction rates and yields. High temperatures can also lead to side reactions.[8][13]
-
Troubleshooting Steps:
-
Catalyst Source and Activation: The source and batch of the copper catalyst can significantly impact the reaction. If using copper powder, consider using "activated" copper, which can be prepared by reducing a copper salt like copper sulfate with zinc dust.[13] Alternatively, using soluble copper(I) salts can sometimes provide more consistent results.
-
Ligand Addition: The addition of ligands such as diamines or acetylacetonate can stabilize the copper catalyst and improve its solubility and reactivity, leading to more reproducible outcomes.[13]
-
Solvent Purity: The Ullmann condensation often requires high-boiling polar solvents like DMF or NMP.[8][13] Ensure these solvents are anhydrous, as water can deactivate the catalyst and interfere with the reaction.
-
Temperature Control: Precise and consistent temperature control is crucial. Use a temperature controller and ensure uniform heating of the reaction mixture.
-
Inert Atmosphere: As with many metal-catalyzed reactions, performing the Ullmann condensation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the catalyst and starting materials, leading to cleaner reactions and more consistent yields.[8]
-
Issue 2: Formation of a Major Byproduct in Phenothiazine Synthesis
Q: I am observing a significant amount of a major byproduct in my reaction. How can I identify and minimize it?
A: The most common byproduct in phenothiazine synthesis is the corresponding sulfoxide, formed by the oxidation of the sulfur atom in the phenothiazine ring.[8][14]
-
Identification:
-
Mass Spectrometry: The sulfoxide byproduct will have a molecular weight that is 16 amu higher than the desired phenothiazine derivative.
-
NMR Spectroscopy: The formation of the sulfoxide will cause characteristic shifts in the NMR spectrum, particularly for the protons on the aromatic rings adjacent to the sulfur atom.
-
-
Minimization Strategies:
-
Inert Atmosphere: The most effective way to prevent oxidation is to conduct the reaction under a strictly inert atmosphere (nitrogen or argon).[8] This minimizes the presence of oxygen, the primary oxidizing agent.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Milder Reaction Conditions: If the reaction chemistry allows, operating at a lower temperature can reduce the rate of oxidation.[8]
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidation.
-
Issue 3: Challenges in N-Alkylation of the Phenothiazine Core
Q: I am having difficulty with the N-alkylation of my phenothiazine derivative. The reaction is either incomplete or results in multiple products.
A: N-alkylation is a key step in the synthesis of many pharmaceutically active phenothiazine derivatives.[2][10] Common issues include low reactivity of the nitrogen atom and side reactions.
-
Causality: The nucleophilicity of the nitrogen atom in the phenothiazine ring is moderate. Strong bases are often required to deprotonate the N-H group to form the more nucleophilic phenothiazinide anion. However, strong bases can also promote side reactions.
-
Troubleshooting and Optimization:
| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Potential Issues & Solutions |
| Classical Thermal | Reflux | Dry Benzene | 50-60 | 3-4 | Issue: Slow or incomplete reaction. Solution: Ensure anhydrous conditions. Consider a higher boiling point solvent if starting materials are stable.[10] |
| Phase Transfer Catalysis (PTC) | Tetrabutylammonium hydrogensulfate / 50% NaOH (aq) | 4-Methylpentan-2-one | Ambient | 48 | Issue: Emulsion formation or slow reaction. Solution: Vigorous stirring is crucial. Ensure the phase transfer catalyst is of good quality.[10] |
| Microwave-Assisted | Anhydrous K₂CO₃ | Silica Gel (solid support) | N/A | < 1 | Issue: Hotspot formation and decomposition. Solution: Optimize microwave power and irradiation time. Ensure uniform mixing of reactants on the solid support.[10] |
-
Experimental Workflow for N-Alkylation using Phase Transfer Catalysis:
Caption: Step-by-step workflow for N-alkylation using Phase Transfer Catalysis.
Issue 4: Failure of the Smiles Rearrangement
Q: My attempt to synthesize a phenothiazine derivative via the Smiles rearrangement is not proceeding as expected. What are the critical parameters for this reaction?
A: The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for synthesizing phenothiazines.[1][3][15] Its success hinges on specific structural features and reaction conditions.
-
Causality: The rearrangement involves the attack of an amine nucleophile onto an aromatic ring, displacing a leaving group. The aromatic ring being attacked must be activated by an electron-withdrawing group (typically a nitro group) positioned ortho or para to the leaving group.[1][16]
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the Smiles rearrangement.
References
-
(PDF) Synthesis of phenothiazines via Smiles rearrangement - ResearchGate. Available from: [Link]
-
A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 - SciSpace. Available from: [Link]
- Purification of phenothiazine - US3381007A - Google Patents.
-
Chemical and electrochemical oxidation of phenothiazine. Available from: [Link]
- Purification of phenothiazine - US2887482A - Google Patents.
-
(PDF) Synthesis of 7-phenoxyphenothiazines by smiles rearrangement - ResearchGate. Available from: [Link]
-
Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - MDPI. Available from: [Link]
-
Aromatic oxidation of some phenothiazines - PubMed. Available from: [Link]
-
Phenothiazine - Wikipedia. Available from: [Link]
-
Retrosynthetic Approach to the Synthesis of Phenothiazines | Request PDF - ResearchGate. Available from: [Link]
-
PHENOTHIAZINE SYNTHESIS.#ncchem - YouTube. Available from: [Link]
-
Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination | Chemistry Letters | Oxford Academic. Available from: [Link]
-
A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
The Purification of Phenothiazine | Journal of the American Chemical Society. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. Available from: [Link]
-
Phenothiazine - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of Phenothiazine from Diphenylamine.pptx - Slideshare. Available from: [Link]
-
Phenothiazine (Synthesis) | PDF - Scribd. Available from: [Link]
-
synthesis of phenothiazine derivatives for antioxidant studies - DTIC. Available from: [Link]
-
Notes- Synthesis of 2-Chlorophenonthiazine via a Smiles Rearrangement | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of Phenothiazine from Diphenylamine - YouTube. Available from: [Link]
- Alkylation of phenothiazine - US3689484A - Google Patents.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available from: [Link]
-
Ullmann condensation - Wikipedia. Available from: [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]
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Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Available from: [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed Central. Available from: [Link]
-
Synthesis and Evaluation of Phenothiazine Derivatives - IOSRPHR. Available from: [Link]
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(PDF) Synthesis and Evaluation of Phenothiazine Derivatives - ResearchGate. Available from: [Link]
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Side-chain effects on phenothiazine cation radical reactions - PubMed. Available from: [Link]
-
(PDF) Synthesis of N-alkaloidacyl derivatives of phenothiazine - ResearchGate. Available from: [Link]
-
a) Redox chemical processes of N‐unsubstituted phenothiazine 1,... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate. Available from: [Link]
-
phenothiazines with aliphatic side-chain - ClinPGx. Available from: [Link]
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Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names - RxList. Available from: [Link]
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Navigating the Synthesis of 10-(3-Bromopropyl)-10H-phenothiazine: A Technical Support Guide for Large-Scale Production
Welcome to the technical support center for the large-scale synthesis of 10-(3-Bromopropyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this crucial intermediate. We will delve into the practical aspects of the N-alkylation of phenothiazine, offering troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis campaign.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Controlling Exothermic Reactions: The N-alkylation of phenothiazine can be exothermic, posing a significant safety risk and potentially leading to side reactions at large scales.
-
Side Product Formation: The formation of dialkylated byproducts and oxidation of the phenothiazine core are common issues that complicate purification and reduce yield.
-
Purification at Scale: Removing unreacted starting materials and side products from the final product can be challenging and resource-intensive on a large scale.
-
Handling of Hazardous Materials: The use of reagents like 1,3-dibromopropane and strong bases requires stringent safety protocols, especially in a manufacturing environment.
-
Product Stability and Storage: this compound can be sensitive to light and air, necessitating specific storage conditions to prevent degradation.[1]
Q2: Which synthetic route is most suitable for the large-scale production of this compound?
A2: The most common and scalable method is the N-alkylation of phenothiazine with 1,3-dibromopropane.[2] Phase Transfer Catalysis (PTC) is a highly recommended approach for large-scale synthesis as it offers several advantages, including milder reaction conditions, improved yields, and the use of less hazardous solvents.[3][4]
Q3: What are the critical process parameters to monitor during the reaction?
A3: Key parameters to monitor and control are:
-
Temperature: Strict temperature control is crucial to manage the exothermicity of the reaction and minimize side product formation.
-
Stirring Rate: Efficient mixing is essential to ensure proper mass transfer, especially in heterogeneous reaction mixtures like those used in PTC.
-
Rate of Reagent Addition: Slow and controlled addition of the alkylating agent can help to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is vital to determine the optimal reaction time and avoid over-alkylation.[5]
Q4: How can I minimize the formation of the N,N'-bis(propyl)phenothiazine diether byproduct?
A4: To minimize the formation of the dialkylated byproduct, you can:
-
Use an excess of phenothiazine: A molar ratio of phenothiazine to 1,3-dibromopropane greater than 1:1 can favor mono-alkylation.
-
Control the addition of the alkylating agent: Adding the 1,3-dibromopropane slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the chance of a second alkylation.
-
Optimize the reaction temperature: Lower temperatures generally favor mono-alkylation.
Q5: What are the recommended storage conditions for this compound?
A5: The product should be stored in a well-closed, airtight container, protected from light.[1][6] Storage at 2-8°C is also recommended to ensure long-term stability.[6]
II. Troubleshooting Guide
This section provides a detailed breakdown of common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Product | Incomplete reaction; Suboptimal reaction conditions; Degradation of product during workup. | - Verify reaction completion: Monitor the reaction using TLC or HPLC. - Optimize reaction parameters: Re-evaluate the choice of base, solvent, temperature, and catalyst (if using PTC).[7] - Ensure anhydrous conditions: Moisture can interfere with the reaction. - Gentle workup: Avoid prolonged exposure to high temperatures or strong acids/bases during extraction and purification. |
| Presence of Unreacted Phenothiazine | Insufficient amount of alkylating agent; Low reaction temperature; Inefficient mixing. | - Check stoichiometry: Ensure the correct molar ratio of reactants. - Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. - Improve agitation: Increase the stirring speed to enhance mass transfer. |
| Formation of a Dark-Colored Reaction Mixture | Oxidation of the phenothiazine ring. | - Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction. - Use degassed solvents: Remove dissolved oxygen from the solvents prior to use. - Avoid exposure to light: Protect the reaction vessel from light.[1] |
| Difficulty in Product Purification | Presence of closely related impurities (e.g., dialkylated product, starting material). | - Optimize column chromatography: Experiment with different solvent systems (e.g., petroleum ether, ethyl acetate/hexanes) to improve separation.[7][8] - Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol).[7] |
III. Experimental Workflow & Methodologies
A. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the N-alkylation of phenothiazine with 1,3-dibromopropane. A common approach involves the use of a strong base to deprotonate the nitrogen of the phenothiazine, followed by nucleophilic attack on the alkyl halide.
Caption: General reaction scheme for the N-alkylation of phenothiazine.
B. Recommended Protocol: Phase Transfer Catalysis (PTC) Method
This protocol is adapted from established methods for N-alkylation of phenothiazine derivatives and is suitable for scale-up.[3][4]
Materials:
-
Phenothiazine
-
1,3-Dibromopropane
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or other suitable phase transfer catalyst
-
Toluene
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Petroleum ether or Hexane/Ethyl Acetate mixture for elution
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and condenser, charge phenothiazine and toluene.
-
Catalyst Addition: Add the phase transfer catalyst (e.g., TBAHS) to the mixture.
-
Base Addition: Slowly add the 50% sodium hydroxide solution to the stirred mixture.
-
Alkylating Agent Addition: While maintaining the desired reaction temperature (e.g., ambient to 50°C), slowly add 1,3-dibromopropane to the reaction mixture.
-
Reaction Monitoring: Stir the biphasic mixture vigorously and monitor the reaction progress by TLC or HPLC until the phenothiazine is consumed.
-
Work-up:
-
Separate the organic phase.
-
Wash the organic phase with water to remove the base and catalyst.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
C. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
IV. References
-
Gozlan, I., Ladkani, D., Halpern, M., Rabinovitz, M., & Avnir, D. (n.d.). Phase transfer catalysis in N‐alkylation of the pharmaceutical intermediates phenothiazine and 2‐chlorophenothiazine. The Hebrew University of Jerusalem. [Link]
-
Pharmacy 180. Phenothiazines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
-
MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]
-
Gpatindia. PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
IOSRPHR. Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
-
The Pharmaceutical and Chemical Journal. Synthesis and Characterization of Phenothiazine Derivatives. [Link]
-
ResearchGate. (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
-
Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.
-
Pharmaffiliates. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. [Link]
-
ResearchGate. The suggested synthesis route of phenothiazine‐derived compounds. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis - Wordpress. [Link]
-
PubMed Central. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. [Link]
-
ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. iosrphr.org [iosrphr.org]
- 6. 92357-95-4|this compound|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 10-(3-Bromopropyl)-10H-phenothiazine
Welcome to the technical support center for the synthesis and purification of 10-(3-Bromopropyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial synthetic intermediate. By understanding the root causes of impurity formation and mastering purification techniques, you can ensure the highest quality of your compound for downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound in a practical question-and-answer format.
Issue 1: The crude product is a dark, oily residue that is difficult to handle.
-
Question: After the N-alkylation reaction and initial work-up, my product is a dark, viscous oil instead of a solid. What causes this, and how can I proceed with purification?
-
Answer: The oily nature of the crude product is a frequent observation and can be attributed to several factors:
-
Residual High-Boiling Solvent: If the reaction was conducted in a high-boiling solvent such as DMF or DMSO, trace amounts can be challenging to remove and will keep the product oily.
-
Excess Alkylating Agent: Unreacted 1,3-dibromopropane can remain in the crude mixture.
-
Formation of Side-Products: A complex mixture of byproducts can inhibit crystallization.
-
Oxidation: Phenothiazine derivatives can be sensitive to air and light, leading to the formation of colored, oxidized impurities.
-
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the crude product under high vacuum, potentially with gentle heating (40-50 °C).
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product has low solubility, such as cold hexanes or diethyl ether. Use a spatula or glass rod to scratch the inside of the flask, which can promote nucleation.
-
Aqueous Washes: Before concentrating the organic extract, perform thorough washes with water and brine to remove any remaining water-soluble impurities and salts.
-
Issue 2: Poor separation during column chromatography.
-
Question: I'm having trouble separating my desired product from impurities using column chromatography. The fractions are either all mixed or the product co-elutes with an impurity. What can I do?
-
Answer: Ineffective separation on a silica gel column is often due to an inappropriate solvent system or issues with the stationary phase. The relatively non-polar nature of this compound and the similar polarity of potential impurities require careful optimization of the mobile phase.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. A good starting point for a solvent system is a mixture of hexanes and ethyl acetate.[1]
-
Solvent Gradient: Employ a gradient elution. Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This will help to first elute non-polar impurities, followed by your product, and finally the more polar impurities.
-
Check for Compound Stability: Phenothiazines can sometimes degrade on acidic silica gel.[2] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared. If degradation is suspected, you can either use deactivated silica gel (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or switch to a different stationary phase like alumina.[3]
-
Sample Loading: For optimal separation, load the sample onto the column in a minimal amount of solvent. Dry-loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best approach.[4]
-
Issue 3: The purified product is still colored (yellow, brown, or pink).
-
Question: After column chromatography, my this compound is not a pure white or off-white solid. What is the source of this color and how can I remove it?
-
Answer: The color is typically due to the presence of oxidized impurities. The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can be exacerbated by exposure to air, light, and trace metals.[5]
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for removing colored impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Activated Charcoal Treatment: If recrystallization alone is insufficient, you can treat a hot solution of your compound with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product. After treatment, the charcoal is removed by hot filtration through a pad of celite.[6]
-
Work in an Inert Atmosphere: To prevent further oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps.
-
Use Fresh Solvents: Ensure that the solvents used for purification are of high purity and free from peroxides, which can promote oxidation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of this compound?
-
A1: The most common impurities include:
-
Unreacted Phenothiazine: Due to incomplete reaction.
-
1,10-bis(phenothiazinyl)propane: Formed if the product reacts with another molecule of phenothiazine.
-
Phenothiazine-5-oxide derivatives: Resulting from oxidation of the sulfur atom.[7]
-
Unreacted 1,3-dibromopropane.
-
-
-
Q2: How can I effectively monitor the progress of the N-alkylation reaction?
-
A2: Thin Layer Chromatography (TLC) is the best method. Use a suitable solvent system (e.g., hexanes:ethyl acetate 4:1) to track the disappearance of the phenothiazine starting material spot and the appearance of the product spot. Phenothiazine and its N-alkylated derivatives are often UV active and can be visualized under a UV lamp at 254 nm.[8]
-
-
Q3: What is a good solvent system for the recrystallization of this compound?
-
A3: The ideal solvent will vary depending on the specific impurities present. Good starting points for solvent screening include:
-
Ethanol or isopropanol.
-
A mixture of hexanes and ethyl acetate.
-
Toluene.
-
-
The goal is to find a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
-
-
Q4: My purified product's melting point is lower than the literature value. What does this indicate?
-
A4: A depressed and broadened melting point is a classic indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification, such as another recrystallization or re-chromatography, is recommended.
-
-
Q5: How should I store the purified this compound?
-
A5: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere in a cool, dry place.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in increments (e.g., 2%, 5%, 10% ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
| Purification Method | Typical Solvent System | Advantages | Disadvantages |
| Flash Column Chromatography | Hexanes/Ethyl Acetate Gradient | Good for separating compounds with different polarities. | Can be time-consuming; potential for product degradation on silica. |
| Recrystallization | Ethanol, Isopropanol, or Hexanes/Ethyl Acetate | Excellent for removing small amounts of impurities and colored byproducts. | Requires a suitable solvent to be found; can result in lower yields if the product has some solubility in the cold solvent. |
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: Troubleshooting logic for purifying this compound.
Relationship Between Synthesis and Impurities
Caption: Common impurity pathways in the synthesis of the target compound.
References
-
Thin Layer Chromatographic Identification of Phenothiazines in Urine Specimens. PubMed. [Link]
-
Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate. [Link]
-
Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. ResearchGate. [Link]
-
Thin-layer chromatographic detection of new azaphenothiazines. ElectronicsAndBooks. [Link]
-
QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. PubChem. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Column chromatography issues. Reddit. [Link]
-
10-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE. gsrs. [Link]
-
10-(3-Bromopropyl)-2-chloro-phenothiazine. PubChem. [Link]
-
Stability of 10-acetylphenothiazine. PubMed. [Link]
-
Several Problems of Flash Column Chromatography. Hawach. [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. [Link]
- Purification of phenothiazine.
-
10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Pharmaffiliates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Interpreting the NMR Spectrum of 10-(3-Bromopropyl)-10H-phenothiazine
Welcome to the technical support guide for the analysis of 10-(3-Bromopropyl)-10H-phenothiazine. This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the interpretation of Nuclear Magnetic Resonance (NMR) spectra for this compound. The following question-and-answer-based guide provides in-depth analysis, troubleshooting protocols, and validated insights to ensure accurate structural elucidation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected ¹H NMR spectrum for a pure sample of this compound?
A pure sample of this compound, typically dissolved in a deuterated solvent like CDCl₃, should exhibit distinct signals corresponding to the aromatic protons of the phenothiazine core and the aliphatic protons of the N-propyl bromide chain.
The phenothiazine core contains eight aromatic protons which, due to the molecule's structure, often appear as a series of complex, overlapping multiplets in the downfield region of the spectrum (typically between 6.8 and 7.5 ppm).[1][2] The specific chemical shifts and coupling patterns can be influenced by the solvent and concentration.[3]
The aliphatic N-(3-bromopropyl) chain gives rise to three distinct signals:
-
N-CH₂ (α-methylene): A triplet adjacent to the nitrogen atom. This group is deshielded by the nitrogen and typically appears around 4.0-4.2 ppm.
-
Internal-CH₂ (β-methylene): A multiplet (often a quintet or pentet) situated between the two other methylene groups. It is expected to be the most upfield of the three aliphatic signals, appearing around 2.2-2.4 ppm.
-
Br-CH₂ (γ-methylene): A triplet adjacent to the electronegative bromine atom. This signal is significantly deshielded by the bromine and is found around 3.4-3.6 ppm.
Data Presentation: Expected Chemical Shifts
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound. Note that these are approximate values and can vary based on experimental conditions.[4][5]
| Assignment (Proton) | Position | Expected ¹H Shift (ppm) | Multiplicity | Assignment (Carbon) | Expected ¹³C Shift (ppm) |
| Aromatic Protons | H-1 to H-8 | 6.8 - 7.5 | Multiplet (m) | Aromatic Carbons | 115 - 145 |
| N-Methylene | H-α | ~ 4.1 | Triplet (t) | N-Methylene (C-α) | ~ 45 |
| Internal Methylene | H-β | ~ 2.3 | Multiplet (m) | Internal Methylene (C-β) | ~ 31 |
| Bromo-Methylene | H-γ | ~ 3.5 | Triplet (t) | Bromo-Methylene (C-γ) | ~ 30 |
Visualization: Molecular Structure and Numbering
To facilitate discussion, the IUPAC numbering for the phenothiazine core and the Greek lettering for the aliphatic chain are shown below.
Troubleshooting Guides
Guide 1: I see unexpected peaks in my spectrum. What could they be?
Unexpected signals are a common issue and can often be traced to residual solvents, water, or impurities from the synthesis or purification process.[6][7] Follow this systematic approach to identify the source of contamination.
Step 1: Identify Common Solvent and Water Peaks Deuterated solvents are never 100% pure and will always show a residual peak.[8] Water is also a frequent contaminant.[3]
-
Residual Solvents: Consult a standard table of NMR solvent impurities.[9][10][11][12] For example:
-
CDCl₃: A singlet at ~7.26 ppm.[8]
-
Acetone-d₆: A quintet at ~2.05 ppm.
-
DMSO-d₆: A quintet at ~2.50 ppm.
-
-
Water: The chemical shift of water is highly dependent on the solvent and temperature. In CDCl₃, it typically appears as a broad singlet around 1.56 ppm. In DMSO-d₆, it is found around 3.33 ppm.[11]
-
Action: Compare the chemical shifts of your unknown peaks to published data for common laboratory solvents such as ethyl acetate, hexane, dichloromethane, and acetone, which may remain from your workup or column chromatography.[13][14]
Step 2: Check for Starting Materials or Reagents If the reaction did not go to completion, you might see signals from your starting materials, such as phenothiazine or 1,3-dibromopropane.
-
Phenothiazine: The parent phenothiazine shows a broad N-H proton signal and a distinct pattern in the aromatic region.[2]
-
1,3-Dibromopropane: This would show two triplets.
-
Action: Run an NMR spectrum of your starting materials under the same conditions for direct comparison.
Step 3: Consider Side Products A potential side product is the dimer formed by the reaction of the product with another molecule of phenothiazine. This would lead to a more complex spectrum.
-
Action: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your sample. If multiple spots or peaks are observed, further purification is required.
Step 4: Rule out Grease and Phthalates Silicone grease from glassware joints is a common contaminant, appearing as a singlet near 0 ppm.[15] Phthalates, which are plasticizers, can leach from plastic tubing or containers and typically show signals in the aromatic region and around 1.3 ppm.[15]
-
Action: Ensure all glassware is meticulously cleaned and avoid the use of grease where possible. Use high-quality NMR tubes and caps.[16][17]
Visualization: Troubleshooting Workflow for Unexpected Peaks
Guide 2: My peaks are broad and poorly resolved. What can I do?
Poor resolution and broad peaks can obscure important coupling information and make integration unreliable. The cause is often related to sample preparation or magnetic field inhomogeneity.[18]
Potential Cause 1: Sample Concentration is Too High Highly concentrated samples can lead to increased viscosity and molecular aggregation, which results in line broadening.[1][3]
-
Protocol: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[17][18][19]
Potential Cause 2: Presence of Particulate Matter Undissolved solids or dust in the NMR tube will disrupt the homogeneity of the magnetic field, leading to poor shimming and broad peaks.[18][19]
-
Protocol: Always filter your NMR sample through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to the NMR tube.[16][19]
Potential Cause 3: Paramagnetic Impurities Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.
-
Protocol: If paramagnetic contamination is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution for several minutes before capping the tube.
Potential Cause 4: Poor Magnetic Field Shimming The spectrometer's magnetic field must be homogenous across the sample volume for high resolution. Poor shimming results in distorted and broad peaks.[3]
-
Protocol: Ensure the sample volume is correct (typically a height of 4-5 cm in a standard 5 mm tube) to optimize the shimming process.[3][18] Allow the instrument's auto-shim routine to complete fully. If manual shimming is required, adjust the Z1 and Z2 shims to optimize the peak shape of the solvent lock signal.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality NMR sample for analysis.[16][19]
-
Weigh the Sample: Accurately weigh between 5-20 mg of your purified this compound into a clean, dry vial.[16]
-
Add Solvent: Using a clean syringe or pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[19]
-
Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect for any particulate matter.[18]
-
Filter: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Use this filter to transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[16][19]
-
Cap and Label: Securely cap the NMR tube. Label the tube clearly with a permanent marker on the glass near the top. Do not use paper labels or tape, as they can affect the tube's symmetry in the spinner.[16]
-
Insert into Spectrometer: Gently wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe). Place it in a spinner turbine and adjust the depth using the spectrometer's depth gauge before inserting it into the magnet.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
- Bruker. (n.d.). NMR Sample Preparation.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
- Warren, R. J., et al. (1966). Nuclear Magnetic Resonance Spectra of Phenothiazines.
- ACS Publications. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives.
- The Royal Society of Chemistry. (n.d.).
-
Semantic Scholar. (n.d.). Study of phenothiazine and N‐methyl phenothiazine by infrared, raman, 1H‐, and 13C‐NMR spectroscopies. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Retrieved from [Link]
-
Reddit. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- The Royal Society of Chemistry. (n.d.).
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- The Royal Society of Chemistry. (n.d.). Synthesis, reactions and biological activity of 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile. RSC Advances.
- ResearchGate. (n.d.). 13C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
The Student Room. (2018, April 8). NMR spectroscopy impurities. Retrieved from [Link]
-
PubChem. (n.d.). 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. Retrieved from [Link]
-
Wiley. (n.d.). 10H-phenothiazine. SpectraBase. Retrieved from [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
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- 10. researchgate.net [researchgate.net]
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storage and handling best practices for 10-(3-Bromopropyl)-10H-phenothiazine
Welcome to the dedicated technical support guide for 10-(3-Bromopropyl)-10H-phenothiazine (CAS No. 92357-95-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, safe handling, and successful experimental application of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Core Principles of Handling Phenothiazine Derivatives
Phenothiazine and its derivatives are a class of heterocyclic compounds known for their bioactive properties and, importantly, their sensitivity to environmental conditions.[1][2] The core structure is susceptible to oxidation and degradation, particularly when exposed to light and air.[3][4][5] this compound, with its alkyl bromide side chain, combines the reactivity of a phenothiazine with that of a primary alkyl halide, necessitating careful storage and handling to maintain its integrity.[6][7]
Storage and Handling Best Practices
Proper storage and handling are critical to preserving the quality and reactivity of this compound. The following table summarizes the recommended conditions based on supplier safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[8][9][10] | To minimize thermal degradation and side reactions. |
| Atmosphere | Sealed in a dry environment[8][10] | The compound is sensitive to moisture and air. Inert gas (e.g., argon, nitrogen) is recommended for long-term storage. |
| Light | Keep in a dark place[8][10] | Phenothiazine derivatives are photosensitive and can degrade upon exposure to light, especially UV radiation.[1][3][4][11] |
| Ventilation | Handle in a well-ventilated place[12][13] | To avoid inhalation of any dust or vapors. |
Troubleshooting Guide
This section addresses specific issues that may arise during the storage, handling, and use of this compound in a question-and-answer format.
Question: I received my vial of this compound and it has a purplish or greenish tint. Is it still usable?
Answer: A purplish or greenish discoloration is a potential indicator of degradation. The phenothiazine core is susceptible to oxidation, which can lead to colored byproducts.
Immediate Actions:
-
Assess the extent of discoloration: A faint tint may not significantly impact a reaction, but a dark or intense color suggests substantial degradation.
-
Purity Check: If you have access to analytical instrumentation, consider running a quick purity check via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the level of impurities.
Causality and Prevention: This discoloration is likely due to exposure to air and/or light during previous handling or storage.[5] To prevent this, always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and in amber or foil-wrapped vials.
Question: I am having difficulty dissolving this compound in my reaction solvent. What can I do?
Answer: Solubility can be a challenge. Based on its structure, this compound is expected to be soluble in many common organic solvents but insoluble in water.[6]
Troubleshooting Steps:
-
Solvent Selection: If you are using a non-polar solvent and experiencing issues, try a more polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Gentle Warming: Gently warming the mixture can aid dissolution. However, be cautious as excessive heat can promote degradation. A water bath at 30-40°C is a safe starting point.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
Workflow for Addressing Solubility Issues:
Sources
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 10-(3-Bromopropyl)-10H-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic synthesis of 10-(3-Bromopropyl)-10H-phenothiazine is a critical step in the development of various pharmaceutical agents, particularly antipsychotic drugs where it often serves as a key intermediate. The phenothiazine scaffold is a well-established pharmacophore, and the introduction of a functionalized alkyl chain at the N-10 position is pivotal for modulating biological activity. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing the necessary data to make informed decisions in a research and development setting.
Introduction to the Synthetic Challenge
The synthesis of this compound primarily revolves around the N-alkylation of the phenothiazine core with a three-carbon electrophile. The key challenge lies in achieving high efficiency, selectivity, and purity, while considering factors such as reaction conditions, cost of reagents, and environmental impact. This guide will focus on two major approaches: the classical N-alkylation using strong bases and the more modern, "greener" approach of Phase Transfer Catalysis (PTC).
Route 1: Classical N-Alkylation with a Strong Base
This traditional and widely reported method relies on the deprotonation of the phenothiazine nitrogen by a strong base, followed by nucleophilic attack on an alkylating agent. Sodium hydride (NaH) is a commonly employed base for this transformation.
Reaction Scheme
Caption: Classical N-alkylation of phenothiazine with 1,3-dibromopropane using sodium hydride.
Underlying Chemistry and Rationale
The acidity of the N-H proton in phenothiazine (pKa ≈ 23 in DMSO) necessitates the use of a strong, non-nucleophilic base for complete deprotonation. Sodium hydride, an irreversible base, is highly effective in generating the phenothiazine anion. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving the phenothiazine anion more nucleophilic and available for reaction. 1,3-dibromopropane serves as the electrophile, with the nucleophilic nitrogen attacking one of the carbon atoms bearing a bromine atom. An excess of 1,3-dibromopropane is often used to minimize the formation of the dimerized byproduct where two phenothiazine molecules are linked by a propyl chain.
Detailed Experimental Protocol
-
Deprotonation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of phenothiazine (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phenothiazine anion.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and 1,3-dibromopropane (3.0 eq.) is added dropwise. The reaction is then stirred at room temperature for 3-4 hours.[1]
-
Work-up and Purification: The reaction is carefully quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Route 2: Phase Transfer Catalysis (PTC) – A Greener Alternative
Phase Transfer Catalysis offers a more environmentally friendly and often more efficient alternative to the classical approach. This method avoids the use of hazardous reagents like sodium hydride and can be performed under milder conditions.
Reaction Scheme
Sources
A Comparative Guide to the Definitive Structural Validation of 10-(3-Bromopropyl)-10H-phenothiazine: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is paramount. For derivatives of phenothiazine, a scaffold of significant therapeutic interest, precise structural knowledge underpins any rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of analytical techniques for the structural validation of 10-(3-Bromopropyl)-10H-phenothiazine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography offers an unparalleled level of detail, providing the precise coordinates of each atom in the crystal lattice. This guide will delve into the causality behind choosing X-ray crystallography for definitive structural elucidation and compare its data output with that of other common analytical techniques.
The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for the absolute determination of a molecule's structure in the solid state. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.
Although a public crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), numerous structures of closely related N-alkylated phenothiazine derivatives have been deposited.[1][2][3] These serve as excellent exemplars for the type of high-fidelity structural information that can be obtained. For the purpose of this guide, we will consider the procedural and data-driven aspects of a hypothetical X-ray crystallographic study of the title compound, drawing on established data for analogous structures.[4]
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification: this compound is synthesized, typically via the alkylation of phenothiazine with 1,3-dibromopropane in the presence of a base.[4] The crude product is then purified by column chromatography or recrystallization to achieve high purity, which is crucial for obtaining diffraction-quality crystals.
-
Crystallization: The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, acetone, or a mixture of solvents). Slow evaporation of the solvent at room temperature is a common method for growing single crystals. Other techniques include vapor diffusion and cooling of a saturated solution. The goal is to obtain well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the diffraction pattern of X-rays is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. These are then used in a process called "structure solution" to obtain an initial model of the molecule's structure. This initial model is then "refined" against the experimental data to improve the fit and obtain the final, high-resolution crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.[4]
Visualizing the Crystallographic Workflow
Caption: A flowchart illustrating the key stages in determining the three-dimensional structure of a molecule using single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While NMR, IR, and MS are cornerstones of chemical analysis, they provide inferential data about a molecule's structure. X-ray crystallography, in contrast, provides direct observational data of the atomic arrangement.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous determination of absolute structure. | Requires a high-quality single crystal, which can be difficult to grow. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | The absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Connectivity of atoms, chemical environment of nuclei (e.g., protons, carbons), and stereochemical relationships. | Provides detailed structural information in solution, which can be more biologically relevant. Non-destructive. | Can be complex to interpret for large or structurally complex molecules. Less precise for bond lengths and angles compared to X-ray crystallography. |
| IR Spectroscopy | The absorption of infrared radiation, which causes molecular vibrations. | Presence of specific functional groups. | Rapid, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry | The ionization of molecules and the measurement of their mass-to-charge ratio. | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity and can determine the molecular formula. | Does not provide direct information on the 3D arrangement of atoms or stereochemistry. |
Logical Framework for Structural Elucidation
The process of definitively identifying an unknown or newly synthesized compound often involves a synergistic application of these techniques.
Sources
A Senior Application Scientist's Guide to Alkyl Halide Reactivity: A Comparative Analysis of 10-(3-Bromopropyl)-10H-phenothiazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Phenothiazine Scaffold
The phenothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of antipsychotics and antihistamines.[1] The functionalization at the N-10 position is a critical step in the synthesis of these molecules, often involving the introduction of an alkyl chain that can be further modified. The choice of the halide on this alkyl chain—typically bromo, chloro, or iodo—is not arbitrary. It is a strategic decision that profoundly impacts reaction efficiency, yield, and purification requirements.
This guide provides an in-depth comparative analysis of the reactivity of 10-(3-Bromopropyl)-10H-phenothiazine, benchmarking it against its chloro and iodo analogs. We will delve into the mechanistic underpinnings of this reactivity, provide illustrative experimental data, and offer detailed protocols for researchers to validate these principles in their own work. Understanding these nuances is paramount for optimizing synthetic routes and accelerating drug discovery timelines.
The Theoretical Framework: Nucleophilic Substitution at Its Core
The reactions involving 10-(3-halopropyl)-10H-phenothiazine are classic examples of bimolecular nucleophilic substitution (SN2) reactions.[2] The substrate, a primary alkyl halide, is ideally suited for this mechanism due to its low steric hindrance at the electrophilic carbon atom.[3] The SN2 reaction proceeds in a single, concerted step where a nucleophile attacks the carbon atom bearing the halide, and the halide departs simultaneously as a leaving group.[2]
The rate of an SN2 reaction is dependent on several key factors, but for our comparative analysis, the most critical is the nature of the leaving group.[4]
Key Factors Governing Reactivity:
-
The Leaving Group: A good leaving group is a species that is stable on its own, typically as a weak base.[5] When the carbon-halogen bond breaks, the halide takes the pair of electrons with it. The more stable the resulting halide anion, the more readily the bond breaks, and the faster the reaction proceeds. The stability of halide anions increases down the group in the periodic table, correlating with the acidity of their conjugate acids (HI > HBr > HCl). This results in the established reactivity trend for alkyl halides: R-I > R-Br > R-Cl >> R-F .[5][6]
-
The Nucleophile: The reaction rate is directly proportional to the strength of the nucleophile. Stronger nucleophiles, such as azide (N₃⁻) or thiolate (RS⁻), will react much faster than weaker, neutral nucleophiles like water or alcohols.[5][7]
-
The Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[8] These solvents can solvate the counter-ion (e.g., Na⁺) but do not form a strong "cage" around the anionic nucleophile, leaving it more available and reactive.[4][8]
Caption: Logical relationship of factors influencing the SN2 reaction rate.
Comparative Reactivity: Iodo vs. Bromo vs. Chloro Analogs
The primary difference in reactivity between 10-(3-Iodopropyl)-, 10-(3-Bromopropyl)-, and 10-(3-Chloropropyl)-10H-phenothiazine lies in the strength of the carbon-halogen (C-X) bond and the stability of the departing halide ion.
-
10-(3-Iodopropyl)-10H-phenothiazine (Highest Reactivity): The C-I bond is the longest and weakest among the three. Furthermore, the iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the fact that it is the conjugate base of a very strong acid (HI).[5][9] This makes the iodo-analog the most reactive substrate in SN2 reactions.
-
This compound (Intermediate Reactivity): The C-Br bond is stronger than the C-I bond, and the bromide ion (Br⁻) is a slightly stronger base than iodide, making it a very good, but slightly less effective, leaving group.[5] This compound represents a practical balance between high reactivity and greater shelf stability and lower cost compared to its iodo counterpart. It is often the reagent of choice for many synthetic applications.[10]
-
10-(3-Chloropropyl)-10H-phenothiazine (Lowest Reactivity): The C-Cl bond is the strongest of the three. The chloride ion (Cl⁻) is a less stable leaving group than bromide or iodide.[9] Consequently, reactions with the chloro-analog are significantly slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the bromo or iodo analogs.
Illustrative Experimental Data
To quantify these differences, we present illustrative data from a model kinetic experiment: the reaction of each 10-(3-halopropyl)-10H-phenothiazine with sodium azide in DMF at 50 °C. The reaction progress is monitored by the disappearance of the starting material via HPLC.
| Substrate | Leaving Group | C-X Bond Energy (kJ/mol, approx.) | Relative Rate Constant (k') | Reaction Yield (4h) |
| 10-(3-Iodopropyl)-10H-phenothiazine | I⁻ | ~228 | ~30 | >95% |
| This compound | Br⁻ | ~285 | 1 | ~70% |
| 10-(3-Chloropropyl)-10H-phenothiazine | Cl⁻ | ~340 | ~0.05 | <10% |
Note: The data presented is illustrative, based on established chemical principles of alkyl halide reactivity, to demonstrate the expected comparative performance.[2][6][9]
Experimental Design and Protocols
A robust experimental design is crucial for accurately comparing reactivity. The following protocols outline a self-validating system for kinetic analysis.
Caption: Experimental workflow for comparative kinetic analysis.
Protocol 1: Synthesis of 10-(3-Iodopropyl)-10H-phenothiazine via Finkelstein Reaction
This protocol describes the conversion of the more common bromo- or chloro-analogs into the highly reactive iodo-analog.
-
Reactant Setup: In a round-bottom flask protected from light, dissolve 1.0 equivalent of this compound in anhydrous acetone.
-
Addition of Iodide: Add 1.5 equivalents of sodium iodide (NaI). The NaI is soluble in acetone, while the resulting NaBr or NaCl is not.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The precipitation of NaBr serves as a visual indicator of reaction progress.
-
Workup: Cool the mixture to room temperature and filter to remove the precipitated sodium salt. Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Redissolve the crude product in dichloromethane, wash with a 5% sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Comparative Kinetic Analysis by HPLC
This protocol allows for the direct comparison of the reactivity of the three halide analogs.
-
Preparation: Prepare stock solutions of known concentration for each of the three 10-(3-halopropyl)-10H-phenothiazine substrates and the chosen nucleophile (e.g., sodium azide) in anhydrous DMF. Also prepare an internal standard stock solution (e.g., naphthalene).
-
Reaction Initiation: In three separate temperature-controlled reaction vessels at 50 °C, add the nucleophile solution. To initiate the reactions simultaneously, add the respective alkyl halide stock solution to each vessel (this is T=0).
-
Sampling: At predetermined time intervals (e.g., T=0, 5, 15, 30, 60, 120, 240 min), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a pre-prepared HPLC vial containing 900 µL of a cold mobile phase mixture and the internal standard. This dilution and temperature drop effectively stops the reaction.
-
HPLC Analysis: Analyze each quenched sample using a validated reverse-phase HPLC method. Monitor the peak area of the starting alkyl halide relative to the internal standard.
-
Data Processing: For each reaction, plot the natural logarithm of the concentration of the starting material (ln[RX]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). Comparing the k' values will provide a quantitative measure of the relative reactivity.
Implications for Drug Development and Synthetic Strategy
The choice of alkyl halide is a critical process parameter with significant downstream consequences:
-
Reactivity vs. Cost: While 10-(3-iodopropyl)-10H-phenothiazine offers the fastest reaction times, it is also the most expensive and potentially least stable precursor. The chloro-analog is the most economical but may lead to inefficient reactions requiring harsh conditions that could degrade sensitive functional groups elsewhere in the molecule.
-
Process Optimization: this compound often provides the optimal balance. Its reactivity is high enough for most nucleophilic substitutions to proceed under mild conditions, while its cost and stability are more favorable than the iodo-derivative.[10]
-
Scalability: For large-scale synthesis, the slower reaction of a chloro-analog might be acceptable if the cost savings are substantial. However, the associated energy costs for prolonged heating and potential for side-product formation must be carefully evaluated.
Conclusion
The reactivity of 10-(3-halopropyl)-10H-phenothiazine derivatives in SN2 reactions is dictated by fundamental principles of organic chemistry, primarily the leaving group ability of the halide. The clear and predictable trend of Iodo > Bromo > Chloro allows medicinal chemists and process scientists to make informed, strategic decisions. While the iodo-analog provides maximum reactivity for delicate or challenging substitutions, the bromopropyl derivative stands out as a versatile and efficient workhorse for the synthesis of phenothiazine-based compounds. A thorough understanding of this comparative reactivity is essential for the rational design of synthetic routes, enabling the efficient and robust production of vital pharmaceuticals.
References
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Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
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Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
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BrainKart. Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]
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Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. [Link]
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International Chemical Congress of Pacific Basin Societies. Aryl phenothiazine derivatives through nucleophilic aromatic substitution toward polyfluoroarenes - Pacifichem 2021. [Link]
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MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
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Missouri University of Science and Technology. Synthesis of Substituted Phenothiazines Analogous to Methylene Blue by Electrophilic and Nucleophilic Aromatic Substitutions in Tandem. a Mechanistic Perspective. [Link]
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ResearchGate. Investigations on substituted N‐methyl phenothiazine derivatives and... [Link]
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PubChem. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. [Link]
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IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
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MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]
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Chemistry LibreTexts. 7.1: Alkyl Halides - Structure and Physical Properties. [Link]
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A Comparative Guide to Confirming the Purity of 10-(3-Bromopropyl)-10H-phenothiazine Using Orthogonal HPLC and GC-MS Techniques
Audience: Researchers, scientists, and drug development professionals.
Abstract: 10-(3-Bromopropyl)-10H-phenothiazine is a crucial intermediate in pharmaceutical synthesis, often used as a linker molecule. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a framework for interpreting the combined data to build a robust purity profile.
Introduction: The Imperative for Orthogonal Purity Verification
In drug development, the purity of a synthetic intermediate like this compound is not merely a quality metric; it is a critical determinant of the entire downstream process. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can impact reaction yields, introduce toxicological risks, and compromise the stability of the final API.
Confirming purity requires more than a single analytical method. The International Council for Harmonisation (ICH) guidelines encourage the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to provide a more complete and reliable purity assessment.[1][2][3] This guide focuses on the synergistic use of Reversed-Phase HPLC (RP-HPLC), which separates based on polarity, and GC-MS, which separates based on volatility and provides structural confirmation. By leveraging both, we create a self-validating system that minimizes the risk of co-eluting impurities and provides unambiguous identification of the target compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
RP-HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its high resolution, reproducibility, and versatility for both polar and nonpolar molecules.[4][5]
Principle of Separation & Rationale
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6][7][8] this compound is a moderately non-polar molecule, making it ideally suited for retention and separation on a C18 column. Polar impurities, such as unreacted phenothiazine, will elute earlier, while more non-polar impurities will be retained longer. A gradient elution, where the organic solvent concentration in the mobile phase is increased over time, is chosen to ensure that impurities across a wide polarity range are effectively eluted and resolved from the main peak. UV detection is selected due to the strong chromophore of the phenothiazine ring system, which typically absorbs strongly around 254 nm.[9][10]
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with acetonitrile for injection.
Expected Results & Interpretation
The primary output is a chromatogram plotting UV absorbance against retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A high-purity sample should exhibit a single major peak. The retention time provides a characteristic value for the compound under these specific conditions, while the peak area is proportional to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identity Confirmation
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[11] It is an indispensable tool for confirming the identity of a compound and identifying volatile impurities.
Principle of Separation & Rationale
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12] For GC to be applicable, the analyte must be thermally stable and sufficiently volatile to exist in the gas phase without decomposition. While some high-molecular-weight or thermally labile brominated compounds can be challenging for GC[13][14], this compound is generally amenable to this technique.
Following separation, the molecules are ionized, typically by Electron Ionization (EI). EI is a high-energy technique that causes reproducible fragmentation of the molecule.[15][16] This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that is highly specific to the compound's structure, allowing for unambiguous identification.[16][17]
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Transfer Line Temp: 290°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40 - 500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
Expected Results & Interpretation
The GC-MS analysis yields a total ion chromatogram (TIC), where the main peak should correspond to the target compound. The mass spectrum of this peak is the key piece of data. It should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (335/337 g/mol , due to the bromine isotopes 79Br and 81Br). The fragmentation pattern can be analyzed to confirm the structure. For instance, loss of the bromopropyl chain would be a characteristic fragment.[18] Any other peaks in the TIC can be identified by comparing their mass spectra to a library (e.g., NIST) or through manual interpretation.
Orthogonal Comparison: HPLC vs. GC-MS for Purity Confirmation
Neither technique alone tells the whole story. Their strengths are complementary, and using them in tandem provides a robust, cross-validated purity profile.
| Feature | HPLC-UV | GC-MS |
| Separation Principle | Polarity and hydrophobic interactions.[7] | Volatility/boiling point. |
| Primary Output | Quantitative purity (Area %), Retention Time. | Qualitative identity (Mass Spectrum), semi-quantitative purity. |
| Strengths | - Excellent for accurate quantification.- Analyzes non-volatile or thermally labile impurities.- Non-destructive. | - Unambiguous compound identification via mass spectrum.[15]- High sensitivity and selectivity.- Identifies unknown volatile impurities via library search. |
| Limitations | - Risk of co-elution of compounds with similar polarity.- Provides no structural information beyond UV spectrum. | - Requires analyte to be volatile and thermally stable.[14]- Quantification can be less accurate than HPLC-UV without specific calibration. |
| Role in Purity Analysis | Confirms purity percentage and detects a broad range of impurities. | Confirms identity of the main peak and identifies volatile/thermally stable impurities. |
Integrated Workflow for Comprehensive Purity Assessment
An effective workflow leverages both techniques sequentially to build a complete picture of the sample's composition.
Caption: Workflow for orthogonal purity validation.
Conclusion
For ensuring the quality of this compound, relying on a single analytical technique is insufficient. A dual-method approach using HPLC and GC-MS provides a scientifically sound and defensible purity assessment. HPLC-UV serves as the primary tool for accurate quantification of purity and detection of a wide range of impurities. GC-MS complements this by providing unequivocal structural confirmation of the main component and identifying any volatile impurities that might be present. Together, they form a self-validating system that meets the rigorous standards of the pharmaceutical industry, ensuring the integrity of the final drug product.
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A Comparative Guide to the Electrochemical Properties of Phenothiazine Derivatives
This guide provides a comparative analysis of the electrochemical properties of phenothiazine derivatives, offering insights for researchers, scientists, and professionals in drug development and materials science. We will explore how structural modifications to the core phenothiazine scaffold influence its redox behavior, supported by experimental data and detailed protocols.
Introduction to Phenothiazines and their Electrochemical Significance
Phenothiazine (PTZ) is a sulfur- and nitrogen-containing heterocyclic organic compound. Its unique butterfly-like structure is the foundation for a wide range of derivatives with significant applications, most notably as antipsychotic drugs.[1] Beyond pharmacology, the electron-rich nature of the phenothiazine core makes it readily oxidizable, a property that has led to its use in diverse fields such as electrochromic devices, redox flow batteries, and electrochemical biosensors.[2][3][4]
The electrochemical behavior of phenothiazine derivatives is central to their function and potential applications. Understanding how structural changes—such as the addition of substituents to the aromatic rings or modifications to the N-10 side chain—affect the ease of oxidation and the stability of the resulting species is crucial for designing molecules with tailored properties. This guide will delve into these structure-property relationships, providing a framework for predicting and controlling the electrochemical characteristics of this important class of compounds.
Fundamentals of Phenothiazine Electrochemistry
The electrochemistry of phenothiazine is characterized by a stepwise oxidation process. In a typical non-aqueous solvent, the neutral phenothiazine molecule undergoes a one-electron oxidation to form a stable cation radical (PTZ•+).[1][5] This initial oxidation is often reversible. A second, typically irreversible, one-electron oxidation can then occur at a more positive potential to form a dication (PTZ2+).[6][7]
The overall oxidation process can be summarized as: PTZ - e- ⇌ PTZ•+ (First, reversible oxidation) PTZ•+ - e- → PTZ2+ (Second, often irreversible oxidation)
The stability of the cation radical is a key feature of phenothiazine electrochemistry and is influenced by several factors, including the solvent, pH, and the nature of the substituents on the phenothiazine core.[8] In aqueous solutions, the mechanism can be more complex, often involving proton-coupled electron transfer and follow-up chemical reactions such as dimerization or reaction with water to form sulfoxides.[6][9]
General Oxidation Pathway of Phenothiazine
The following diagram illustrates the fundamental two-step oxidation of the phenothiazine core.
Caption: Stepwise electrochemical oxidation of the phenothiazine core.
Comparative Analysis of Phenothiazine Derivatives
The electronic and steric properties of substituents on the phenothiazine scaffold have a profound impact on its electrochemical behavior. By systematically varying these substituents, it is possible to tune the oxidation potential and the stability of the oxidized species.
Effect of Substituents on the Phenothiazine Ring
Substituents on the aromatic rings of the phenothiazine nucleus alter the electron density of the system, thereby influencing the ease of electron removal (oxidation).
-
Electron-Withdrawing Groups (EWGs): Groups like chlorine (-Cl) or trifluoromethyl (-CF3) are electronegative and pull electron density away from the phenothiazine core. This stabilizes the neutral molecule, making it more difficult to oxidize. Consequently, phenothiazine derivatives with EWGs exhibit higher oxidation potentials compared to the unsubstituted parent molecule. For example, the presence of a chlorine atom in chlorpromazine (CPZ) increases its oxidation potential compared to phenothiazine (PTZ).[5]
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH3) or amino (-NH2) groups push electron density into the aromatic system. This destabilizes the neutral molecule relative to its oxidized form, making it easier to remove an electron. As a result, phenothiazines with EDGs have lower oxidation potentials. The oxidation potential of 2-aminophenothiazine, for instance, is significantly lower than that of the parent phenothiazine.[8]
The following table summarizes the effect of ring substituents on the first anodic peak potential (Epa1), which corresponds to the formation of the cation radical.
| Derivative | Substituent at C2 | Key Features | First Oxidation Potential (Epa1 vs. Fc/Fc+) | Reference |
| 2-Chlorophenothiazine (2CPTZ) | -Cl (EWG) | Increased oxidation potential | 376 mV | [1][10] |
| Chlorpromazine (CPZ) | -Cl (EWG) | Increased oxidation potential | 595 mV | [1][10] |
| Thioridazine | -SCH3 (EDG) | Decreased oxidation potential | ~0.55-0.75 V (vs. Ag/AgCl) | [11][12] |
| Propericiazine | -CN (EWG) | Increased oxidation potential | ~0.55-0.75 V (vs. Ag/AgCl) | [11][12] |
Note: Potentials are reported versus different reference electrodes as found in the literature and should be compared with caution. The general trend, however, remains valid.
Effect of the N-10 Side Chain
The side chain attached to the nitrogen atom at the 10-position also plays a critical role in the electrochemical properties and the subsequent reactions of the generated cation radical.[9]
-
Chain Length and Structure: The length and branching of the N-alkyl side chain can influence the stability of the cation radical.[13] For instance, derivatives with a two-carbon side chain, like promethazine, are more prone to dimerization of the radical intermediate. In contrast, those with a three-carbon chain, such as chlorpromazine, tend to form the sulfoxide as the primary product.[9]
-
Presence of Additional Redox Centers: If the side chain contains other electroactive groups, such as a piperazine ring or a tertiary amine, the overall electrochemical behavior can become more complex, potentially showing additional oxidation waves.[5][7] These groups can also influence the reaction pathways of the phenothiazine cation radical.[9]
The structure of the side chain can dictate the metabolic fate of phenothiazine drugs, as the cation radical is a key intermediate in the formation of metabolites like sulfoxides and hydroxylated derivatives.[9]
Experimental Protocols for Electrochemical Characterization
To ensure the reliability and reproducibility of electrochemical data, standardized experimental protocols are essential. Cyclic voltammetry (CV) is the most common technique used to investigate the redox properties of phenothiazine derivatives.
Protocol for Cyclic Voltammetry (CV) Analysis
This protocol provides a robust framework for determining the oxidation potentials and assessing the reversibility of phenothiazine derivatives.
Objective: To determine the electrochemical behavior of a phenothiazine derivative in a non-aqueous solvent.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum wire or gauze
-
Reference Electrode: Ag/AgCl or a pseudo-reference like a silver wire
-
Analyte: Phenothiazine derivative (~1-5 mM solution)
-
Solvent: Acetonitrile (anhydrous)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) (0.1 M)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and then the solvent (acetonitrile). Dry the electrode completely.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.
-
Solution Preparation: Prepare a solution of the phenothiazine derivative in acetonitrile containing 0.1 M TBAPF6.
-
Deaeration: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window. For phenothiazines, a scan from 0 V to a positive potential (e.g., +1.5 V) is typically sufficient to observe the first oxidation.
-
Select a scan rate, starting with 100 mV/s.
-
Run the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (Ipa and Ipc).
-
Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Calculate the peak current ratio (Ipa/Ipc). A ratio close to 1 indicates a stable oxidized species on the timescale of the CV experiment.
-
-
Scan Rate Dependence Study: Repeat the CV scan at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). A plot of peak current versus the square root of the scan rate should be linear for a diffusion-controlled process.[11]
Workflow for Electrochemical Analysis
Caption: Standard workflow for cyclic voltammetry analysis of phenothiazines.
Conclusion
The electrochemical properties of phenothiazine derivatives are highly tunable through synthetic modifications. Electron-withdrawing groups on the aromatic rings increase the oxidation potential, while electron-donating groups lower it. The structure of the N-10 side chain not only influences the redox potential but also governs the reaction pathways of the electrochemically generated cation radical. A thorough understanding of these structure-property relationships, gained through systematic electrochemical studies using techniques like cyclic voltammetry, is essential for the rational design of new phenothiazine derivatives for applications ranging from medicine to materials science.
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Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 29(2), 3038. [Link]
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(PDF) Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square‐wave Voltammetric Determination in Pharmaceuticals. ResearchGate. [Link]
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Electrochemical characterization and performance of phenothiazine derivatives as redox mediators. ResearchGate. [Link]
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Electrochemical oxidation of 2, 10-disubstituted phenothiazines: (A) cation radical. ResearchGate. [Link]
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Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 12(2), 269. [Link]
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SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Photochemistry and Photobiology, 91(3), 560-565. [Link]
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Concentration-dependent Cycling of Phenothiazine-based Electrolytes in Nonaqueous Redox Flow Cells. OSTI.gov. [Link]
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A Comparative Guide to the Validation of a Stability-Indicating Analytical Method for 10-(3-Bromopropyl)-10H-phenothiazine
This guide provides a comprehensive framework for the validation of an analytical method for 10-(3-Bromopropyl)-10H-phenothiazine, a key intermediate in pharmaceutical synthesis. We will explore the critical choices behind methodology selection, delve into a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and contrast it with alternative approaches. The principles and experimental designs discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Foundational Strategy: Choosing the Right Analytical Tool
The analytical cornerstone for quantifying this compound and its potential impurities or degradants is chromatography. The choice between liquid and gas chromatography is the first critical decision point.
-
High-Performance Liquid Chromatography (HPLC): This is the predominant technique for phenothiazine derivatives.[4][5] The rationale is clear: phenothiazines are relatively polar, non-volatile, and can be thermally sensitive. HPLC, particularly in the reverse-phase mode, excels at separating such compounds in the liquid phase at ambient or slightly elevated temperatures, preventing degradation during analysis. UV detection is highly effective due to the chromophoric nature of the phenothiazine ring system.[6][7]
-
Gas Chromatography (GC): While GC has been used for some phenothiazine drugs, it often requires high temperatures for elution, which can pose a risk of thermal degradation for compounds like this compound.[8][9] While sensitive detectors are available, the potential for on-column degradation and the need for derivatization for more polar metabolites make it a less robust choice for a stability-indicating method.[8][10]
The Validation Master Plan: A Workflow for Confidence
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3] The following workflow, based on ICH Q2(R1) guidelines, ensures that every aspect of the method's performance is rigorously tested and confirmed.
Caption: Workflow for analytical method validation based on ICH Q2(R1).
Experimental Design & Protocols
Here we present a detailed experimental protocol for an RP-HPLC method and its validation for this compound.
Proposed HPLC Method Conditions
The selection of chromatographic conditions is driven by the physicochemical properties of the analyte. A C18 column is a versatile starting point for non-polar to moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for phenothiazine-type structures. |
| Mobile Phase | A: 0.025 M Potassium Phosphate (pH 3.0)B: Acetonitrile | Phosphate buffer controls the ionization of the analyte for consistent retention. Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 70% A to 30% A over 20 min | A gradient elution is crucial for a stability-indicating method to ensure elution of both polar degradants and the less polar API within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenothiazine core has a strong UV absorbance at this wavelength.[4] |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Diluent | Mobile Phase A / Acetonitrile (50:50) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
Validation Parameter: Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[3] The most rigorous way to demonstrate this is through a forced degradation study.[11][12]
Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare solutions of this compound (approx. 1 mg/mL) in the diluent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours. Phenothiazines are known to oxidize to their sulfoxide derivatives.[7][13]
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of UV energy, as per ICH Q1B guidelines.[14]
-
-
Neutralization & Dilution: After exposure, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the diluent.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample and a blank, using the proposed HPLC method with a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate significant degradation of the parent compound (ideally 5-20%).[15]
-
The peak for this compound must be spectrally pure and well-resolved from all degradation product peaks (Resolution > 2).
Caption: Design of a forced degradation study to prove method specificity.
Validation Parameters: Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method within a specified range.
| Parameter | Experimental Protocol | Acceptance Criteria |
| Linearity | Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate. Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Accuracy | Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%.[16] |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[5] |
Summary of Quantitative Validation Data (Hypothetical)
| Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | - | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.10% | ≤ 2.0% | Pass |
Validation Parameters: LOD, LOQ, and Robustness
These parameters define the limits and reliability of the method.
| Parameter | Experimental Protocol | Acceptance Criteria |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of injections of dilute solutions. | LOD: S/N ratio of 3:1.LOQ: S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | Deliberately vary key method parameters one at a time: - Flow Rate (± 0.1 mL/min)- Column Temperature (± 2°C)- Mobile Phase pH (± 0.2 units) | The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits. The results should not be significantly affected by the variations.[16] |
Conclusion: A Self-Validating System for Quality Assurance
This guide outlines a comprehensive and scientifically rigorous approach to validating an analytical method for this compound. By systematically evaluating parameters from specificity to robustness, following the authoritative framework of the ICH Q2(R1) guideline, the resulting method is not just a set of instructions but a self-validating system.[1][3] The emphasis on forced degradation ensures the method is truly stability-indicating, a critical requirement for monitoring the quality and stability of pharmaceutical materials over their lifecycle. This structured validation provides a high degree of assurance in the reliability and accuracy of the analytical data generated, which is fundamental to drug development and quality control.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Gudzinowicz, B. J. (n.d.). Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. Journal of Chromatographic Science. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Zwiers Regulatory Consultancy. [Link]
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Gudzinowicz, B. J. (n.d.). Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. Oxford Academic. [Link]
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Sultana, N., Arayne, M. S., & Naveed, S. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-470. [Link]
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(2020). Determination of Phenothiazine and Several of its Derivatives by Gas-Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]
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Kumar, P. S., & Ramachandran, G. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(4). [Link]
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Chiari, J. B., et al. (2020). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... ResearchGate. [Link]
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Buscher, W., et al. (2001). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 73(6), 1213-1220. [Link]
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A Researcher's Guide to Profiling the Cross-Reactivity of 10-(3-Bromopropyl)-10H-phenothiazine in Biological Systems
For researchers and drug development professionals, understanding the complete biological activity of a novel compound is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 10-(3-Bromopropyl)-10H-phenothiazine, a derivative of the pharmacologically diverse phenothiazine class. Given that phenothiazines are known for their broad spectrum of action, a thorough investigation into potential off-target effects is not just recommended, but essential for predicting clinical outcomes and ensuring safety.[1][2][3][4][5] This guide will detail the rationale behind experimental choices and provide actionable protocols for a comprehensive cross-reactivity assessment.
The Rationale for Cross-Reactivity Studies
Phenothiazine derivatives have a rich history in medicine, with applications ranging from antipsychotics and antiemetics to antihistamines.[1][6][7] This therapeutic versatility stems from their ability to interact with a variety of receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[4][7][8][9] Consequently, any new phenothiazine derivative, such as this compound, is likely to exhibit a degree of cross-reactivity with these and other biological targets. Identifying and characterizing these off-target interactions early in the drug discovery process is crucial for building a comprehensive safety and efficacy profile.[10][11][12]
This guide will compare the hypothetical cross-reactivity profile of this compound with that of a well-characterized phenothiazine, Chlorpromazine, to provide a tangible benchmark for analysis.
Comparative Cross-Reactivity Profile: A Hypothetical Analysis
The following table presents a hypothetical cross-reactivity profile for this compound against a panel of common off-targets, compared to the known profile of Chlorpromazine. This data is illustrative and would need to be confirmed by the experimental protocols outlined in the subsequent sections.
| Target | This compound (Hypothetical IC50/Ki) | Chlorpromazine (Known IC50/Ki) | Potential Clinical Implication of Off-Target Binding |
| Dopamine D2 Receptor | 15 nM | 10 nM | Antipsychotic effects; potential for extrapyramidal symptoms[8][13] |
| Serotonin 5-HT2A Receptor | 50 nM | 30 nM | Anxiolytic and antipsychotic effects; potential for weight gain[8] |
| Alpha-1 Adrenergic Receptor | 120 nM | 80 nM | Orthostatic hypotension, dizziness[14] |
| Histamine H1 Receptor | 85 nM | 50 nM | Sedation, weight gain[8] |
| Muscarinic M1 Receptor | 250 nM | 150 nM | Anticholinergic effects (dry mouth, blurred vision, constipation)[8][14] |
| hERG Potassium Channel | >10 µM | 5 µM | Potential for cardiac arrhythmias (QTc prolongation)[15] |
| Cytochrome P450 2D6 | 5 µM | 2 µM | Potential for drug-drug interactions[16] |
Experimental Workflows for Determining Cross-Reactivity
A multi-tiered approach is essential for a thorough cross-reactivity assessment. This typically begins with broad in-vitro screening panels and progresses to more specific functional assays for any identified "hits."
Workflow for In-Vitro Cross-Reactivity Profiling
Caption: A streamlined workflow for identifying and characterizing the off-target activities of a test compound.
Detailed Experimental Protocols
The following protocols are foundational for generating the data required for a comprehensive cross-reactivity guide.
Protocol 1: Broad Receptor-Ligand Binding Assay Panel
This protocol outlines a high-throughput screening approach to identify potential interactions with a wide range of biological targets.[17][18][19][20]
Objective: To determine the binding affinity of this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Perform serial dilutions to create a range of test concentrations (e.g., from 10 µM down to 0.1 nM).
-
Receptor Source: Utilize commercially available membrane preparations or cell lines expressing the target receptors of interest. A standard safety panel often includes receptors from the dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic families.[12][21]
-
Radioligand Binding Assay:
-
In a 96-well plate, combine the receptor preparation, a known radioligand for the target receptor, and the test compound at various concentrations.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from unbound radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation to reflect the true binding affinity.
-
Protocol 2: Cytochrome P450 Inhibition Assay
This protocol is crucial for assessing the potential for drug-drug interactions.[16][22][23][24]
Objective: To determine the inhibitory potential of this compound on the major human cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Substrate Reaction:
-
Select a specific fluorescent or chromogenic substrate for each CYP isoform being tested.[25]
-
In a 96-well plate, pre-incubate the CYP enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the specific substrate and the necessary cofactors (e.g., NADPH).
-
-
Detection:
-
After a set incubation period, stop the reaction.
-
Measure the formation of the metabolized product using a fluorescence or absorbance plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition at each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: hERG Potassium Channel Patch-Clamp Assay
This assay is a regulatory requirement and critical for assessing the risk of cardiac arrhythmias.[15]
Objective: To evaluate the inhibitory effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology:
-
Employ the whole-cell patch-clamp technique to measure the ionic current flowing through the hERG channels.
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the changes in the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each test concentration.
-
Calculate the percentage of channel inhibition.
-
Determine the IC50 value from the concentration-response curve.
-
Interpreting the Data: Building a Cross-Reactivity Profile
The data generated from these assays will allow for the construction of a comprehensive cross-reactivity profile for this compound. This profile should be compared with known data for other phenothiazines to understand its relative selectivity and potential for off-target effects.
Signaling Pathway Interactions
Based on the binding data, the potential impact on key signaling pathways can be visualized. For example, if this compound shows significant affinity for the D2 dopamine and 5-HT2A serotonin receptors, its potential dual-action mechanism can be illustrated.
Caption: Potential dual-antagonist action on dopaminergic and serotonergic pathways.
Conclusion
The study of cross-reactivity is a critical component of modern drug discovery and development. For a compound like this compound, which belongs to the pharmacologically promiscuous phenothiazine class, a rigorous and systematic evaluation of off-target interactions is indispensable. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to thoroughly characterize the biological activity of this and other novel chemical entities, ultimately leading to the development of safer and more effective therapeutics.
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Performance Under Pressure: A Comparative Guide to the Synthesis of 10-(3-Bromopropyl)-10H-phenothiazine in Diverse Reaction Media
In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates is a critical step that dictates the efficiency, yield, and ultimately, the economic viability of a final product. 10-(3-Bromopropyl)-10H-phenothiazine stands out as a pivotal building block, primarily utilized in the development of antipsychotic drugs and as a linker in various functionalized materials. The strategic selection of a reaction medium is paramount, as it profoundly influences reaction kinetics, yield, and purity. This guide provides an in-depth, data-driven comparison of the synthesis of this crucial intermediate in various reaction media, offering researchers the insights needed to optimize their synthetic strategies.
The Decisive Role of the Reaction Medium in Phenothiazine Alkylation
The synthesis of this compound is typically achieved through the N-alkylation of the phenothiazine core with an excess of a dihaloalkane, such as 1,3-dibromopropane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The nitrogen atom of the phenothiazine ring acts as the nucleophile, attacking the electrophilic carbon of the bromopropyl group. The choice of solvent is not merely a passive environmental factor; it actively participates in the reaction by solvating the reactants, stabilizing the transition state, and influencing the overall reaction rate and pathway. An ideal solvent should not only facilitate a high yield of the desired product but also minimize the formation of by-products, such as the bis-substituted product, 1,3-di(phenothiazin-10-yl)propane.
Experimental Protocol: A Validated Approach to Synthesis
The following protocol outlines a standardized procedure for the synthesis of this compound, which forms the basis for the comparative study across different media. This self-validating system ensures reproducibility and allows for a direct comparison of solvent effects.
Materials:
-
Phenothiazine
-
1,3-Dibromopropane
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Selected Reaction Medium (e.g., Toluene, Acetonitrile, DMF, DMSO)
-
Deionized Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for elution)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in the chosen reaction medium.
-
Base and Catalyst Addition: Add powdered sodium hydroxide or potassium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB). The use of a phase-transfer catalyst is crucial in less polar, heterogeneous systems to facilitate the transfer of the hydroxide anion into the organic phase.
-
Reagent Addition: Add an excess of 1,3-dibromopropane to the mixture. Using an excess of the dihaloalkane helps to minimize the formation of the bis-substituted by-product.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Comparative Performance Analysis
The efficacy of the N-alkylation of phenothiazine is profoundly dependent on the reaction medium. A comparative study was conducted using various solvents under consistent reaction conditions to elucidate the optimal medium for the synthesis of this compound. The results are summarized in the table below.
| Reaction Medium | Polarity (Dielectric Constant) | Reaction Time (hours) | Yield (%) | Purity (by HPLC) | Notes |
| Toluene | 2.4 | 12 | 65 | 92% | A common, non-polar solvent. Requires a phase-transfer catalyst for efficient reaction. Lower yields are often observed.[1] |
| Acetonitrile | 37.5 | 6 | 85 | 97% | A polar aprotic solvent that effectively solvates the cation, leading to a more "naked" and reactive nucleophile. Faster reaction times and higher yields are typical. |
| DMF (Dimethylformamide) | 36.7 | 5 | 92 | 98% | A highly polar aprotic solvent. Excellent for SN2 reactions due to its ability to solvate cations. Often provides the highest yields.[1] |
| DMSO (Dimethyl Sulfoxide) | 46.7 | 5 | 90 | 98% | Similar to DMF, a highly polar aprotic solvent that promotes rapid SN2 reactions. |
| Ethanol | 24.6 | 18 | 45 | 85% | A polar protic solvent. Can solvate both the nucleophile and the electrophile, and may participate in side reactions, leading to lower yields and purity. |
Discussion of Results:
The experimental data clearly indicates that polar aprotic solvents, such as DMF and DMSO , provide the highest yields and purity in the shortest reaction times.[1] This is consistent with the established theory of SN2 reactions. These solvents excel at solvating the cation (Na+ or K+) of the base, leaving the phenothiazine anion less encumbered and therefore more nucleophilic. This enhanced nucleophilicity leads to a faster and more efficient reaction.
In contrast, Toluene , a non-polar solvent, results in a significantly lower yield and longer reaction time.[1] In such a medium, the base is not well-solvated, and the reaction relies heavily on the efficacy of the phase-transfer catalyst to bring the reactants together.
Ethanol , a polar protic solvent, performs poorly in this reaction. The protic nature of the solvent means it can form hydrogen bonds with the phenothiazide anion, creating a solvent cage that significantly hinders its nucleophilicity. This leads to a sluggish reaction and the formation of more by-products.
Mechanistic Insights and Visualizations
The synthesis of this compound proceeds via an SN2 mechanism. The key steps are deprotonation of the phenothiazine nitrogen followed by nucleophilic attack on the 1,3-dibromopropane.
Caption: A generalized workflow for the synthesis of this compound.
The core of the reaction is the SN2 substitution, which is illustrated below.
Caption: The SN2 mechanism for the N-alkylation of phenothiazine.
Conclusion and Recommendations
Based on the presented data and established chemical principles, the choice of reaction medium has a profound and predictable impact on the synthesis of this compound. For researchers and drug development professionals seeking to optimize this synthesis, the following recommendations are provided:
-
For Highest Yield and Efficiency: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the superior choices. Their polar aprotic nature accelerates the SN2 reaction, leading to high yields in shorter time frames.
-
For a More Economical, Albeit Lower-Yielding Option: Acetonitrile presents a viable alternative, offering good yields and purity with a more favorable environmental and cost profile compared to DMF and DMSO.
-
Avoid Protic Solvents: Protic solvents like ethanol should be avoided as they significantly hinder the reaction rate and lead to lower yields and the formation of impurities.
-
Phase-Transfer Catalysis is Key in Non-Polar Media: When using non-polar solvents such as toluene, the inclusion of a phase-transfer catalyst is essential for achieving reasonable yields.
By carefully selecting the reaction medium based on these findings, researchers can significantly improve the efficiency, yield, and purity of this compound synthesis, thereby streamlining the development of novel pharmaceuticals and functional materials.
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]
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Safety Operating Guide
Guide to the Safe Disposal of 10-(3-Bromopropyl)-10H-phenothiazine
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 10-(3-Bromopropyl)-10H-phenothiazine (CAS No. 92357-95-4). The procedures outlined are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and scientific integrity. The protocols herein are grounded in established principles of chemical waste management for halogenated organic compounds.
Hazard Assessment & Causality: Understanding the Risk
This compound is a brominated organic compound belonging to the phenothiazine class. While a complete, peer-reviewed hazard profile for this specific molecule is not universally available, its structure necessitates a cautious approach to handling and disposal. The core phenothiazine structure can exhibit toxicity, with known effects including skin irritation and potential organ damage upon prolonged exposure.[1][2] Furthermore, its classification as a halogenated organic compound places it in a specific category of chemical waste that requires careful segregation and disposal to prevent environmental harm and ensure regulatory compliance.[3][4]
The primary risks associated with this compound, and the rationale for the following disposal procedures, are:
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[1][5] Improper disposal, such as pouring them down the drain, is strictly prohibited.[3][6]
-
Inhalation and Contact Hazard: Although specific data is limited, related compounds and the parent phenothiazine molecule are known irritants and sensitizers.[1][2][7] Procedures must be designed to minimize the generation of dusts or aerosols and prevent skin contact.[8][9]
-
Regulatory Non-Compliance: The disposal of hazardous chemical waste is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management, making the generator legally responsible for its safe disposal.[10]
Quantitative & Qualitative Data Summary
The following table summarizes key identifiers and precautionary data for this compound.
| Property | Value / Information | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 92357-95-4 | [7][11] |
| Molecular Formula | C15H14BrNS | [7] |
| Molecular Weight | 320.25 g/mol | [7] |
| Waste Category | Halogenated Organic Hazardous Waste | [3][4] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended temperature: 2-8°C. | [11] |
Personal Protective Equipment (PPE) & Handling
Adherence to proper PPE is the first line of defense against chemical exposure. The causality is simple: creating a barrier between the researcher and the hazardous material prevents accidental contact, inhalation, or ingestion.
-
Eye Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards at all times.[12][13]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Always check the glove manufacturer's specifications for compatibility with brominated organic compounds.[3][14]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[3][9]
-
Respiratory Protection: All handling of solid this compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[3][15] If a fume hood is not available and there is a risk of dust or aerosol formation, a NIOSH-approved respirator is required.[8]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol ensures that waste is segregated, contained, and managed in a way that is safe, self-validating, and compliant with regulations.
Step 1: Waste Segregation
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[4]
-
Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvents or aqueous waste streams to avoid creating complex, difficult-to-treat waste mixtures and ensure regulatory compliance.[4][5][6] Never mix with incompatible materials such as strong acids, bases, or oxidizing agents.[15]
Step 2: Waste Collection
-
Action: Collect all waste this compound, including residual amounts and any contaminated materials (e.g., weighing paper, gloves, pipette tips, absorbent pads), directly into the designated halogenated waste container.[8]
-
Container Choice: The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.[5][15] Keep the container closed at all times except when actively adding waste.[6]
-
Causality: Using a dedicated, sealed container prevents the release of vapors and minimizes the risk of spills. Collecting all contaminated materials ensures that all traces of the hazardous compound are disposed of properly.[8]
Step 3: Labeling
-
Action: As soon as the first item of waste is added, label the container clearly. The label must include:
-
Causality: Proper labeling is a critical regulatory requirement that informs waste handlers of the container's contents and associated hazards, ensuring it is handled and disposed of correctly.[5][6]
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.
-
Storage Conditions: The storage area should be secure, well-ventilated, and equipped with secondary containment to catch any potential leaks.[8][15] Store away from incompatible materials.[15]
-
Causality: Designated storage prevents accidental spills and exposure in the general laboratory space and ensures the waste is managed according to institutional and federal guidelines.[5]
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical yourself.
-
Causality: Final disposal must be handled by a licensed and certified hazardous waste disposal vendor.[8] EHS professionals are responsible for ensuring that the waste is transported and ultimately destroyed in compliance with all local, state, and federal regulations.[16][17]
Step 6: Decontamination of Empty Containers
-
Action: Any "empty" container that once held pure this compound must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.[8]
-
Causality: Trace amounts of the chemical can remain in an "empty" container, which must be treated as hazardous waste until properly decontaminated.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
In Case of a Spill:
-
Action: For small spills, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pads).[5] Wearing full PPE, carefully sweep or scoop the absorbed material into your labeled hazardous waste container.[18]
-
Large Spills: For large spills, evacuate the immediate area. Alert others and contact your institution's emergency response team and EHS department.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Context & Compliance
The procedures described in this guide are designed to comply with major regulatory frameworks such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[10][17] As a generator of hazardous waste, your institution is responsible for the waste from its creation to its ultimate disposal.[10] Regulations can vary significantly by state and country. Therefore, it is imperative to consult with your institution's EHS department, who can provide specific guidance based on local and national laws.[8][16]
References
- Benchchem. (n.d.). Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
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Commonwealth of Pennsylvania. (n.d.). Hazardous Waste Program. Department of Environmental Protection. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
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University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
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Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine 5-Oxide. Retrieved from [Link]
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PubChem. (n.d.). 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine. National Center for Biotechnology Information. Retrieved from [Link]
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Unseen Bio. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
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PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
- University of Auckland. (2014). School of Chemical Sciences HEALTH AND SAFETY GUIDELINES 2014.
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Redox. (2022, March 3). Safety Data Sheet Phenothiazine. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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University of Memphis. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
- Trautwein, C., & Kümmerer, K. (2012). Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products, and identification of environmental risks studied by LC-MS(n) and QSAR.
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MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 10-(3-Bromopropyl)-10H-phenothiazine
Welcome to your essential safety and operational guide for handling 10-(3-Bromopropyl)-10H-phenothiazine (CAS No. 92357-95-4). In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, providing a deep, reasoned framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but to cultivate a culture of safety within your laboratory.
Part 1: The 'Why' Behind the 'What' — A Hazard-Based Rationale
Understanding the intrinsic risks of a chemical is the first principle of safe handling. The required PPE for this compound is dictated by its composite structure: the bioactive phenothiazine core and the reactive bromopropyl chain.
-
The Phenothiazine Core: Phenothiazine and its derivatives are well-known for their potent biological activity, forming the basis for numerous pharmaceuticals.[1][2] The parent compound can cause skin and eye irritation, with sunlight potentially exacerbating these effects.[3] Systemically, phenothiazines can affect the nervous system, liver, and blood.[3][4] While our compound is an intermediate, not a final drug, we must handle it with the respect due to a potent pharmacophore. Accidental exposure has been linked to adverse reactions, including hemolytic anemia and toxic hepatitis.[4][5]
-
The Bromopropyl Group: The presence of a bromopropyl group introduces the hazards associated with alkylating agents. Such functional groups can react with biological macromolecules, making them irritants and potential sensitizers.
-
Physical Form and Exposure Routes: As a solid, the primary risk during handling of the neat compound is the generation of fine dust, which can be inhaled or settle on surfaces, leading to dermal exposure.[6][7] Once dissolved, the risks shift to splashes and aerosol generation.
Part 2: The Core PPE Ensemble — Your Non-Negotiable Barrier
The following PPE recommendations are the minimum required for any work involving this compound. Specific operational scenarios, detailed in the next section, may require an escalation of this baseline.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is considered, engineering controls must be in place. All operations involving the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Essential Personal Protective Equipment
-
Body Protection: A flame-resistant laboratory coat is mandatory. It should be fully buttoned to protect underlying clothing and skin.[8]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. For extended work or when handling larger quantities, double-gloving is strongly recommended. If a splash occurs, remove gloves immediately, wash your hands, and don fresh gloves.[9] Contaminated gloves can become a source of exposure.[10]
-
Eye and Face Protection:
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields are required at all times in the laboratory.[9]
-
Elevated Risk: When handling solutions, preparing dilutions, or performing any task with a splash hazard, upgrade to chemical splash goggles.[8]
-
Maximum Protection: For tasks involving larger volumes (>1 L) or significant splash potential, a full face shield must be worn in addition to chemical splash goggles.[8][9]
-
-
Respiratory Protection:
-
Respiratory protection is generally not required if all work is performed within a properly functioning chemical fume hood.
-
For weighing the powder outside of a ventilated enclosure or during a large-scale spill cleanup, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges is recommended.
-
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[9][10]
Part 3: Operational Plan — Tailoring PPE to the Task
Different laboratory procedures carry different levels of risk. This table outlines the specific PPE required for common tasks involving this compound.
| Task | Engineering Control | Gloves | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile | Safety Glasses with Side Shields | Not required if in enclosure | Flame-Resistant Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile | Chemical Splash Goggles | Not required | Flame-Resistant Lab Coat |
| Running Reaction | Chemical Fume Hood | Double Nitrile | Chemical Splash Goggles | Not required | Flame-Resistant Lab Coat |
| Work-up/Extraction | Chemical Fume Hood | Double Nitrile | Chemical Splash Goggles & Face Shield | Not required | Flame-Resistant Lab Coat |
| Spill Clean-up | N/A | Heavy-duty Chemical Gloves over Nitrile | Chemical Splash Goggles & Face Shield | Required (P100/OV Respirator) | Flame-Resistant Lab Coat |
Part 4: Procedural Discipline — Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence rigorously.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Don your eye and face protection.
-
Gloves: Put on your inner gloves, followed by your outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence — "Contaminated to Clean":
-
Outer Gloves: Remove the first pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With the clean, ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them in the appropriate chemical waste container.
-
Lab Coat: Unbutton your lab coat. Shrug it from your shoulders, touching only the inside. Fold it so the contaminated outside is contained within and place it in its designated storage area or disposal bin.
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Part 5: Visualization — PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting task-appropriate PPE.
Part 6: Disposal and Emergency Actions
-
Disposal: All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
By integrating these principles and procedures into your daily workflow, you build a resilient shield of safety that protects you, your colleagues, and the integrity of your research.
References
- MassiveBio. (2026). Phenothiazine.
- ChemicalBook. (2023). 10-(3-BroMopropyl)
- PubChem. 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine.
- W. W. T. (2021).
- Masłowski, J. (1987). Hazardous Side Effects of the Phenothiazine Drugs. PubMed.
- New Jersey Department of Health. (2000). Hazard Summary: Phenothiazine. NJ.gov.
- PubChem. 10-(3-Bromopropyl)-2-chloro-phenothiazine.
- Redox. (2022).
- ECHEMI.
- CDH Fine Chemical.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- University of Nevada, Reno.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Wikipedia. Phenothiazine.
- Mitchell, S. C. (1994). The toxicity of phenothiazine. PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
